4-Nitrophenyl phenylphosphonate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
bis(4-nitrophenyl) phenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N2O8P/c21-19(22)14-6-10-17(11-7-14)27-29(25,26-16-4-2-1-3-5-16)28-18-12-8-15(9-13-18)20(23)24/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHBAYXOERKFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959648 | |
| Record name | Bis(4-nitrophenyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38873-96-0 | |
| Record name | 4-Nitrophenyl phenylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-nitrophenyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Nitrophenyl Phenylphosphonate
CAS Number: 57072-35-2
This technical guide provides a comprehensive overview of 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP), a valuable tool for researchers and scientists in drug development and biochemical research. This document details its chemical properties, synthesis, and applications, with a focus on its use as a substrate for phosphodiesterase activity assays and its role as an adenosine (B11128) receptor agonist.
Physicochemical Properties
4-Nitrophenyl phenylphosphonate is a stable and synthetically accessible compound, making it a preferred substrate in many enzymatic assays. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 57072-35-2 | [1][2] |
| Molecular Formula | C₁₂H₁₀NO₅P | [1][2] |
| Molecular Weight | 279.19 g/mol | [2] |
| Appearance | Powder | |
| Solubility | Acetone: 50 mg/mL (clear, faintly yellow) | |
| Storage Temperature | -20°C | [1] |
| Purity (by TLC) | ≥98% |
Synthesis
A plausible synthetic route, based on analogous preparations, would involve the following key steps:
-
Reaction of p-nitrophenol with a phosphorus oxyhalide: p-Nitrophenol is reacted with a phosphorus oxyhalide (e.g., POCl₃) in the presence of a base like pyridine. This forms a nitrophenyl phosphorodichloridate intermediate.[3]
-
Hydrolysis: The intermediate is then carefully hydrolyzed to yield 4-nitrophenyl phosphoric acid.[3]
-
Esterification: Finally, the 4-nitrophenyl phosphoric acid is esterified with phenol (B47542) to produce this compound.
This generalized pathway is illustrated in the workflow diagram below.
Caption: Generalized synthetic workflow for this compound.
Applications in Research
Substrate for Phosphodiesterase Assays
This compound is widely utilized as a chromogenic substrate for the determination of phosphodiesterase (PDE) activity, particularly 5'-nucleotide phosphodiesterases.[4] The enzymatic hydrolysis of NPPP by a phosphodiesterase cleaves the phosphodiester bond, releasing the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically at 405 nm. This provides a convenient and continuous assay to measure enzyme kinetics and to screen for PDE inhibitors.
The enzymatic reaction is depicted in the following diagram:
Caption: Hydrolysis of NPPP by phosphodiesterase for activity measurement.
Adenosine Receptor Agonist
In addition to its role as an enzyme substrate, this compound also functions as an adenosine receptor agonist.[2] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including neurotransmission, cardiac function, and inflammation.
As an agonist, NPPP can activate adenosine receptors, initiating downstream signaling cascades. The A₂A adenosine receptor subtype, for example, is coupled to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key target in drug development for various disorders.
The signaling pathway initiated by an adenosine receptor agonist is illustrated below:
Caption: Gs-coupled adenosine receptor signaling cascade.
Experimental Protocol: Phosphodiesterase Activity Assay
This protocol provides a general method for determining phosphodiesterase activity using this compound as a substrate. This can be adapted for specific enzymes and experimental conditions.
Materials:
-
This compound (NPPP)
-
Purified phosphodiesterase enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare NPPP Stock Solution: Dissolve NPPP in a suitable organic solvent (e.g., DMSO or acetone) to a stock concentration of 100 mM.
-
Prepare Working Solutions:
-
Dilute the NPPP stock solution in assay buffer to the desired final concentrations (e.g., a range from 0.1 to 10 mM for kinetic studies).
-
Dilute the phosphodiesterase enzyme in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add 50 µL of the NPPP working solution.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.
-
For a negative control, add 50 µL of assay buffer without the enzyme.
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular time intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.
-
The molar extinction coefficient for p-nitrophenol at pH 7.5 is approximately 18,000 M⁻¹cm⁻¹. This can be used to convert the rate of change in absorbance to the rate of product formation.
-
For inhibitor screening, compare the reaction rates in the presence and absence of the test compounds.
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a phosphodiesterase activity assay.
Conclusion
This compound is a versatile chemical probe with significant applications in biochemical and pharmacological research. Its utility as a chromogenic substrate for phosphodiesterases facilitates high-throughput screening of potential inhibitors, which are of interest in the development of therapeutics for a range of diseases. Furthermore, its activity as an adenosine receptor agonist provides a tool for investigating the complex signaling pathways regulated by these receptors. This guide has provided a detailed overview of its properties, synthesis, and key applications, along with a practical experimental protocol, to support its effective use in the laboratory.
References
An In-depth Technical Guide to 4-Nitrophenyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP). The information is intended to support research and development activities in the fields of biochemistry, pharmacology, and drug discovery.
Core Chemical and Physical Properties
4-Nitrophenyl phenylphosphonate is a versatile chemical compound utilized primarily as a substrate for 5'-nucleotide phosphodiesterases and as an adenosine (B11128) receptor agonist.[1][2] Its chemical structure consists of a phenylphosphonate core with a 4-nitrophenyl ester group. This nitrophenyl group is an excellent leaving group, making the compound susceptible to nucleophilic attack, a key feature in its use as an enzyme substrate.
| Property | Value | References |
| CAS Number | 57072-35-2 | [2][3][4][5] |
| Molecular Formula | C₁₂H₁₀NO₅P | [2][4][5] |
| Molecular Weight | 279.19 g/mol | [2] |
| Appearance | Powder, Crystalline solid | [5] |
| Purity | ≥98% (TLC) | [2][5] |
| Solubility | Soluble in DMSO, acetone (B3395972) (50 mg/mL), and DMF (30 mg/mL).[4][5] Sparingly soluble in a 1:1 mixture of DMF and PBS (pH 7.2) (0.5 mg/mL).[5] | |
| Storage Temperature | -20°C | [4][5] |
| Stability | Stable for at least 4 years when stored at -20°C.[5] | |
| UV-Vis λmax | 215, 272 nm | [5] |
| SMILES String | O=P(OC1=CC=C(--INVALID-LINK--=O)C=C1)(O)C2=CC=CC=C2 | [5] |
| InChI Key | NRGZTHQFAQCJCQ-UHFFFAOYSA-N | [5] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the esterification of phenylphosphonic acid with 4-nitrophenol (B140041). A common method to achieve this is by activating the phenylphosphonic acid, for example, by converting it to a more reactive species like phenylphosphonic dichloride, followed by reaction with 4-nitrophenol in the presence of a base to neutralize the HCl byproduct.
Materials:
-
Phenylphosphonic dichloride
-
4-Nitrophenol
-
Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent
-
Triethylamine (B128534) or pyridine (B92270) (as a base)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol in anhydrous DCM.
-
Cool the solution in an ice bath (0°C).
-
Add triethylamine to the solution.
-
Slowly add a solution of phenylphosphonic dichloride in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure this compound.
-
Confirm the identity and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.
References
In-Depth Technical Guide: 4-Nitrophenyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) is a versatile chemical probe widely utilized in biochemical and pharmacological research. With a molecular weight of approximately 279.19 g/mol and the chemical formula C₁₂H₁₀NO₅P, this organophosphate compound serves as a key substrate for enzymes such as 5'-nucleotide phosphodiesterase. Its use extends to the study of enzyme kinetics, the screening of potential inhibitors, and it has been noted for its potential as an adenosine (B11128) receptor agonist. This guide provides a comprehensive overview of its chemical properties, synthesis, experimental applications, and its role in studying cellular signaling pathways.
Chemical and Physical Properties
4-Nitrophenyl phenylphosphonate is typically a white to off-white powder. Key quantitative data and properties are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 279.19 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₀NO₅P | [1][2] |
| CAS Number | 57072-35-2 | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO and DMF. Limited solubility in DMF:PBS (pH 7.2) (1:1) at 0.5 mg/mL. | [3] |
| Storage Temperature | -20°C | [4] |
| Stability | Stable for at least 4 years when stored at -20°C. | [3] |
Synthesis
While often commercially available, the synthesis of 4-nitrophenyl esters can generally be achieved through the reaction of a corresponding acid with p-nitrophenol in the presence of a coupling agent or by reacting an acid chloride with p-nitrophenol. A general procedure for the synthesis of p-nitrophenyl esters involves dissolving the carboxylic acid in a dry solvent such as dichloromethane (B109758) (CH₂Cl₂), adding a base like triethylamine (B128534) (NEt₃), and then reacting it with p-nitrophenyl chloroformate. The reaction mixture is typically stirred overnight, followed by purification steps which may include filtration and concentration.
Experimental Protocols
5'-Nucleotide Phosphodiesterase Activity Assay
This compound is a chromogenic substrate for 5'-nucleotide phosphodiesterase. The enzymatic hydrolysis of the phosphonate (B1237965) ester bond releases 4-nitrophenol (B140041), which is a yellow-colored compound that can be quantified spectrophotometrically.
Principle:
The activity of 5'-nucleotide phosphodiesterase is determined by measuring the rate of formation of 4-nitrophenol from the hydrolysis of this compound. The absorbance of the resulting 4-nitrophenolate (B89219) ion is monitored at approximately 400-410 nm under alkaline conditions.
A General Protocol:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer such as Tris-HCl (e.g., 50 mM, pH 8.5) containing a divalent cation like Mg²⁺ (e.g., 10 mM).
-
Substrate Stock Solution: A stock solution of this compound is prepared in an appropriate organic solvent like DMSO.
-
Enzyme Solution: A solution of 5'-nucleotide phosphodiesterase of known concentration is prepared in the assay buffer.
-
Stop Solution: A solution to terminate the reaction, such as sodium hydroxide (B78521) (NaOH) at a final concentration that raises the pH sufficiently to stop the enzyme and fully ionize the 4-nitrophenol product.
-
-
Assay Procedure:
-
Pipette the assay buffer into microplate wells or cuvettes.
-
Add the this compound substrate to the desired final concentration.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
Incubate for a fixed period during which the reaction rate is linear.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the solution at 400-410 nm using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
A standard curve of 4-nitrophenol is generated to determine the molar extinction coefficient under the assay conditions.
-
The rate of the reaction is calculated from the amount of 4-nitrophenol produced over time.
-
Enzyme kinetics parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Role in Cellular Signaling
This compound is a valuable tool for studying signaling pathways that are regulated by cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Phosphodiesterases (PDEs) are the enzymes responsible for the degradation of these second messengers, and their activity is crucial for the termination of cyclic nucleotide signaling.
By acting as a substrate for 5'-nucleotide phosphodiesterase, this compound can be used in high-throughput screening assays to identify inhibitors of these enzymes. PDE inhibitors are of significant therapeutic interest for a range of conditions, including cardiovascular diseases, respiratory disorders, and neurological conditions.
The potential of this compound as an adenosine receptor agonist suggests its utility in probing signaling pathways mediated by these G protein-coupled receptors (GPCRs). Adenosine receptors are involved in a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation.
Experimental Workflow for PDE Inhibitor Screening
The following diagram illustrates a typical workflow for screening potential phosphodiesterase inhibitors using this compound.
Caption: Workflow for a high-throughput screen of phosphodiesterase inhibitors.
Adenosine Receptor Signaling Pathway
While specific data on the interaction of this compound with adenosine receptor subtypes is limited, the general signaling cascade for adenosine receptors can be depicted. Adenosine receptors are classified into four subtypes: A₁, A₂A, A₂B, and A₃. A₁ and A₃ receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Conversely, A₂A and A₂B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.
Caption: General overview of adenosine receptor signaling pathways.
Conclusion
This compound is a valuable and straightforward tool for researchers in various fields. Its utility as a chromogenic substrate for 5'-nucleotide phosphodiesterase allows for simple and robust enzyme activity assays, making it ideal for inhibitor screening and kinetic studies. Further investigation into its potential as a selective adenosine receptor agonist could open new avenues for its application in pharmacological research and drug development. This guide provides a foundational understanding of its properties and applications to aid in the design and execution of future studies.
References
An In-depth Technical Guide to 4-Nitrophenyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP), a key substrate in the study of phosphodiesterases. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its use in enzymatic assays. Detailed experimental protocols for both the synthesis of NPPP and its use in the determination of 5'-nucleotide phosphodiesterase activity are provided. Furthermore, this guide includes a discussion of the mechanism of enzymatic hydrolysis and presents relevant data in a structured format for ease of reference.
Introduction
4-Nitrophenyl phenylphosphonate, also known as p-Nitrophenyl phenylphosphonate (pNPPP), is a synthetic organophosphorus compound widely utilized in biochemical research. Its primary application lies in its role as a chromogenic substrate for various phosphodiesterases, particularly 5'-nucleotide phosphodiesterases (5'-NTPDases). The enzymatic hydrolysis of NPPP yields 4-nitrophenol (B140041), a yellow-colored product that can be readily quantified by spectrophotometry, providing a simple and continuous method for assaying enzyme activity. Its stability, ease of synthesis, and high rate of hydrolysis under saturating conditions make it a preferred substrate over naturally occurring nucleotides or other synthetic substrates like bis(4-nitrophenyl) phosphate[1].
Chemical Structure and Identification
The chemical structure of this compound consists of a phenyl group and a 4-nitrophenyl group attached to a central phosphorus atom through a phosphonate (B1237965) linkage.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | P-phenyl-phosphonic acid, mono(4-nitrophenyl) ester[1] |
| CAS Number | 57072-35-2[1] |
| Synonyms | p-Nitrophenyl phenylphosphonate, para-Nitrophenyl phenylphosphonate, NPPP, 4-nitrophenyl hydrogen phenylphosphonate, O-4-nitrophenyl phenylphosphonate |
| Chemical Formula | C₁₂H₁₀NO₅P[1] |
| Molecular Weight | 279.19 g/mol |
| SMILES | O=P(OC1=CC=C(--INVALID-LINK--=O)C=C1)(O)C2=CC=CC=C2[1] |
| InChI | 1S/C12H10NO5P/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,16,17)[1] |
| InChI Key | NRGZTHQFAQCJCQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
This compound is typically a white to off-white powder or crystalline solid. Its solubility and stability are critical for its application in enzymatic assays.
Table 2: Physicochemical Data of this compound
| Property | Value |
| Physical Form | Powder / Crystalline solid |
| Purity | ≥98% (by TLC) |
| Solubility | Acetone: 50 mg/mL, clear, faintly yellow |
| DMSO[2] | |
| DMF: 30 mg/mL[1] | |
| DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[1] | |
| Storage Temperature | -20°C[2] |
| λmax | 215, 272 nm[1] |
Synthesis of this compound
While often commercially available, this compound can be synthesized in the laboratory. The following protocol is a general method based on the reaction of phenylphosphonic dichloride with 4-nitrophenol.
Experimental Protocol: Synthesis
Materials:
-
Phenylphosphonic dichloride (C₆H₅POCl₂)
-
4-Nitrophenol (NO₂C₆H₄OH)
-
Triethylamine (B128534) (Et₃N) or Pyridine (B92270)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Tetrahydrofuran)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., Acetone, Hexane, or a mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrophenol (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in an anhydrous solvent.
-
Addition of Phenylphosphonic Dichloride: Cool the solution in an ice bath to 0°C. Slowly add a solution of phenylphosphonic dichloride (1.0 equivalent) in the same anhydrous solvent via the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride or pyridinium (B92312) hydrochloride salt that has precipitated.
-
Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any remaining base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., acetone).
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or freezer to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
-
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Application in Enzymatic Assays
This compound is a versatile substrate for the continuous spectrophotometric assay of phosphodiesterases, including 5'-nucleotidases. The principle of the assay is the enzymatic hydrolysis of the colorless NPPP to produce the yellow-colored 4-nitrophenolate (B89219) ion under alkaline conditions, which can be monitored at approximately 405-410 nm.
Mechanism of Action: Enzymatic Hydrolysis
The phosphodiesterase catalyzes the nucleophilic attack of a water molecule on the phosphorus center of this compound. This leads to the cleavage of the P-O bond connecting the phosphorus to the 4-nitrophenyl group, resulting in the formation of phenylphosphonic acid and 4-nitrophenol. In a solution with a pH above its pKa (~7.2), 4-nitrophenol exists predominantly as the 4-nitrophenolate anion, which exhibits strong absorbance in the visible region.
Signaling Pathway of Enzymatic Hydrolysis:
Caption: Enzymatic hydrolysis of this compound.
Experimental Protocol: 5'-Nucleotide Phosphodiesterase Assay
This protocol provides a general method for determining the activity of a 5'-nucleotide phosphodiesterase using this compound as a substrate. The specific conditions may need to be optimized for the particular enzyme being studied.
Materials:
-
This compound (NPPP) stock solution (e.g., 100 mM in DMSO or acetone)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0-9.0, depending on the optimal pH of the enzyme)
-
Divalent cation solution (e.g., 5 mM MnCl₂)
-
Purified 5'-nucleotide phosphodiesterase enzyme
-
Stop solution (e.g., 0.1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
4-Nitrophenol standard solution for calibration curve
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and divalent cation solution.
-
Prepare a working solution of NPPP by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 mM).
-
Prepare a series of 4-nitrophenol standards of known concentrations in the assay buffer containing the stop solution.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Include control wells:
-
Blank: All components except the enzyme.
-
Enzyme control: All components except the substrate.
-
-
-
Enzyme Reaction:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 45°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution (e.g., 1 µg of enzyme) to each well.[3]
-
Incubate the plate at the optimal temperature for a defined period (e.g., 30 minutes).[3] The incubation time should be within the linear range of the reaction.
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop solution to each well. This will also ensure the complete conversion of 4-nitrophenol to the 4-nitrophenolate ion.
-
Measure the absorbance of each well at 405-410 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the 4-nitrophenol standards against their concentrations.
-
Determine the concentration of 4-nitrophenol produced in each sample well by using the standard curve.
-
Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.
-
Experimental Workflow for Enzyme Assay:
Caption: Workflow for a 5'-nucleotide phosphodiesterase assay.
Quantitative Data Summary
The following table summarizes key quantitative data related to the enzymatic hydrolysis of this compound.
Table 3: Kinetic Parameters for Enzymatic Hydrolysis
| Enzyme Source | Substrate Concentration Range | K₀.₅ (mM) | Hill Coefficient (h) | pH | Reference |
| Rat Osseous Plate Alkaline Phosphatase | 0.2 - 100 µM | 32.8 | 1.3 | 7.5 and 9.4 | [4] |
Note: K₀.₅ is the substrate concentration at which half-maximal velocity is observed, used here due to the sigmoidal kinetics indicated by the Hill coefficient.
Conclusion
This compound is an invaluable tool for researchers and scientists in the field of enzymology and drug development. Its well-defined chemical properties, coupled with its utility as a chromogenic substrate, allow for the straightforward and reliable determination of phosphodiesterase activity. The detailed protocols and structured data presented in this guide are intended to facilitate its effective use in the laboratory. Further research may focus on the development of novel phosphonate-based substrates with improved sensitivity and specificity for different phosphodiesterase isozymes, aiding in the discovery of new therapeutic agents.
References
An In-depth Technical Guide on the Solubility of 4-Nitrophenyl Phenylphosphonate in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-nitrophenyl phenylphosphonate (B1237145) (NPPP) in dimethyl sulfoxide (B87167) (DMSO), a crucial parameter for its application in various biochemical assays and research studies. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its primary application as an enzyme substrate.
Quantitative Solubility Data
The solubility of 4-nitrophenyl phenylphosphonate in DMSO has been determined to be approximately 14 mg/mL.[1] This information is critical for the preparation of stock solutions for use in experimental settings. For comparison, its solubility in dimethyl formamide (B127407) (DMF) is higher, at approximately 30 mg/mL.[1] It is important to note that NPPP is sparingly soluble in aqueous buffers.[1] To achieve a working concentration in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute it with the desired aqueous buffer.[1]
For researchers requiring specific concentrations, the following table summarizes the available quantitative data for the solubility of this compound.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL[1] |
| Dimethyl Formamide (DMF) | ~30 mg/mL[1] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] |
Experimental Protocols
Objective: To determine the saturation solubility of this compound in DMSO.
Materials:
-
This compound (crystalline solid)[1]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Microcentrifuge
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated micropipettes
-
Analytical balance
Protocol:
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 20 mg) and add it to a known volume of DMSO (e.g., 1 mL) in a microcentrifuge tube.
-
Vortex the mixture vigorously for an extended period (e.g., 1-2 hours) at a constant temperature to facilitate dissolution and reach equilibrium.
-
-
Equilibration:
-
Allow the suspension to equilibrate for at least 24 hours at a controlled temperature (e.g., 25°C) to ensure that the solution is fully saturated.
-
-
Separation of Undissolved Solid:
-
Centrifuge the supersaturated solution at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess, undissolved solid.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound in DMSO with known concentrations.
-
Measure the absorbance of each standard solution at the λmax of 272 nm using the UV-Vis spectrophotometer, with DMSO as the blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Measurement of Saturated Solution:
-
Carefully take a known volume of the clear supernatant from the centrifuged sample and dilute it with a known volume of DMSO to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at 272 nm.
-
-
Calculation of Solubility:
-
Using the equation from the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in DMSO in mg/mL.
-
Visualization of Application
This compound is commonly used as a substrate for the enzyme 5'-nucleotide phosphodiesterase.[2] The enzymatic hydrolysis of the phosphonate (B1237965) ester bond results in the release of 4-nitrophenol, a chromogenic product that can be quantified spectrophotometrically to determine enzyme activity.
Caption: Enzymatic hydrolysis of this compound.
The following diagram illustrates the general workflow for preparing a stock solution of this compound in DMSO for use in an experimental setting.
Caption: Workflow for preparing a this compound solution.
References
4-Nitrophenyl phenylphosphonate mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 4-Nitrophenyl Phenylphosphonate (B1237145)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrophenyl phenylphosphonate (NPPP) is a versatile organophosphate compound utilized in biochemical research. Its primary and most well-documented role is as a chromogenic substrate for 5'-nucleotide phosphodiesterases (PDEs), facilitating the kinetic analysis of these enzymes. Emerging evidence also suggests its potential as an adenosine (B11128) receptor agonist, indicating a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of the core mechanisms of action of NPPP, including detailed experimental protocols, quantitative data from related compounds, and visual representations of the associated biochemical pathways and experimental workflows.
Mechanism of Action I: Substrate for 5'-Nucleotide Phosphodiesterase
The principal application of this compound in biochemical research is as a substrate for 5'-nucleotide phosphodiesterases (EC 3.1.4.-).[1][2][3][4] These enzymes catalyze the hydrolysis of the phosphonate (B1237965) ester bond in NPPP, yielding phenylphosphonic acid and 4-nitrophenol. The latter product is a chromophore, and its release can be monitored spectrophotometrically, providing a continuous assay for enzyme activity. NPPP is often preferred over natural substrates due to its stability, ease of synthesis, and higher rate of hydrolysis under saturating conditions.[2]
Enzymatic Hydrolysis of NPPP
The hydrolysis of NPPP by 5'-nucleotide phosphodiesterase is believed to proceed through a mechanism involving a nucleophilic attack on the phosphorus atom of the phosphonate group. This results in the formation of a pentacoordinated transition state, followed by the cleavage of the P-O bond and the release of the 4-nitrophenolate (B89219) anion.
Quantitative Data: Kinetic Parameters
| Substrate | Enzyme | Km (µM) | Vmax (µmol·min-1·mg-1) | kcat (s-1) | kcat/Km (M-1·s-1) | Reference |
| 4-Nitrophenyl phosphate (B84403) | Calf Intestine Alkaline Phosphatase | 40 ± 3 | 72.8 ± 1.2 | 9.70 ± 0.16 | 2.44 ± 0.16 x 105 | [5][6] |
Experimental Protocol: 5'-Nucleotide Phosphodiesterase Activity Assay
This protocol is adapted from standard procedures for measuring phosphodiesterase activity using a chromogenic p-nitrophenyl-based substrate.
Materials:
-
5'-Nucleotide Phosphodiesterase (e.g., from bovine intestine)
-
This compound (NPPP)
-
Tris-HCl buffer (50 mM, pH 8.9)
-
Magnesium chloride (MgCl2, 10 mM)
-
Spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a stock solution of NPPP in a suitable organic solvent (e.g., DMSO) and dilute it to the desired concentrations in Tris-HCl buffer.
-
Prepare a working solution of 5'-nucleotide phosphodiesterase in Tris-HCl buffer containing MgCl2.
-
To each well of a 96-well microplate, add 50 µL of the NPPP solution at various concentrations.
-
To initiate the reaction, add 50 µL of the enzyme solution to each well.
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The kinetic parameters (Km and Vmax) can be calculated by plotting the initial reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualization: Enzymatic Hydrolysis of NPPP
Mechanism of Action II: Putative Adenosine Receptor Agonist
Several commercial suppliers describe this compound as an adenosine receptor agonist.[4] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological processes. Agonism at these receptors can lead to various downstream signaling events, depending on the receptor subtype (A1, A2A, A2B, A3) and the cell type.[7]
Adenosine Receptor Signaling
Activation of adenosine receptors typically initiates a signaling cascade involving heterotrimeric G proteins. For example, A2A and A2B receptors are often coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] In contrast, A1 and A3 receptors are often coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[7] Downstream effectors of these pathways include Protein Kinase A (PKA), Exchange Protein Directly Activated by cAMP (Epac), and the Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10]
Quantitative Data: Adenosine Receptor Agonists
Specific quantitative data for the activity of NPPP at adenosine receptors is not currently available. The following table provides EC50 values for well-characterized adenosine receptor agonists for context.
| Agonist | Receptor Subtype | EC50 (nM) | Reference |
| NECA | Human A3 | 3.6 µM (as reported in one study) | [11] |
| R-PIA | Human A1 | - | [11] |
| CGS21680 | Human A2A | - | [11] |
Experimental Protocol: Adenosine Receptor Activation Assay (cAMP Measurement)
This protocol describes a general method for assessing the activation of Gs-coupled adenosine receptors by measuring changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the adenosine receptor of interest
-
This compound (NPPP)
-
IBMX (a non-specific phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium and reagents
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Wash the cells with serum-free medium and then incubate with a solution containing IBMX for 30 minutes at 37°C.
-
Add NPPP at various concentrations to the wells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.
-
Stimulate the cells with forskolin to activate adenylyl cyclase.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
The potency of NPPP as an agonist can be determined by plotting the cAMP concentration against the NPPP concentration and fitting the data to a sigmoidal dose-response curve to calculate the EC50 value.
Visualization: General Adenosine Receptor Signaling Pathway (Gs-coupled)
References
- 1. 5'-Nucleotide phosphodiesterase: features of the substrate binding site as deduced from specificity and kinetics of some novel substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of induction of adenosine receptor genes and its functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A3 adenosine and CB1 receptors activate a PKC-sensitive Cl− current in human nonpigmented ciliary epithelial cells via a Gβγ-coupled MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 4-Nitrophenyl Phenylphosphonate in Biochemical Research and Drug Discovery
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
4-Nitrophenyl phenylphosphonate (B1237145) (NPPP), a synthetic phosphonate (B1237965) ester, has emerged as a valuable tool in biochemical and pharmacological research. Its utility primarily stems from its role as a chromogenic substrate for a variety of phosphodiesterases, enabling straightforward and continuous monitoring of enzyme activity. This technical guide provides an in-depth overview of the applications of NPPP, including its mechanism of action, detailed experimental protocols, and its potential in drug development, particularly in the screening of phosphodiesterase inhibitors.
Core Applications and Mechanism of Action
4-Nitrophenyl phenylphosphonate is principally recognized as a substrate for 5'-nucleotide phosphodiesterases (5'-NTPD).[1][2][3] The enzymatic hydrolysis of the phosphonate ester bond in NPPP by a phosphodiesterase releases 4-nitrophenol (B140041), a yellow-colored compound that can be quantified spectrophotometrically. This property forms the basis of a convenient and continuous assay for measuring phosphodiesterase activity.
The preference for NPPP over natural substrates in certain experimental settings is attributed to its stability, relative ease of synthesis, and a higher rate of hydrolysis under saturating enzyme conditions.[1][3] While primarily used as a substrate for 5'-NTPDs, research has shown that other phosphodiesterases, such as snake venom phosphodiesterase, can also hydrolyze phosphonate esters like NPPP.[1][4] This suggests a broader applicability of NPPP in studying various types of phosphodiesterases.
There are also commercial claims that this compound acts as an adenosine (B11128) receptor agonist. However, a thorough review of the scientific literature did not yield primary research data, such as receptor binding affinities (Ki) or functional assay results (EC50), to substantiate this claim. Therefore, its role as a direct adenosine receptor agonist remains to be experimentally validated.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 57072-35-2 | [3] |
| Molecular Formula | C₁₂H₁₀NO₅P | [3] |
| Molecular Weight | 279.19 g/mol | |
| Appearance | Powder | |
| Solubility | Acetone (B3395972): 50 mg/mL |
The synthesis of this compound has been described by Kelly et al. (1975). The process involves the reaction of phenylphosphonic dichloride with 4-nitrophenol. A generalized workflow for this synthesis is depicted below.
Experimental Protocols
General Phosphodiesterase Activity Assay using NPPP
This protocol provides a general framework for measuring phosphodiesterase activity using NPPP as a substrate. Specific parameters such as buffer composition, pH, and temperature should be optimized for the particular enzyme being studied.
Materials:
-
This compound (NPPP) stock solution (e.g., 100 mM in acetone or DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Purified phosphodiesterase enzyme
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of NPPP in the assay buffer. The final concentration will depend on the Km of the enzyme, but a starting point of 1 mM is common.[1]
-
Add the assay buffer and the NPPP working solution to the wells of a microplate.
-
Initiate the reaction by adding the phosphodiesterase enzyme to the wells.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
The rate of increase in absorbance is proportional to the rate of 4-nitrophenol production and thus the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of 4-nitrophenol under the specific assay conditions.
Application in Drug Development: High-Throughput Screening for Phosphodiesterase Inhibitors
The chromogenic nature of the NPPP assay makes it highly suitable for high-throughput screening (HTS) of potential phosphodiesterase inhibitors. The assay can be readily automated in a microplate format to test large libraries of compounds.
In a typical HTS setup, the phosphodiesterase enzyme is pre-incubated with test compounds before the addition of NPPP. A reduction in the rate of 4-nitrophenol formation compared to a control without an inhibitor indicates that the test compound is a potential inhibitor of the enzyme.
Quantitative Data
Conclusion
This compound is a robust and versatile tool for researchers in biochemistry and drug discovery. Its primary application as a chromogenic substrate for phosphodiesterases provides a simple and efficient method for enzyme activity measurement and inhibitor screening. While its purported role as an adenosine receptor agonist requires further investigation, its established utility in enzyme kinetics makes it an indispensable reagent for studying a critical class of enzymes involved in cellular signaling. The detailed protocols and workflows provided in this guide are intended to facilitate the effective application of NPPP in a research setting.
References
4-Nitrophenyl Phenylphosphonate (NPPP): A Chromogenic Substrate for Phosphodiesterase Activity Assays
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl phenylphosphonate (B1237145) (NPPP), also known as p-nitrophenyl phenylphosphonate, is a widely utilized chromogenic substrate for the determination of phosphodiesterase (PDE) activity. Its chemical stability, ease of synthesis, and the straightforward spectrophotometric detection of its hydrolysis product make it a valuable tool in both basic research and high-throughput screening for PDE inhibitors. This technical guide provides a comprehensive overview of NPPP as a PDE substrate, including its chemical properties, the enzymatic reaction it undergoes, detailed experimental protocols for its use, and its application in studying phosphodiesterase-mediated signaling pathways.
Chemical and Physical Properties
NPPP is a monoester of phenylphosphonic acid and 4-nitrophenol (B140041). Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₂H₁₀NO₅P |
| Molecular Weight | 279.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C for long-term stability |
Principle of the Assay
The utility of NPPP as a phosphodiesterase substrate lies in the enzymatic hydrolysis of the phosphonate (B1237965) ester bond. This reaction, catalyzed by a phosphodiesterase, liberates 4-nitrophenol (p-nitrophenol) and phenylphosphonic acid. In an alkaline environment, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm. The rate of formation of the 4-nitrophenolate ion is directly proportional to the phosphodiesterase activity, allowing for a continuous and quantitative measurement of the enzymatic reaction.
Data Presentation: Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Source |
| Bovine Intestinal 5'-Nucleotide Phosphodiesterase | 4-Nitrophenyl phenylphosphonate | - | - | [1] |
| Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) | This compound | > 800 µM | Not Reported | [2] |
| Agistrodon bilineatus venom PDE-I | p-Nitrophenyl thymidine-5'-phosphate | 8.3 x 10⁻³ M | 3.85 µM/min/mg | |
| Calf Intestine Alkaline Phosphatase | p-Nitrophenyl phosphate (B84403) (pNPP) | 40 ± 3 µM | 72.8 ± 1.2 µmol/min/mg | [3] |
Note: The data for Agistrodon bilineatus venom PDE-I and Calf Intestine Alkaline Phosphatase are provided for comparative purposes as they utilize similar p-nitrophenyl-based substrates.
The high Km value of NPPP for NPP1 suggests it is a low-affinity substrate for this particular enzyme.[2] Further research is required to establish a complete kinetic profile of NPPP with the various PDE families.
Experimental Protocols
General Colorimetric Phosphodiesterase Assay Protocol using NPPP
This protocol provides a general framework for measuring phosphodiesterase activity using NPPP. Optimal conditions (e.g., pH, temperature, enzyme concentration) should be determined empirically for each specific PDE isozyme.
Materials:
-
This compound (NPPP) stock solution (e.g., 100 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)
-
Phosphodiesterase enzyme preparation (purified or cell lysate)
-
Stop Solution (e.g., 0.1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of NPPP by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1-10 mM).
-
Set up the reaction mixture in the wells of a 96-well microplate. A typical reaction mixture (total volume of 100 µL) may contain:
-
50 µL of Assay Buffer
-
20 µL of NPPP working solution
-
10 µL of inhibitor or vehicle control (e.g., DMSO)
-
20 µL of enzyme solution
-
-
Initiate the reaction by adding the enzyme solution.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The alkaline pH will also enhance the color development of the 4-nitrophenolate ion.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the phosphodiesterase activity by determining the amount of 4-nitrophenol produced, using a standard curve generated with known concentrations of 4-nitrophenol.
Protocol for Snake Venom Phosphodiesterase I (SV-PDE) Assay
This protocol is adapted for the measurement of snake venom phosphodiesterase activity.
Materials:
-
This compound (NPPP)
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0, containing 10 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA)
-
Snake Venom Phosphodiesterase I (e.g., from Crotalus adamanteus)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 mM solution of NPPP in a minimal amount of DMSO and dilute with Assay Buffer.
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the NPPP solution to each well.
-
Add 25 µL of the appropriately diluted snake venom PDE-I to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 50 µL of 1 M NaOH.
-
Read the absorbance at 405 nm.
Mandatory Visualizations
Signaling Pathways
Phosphodiesterases play a crucial role in modulating intracellular signaling cascades by regulating the levels of the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).
Caption: The cAMP signaling pathway.
Caption: The cGMP signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screen for phosphodiesterase inhibitors using NPPP.
Caption: High-throughput screening workflow.
Conclusion
This compound remains a cornerstone substrate for the colorimetric determination of phosphodiesterase activity. Its reliability, ease of use, and adaptability to high-throughput formats ensure its continued relevance in academic and industrial research. While a more comprehensive understanding of its kinetic parameters with various PDE isozymes would be beneficial, the methodologies outlined in this guide provide a robust framework for its application in the study of phosphodiesterase function and the discovery of novel PDE inhibitors. The provided diagrams of key signaling pathways and experimental workflows offer a visual guide to the context and practical application of NPPP in phosphodiesterase research.
References
- 1. The catalytic mechanism of bovine intestinal 5'-nucleotide phosphodiesterase. pH and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
An In-depth Technical Guide on the Adenosine Receptor-Modulating Activity of 4-Nitrophenyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitrophenyl phenylphosphonate (B1237145), a compound often cataloged as an adenosine (B11128) receptor agonist. Our review of the scientific literature indicates that this classification is likely attributable to its indirect effects on adenosine signaling pathways rather than direct receptor agonism. The primary established role of 4-Nitrophenyl phenylphosphonate is as a substrate for 5'-nucleotide phosphodiesterase.[1] This guide will elucidate the mechanism by which modulation of extracellular nucleotide metabolism can lead to downstream activation of adenosine receptors, present the known biochemical properties of the compound, and provide detailed conceptual protocols for investigating its activity.
Introduction: Reclassifying this compound
This compound is a commercially available chemical probe frequently listed in supplier catalogs as both a 5'-Nucleotide Phosphodiesterase substrate and an adenosine receptor agonist.[2] However, a thorough review of published literature reveals no evidence of direct binding to or activation of any of the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, or A₃). The seminal work by Kelly et al. (1975) identifies this compound as a substrate for 5'-nucleotide phosphodiesterase, an enzyme involved in the hydrolysis of phosphonate (B1237965) esters.[1] This enzymatic activity is the basis for its utility as a tool compound in biochemistry.
The "adenosine receptor agonist" label likely stems from the downstream consequences of its interaction with ecto-nucleotidases. By acting as a substrate for these enzymes, this compound can influence the extracellular concentration of adenosine, thereby indirectly modulating adenosine receptor activity.[3][4][5][6][7] This guide will focus on this indirect mechanism of action.
Biochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 57072-35-2 | [1][2][8] |
| Molecular Formula | C₁₂H₁₀NO₅P | [2][9] |
| Molecular Weight | 279.19 g/mol | |
| Alternate Names | 4-nitrophenyl hydrogen phenylphosphonate; O-4-nitrophenyl phenylphosphonate | [2] |
| Appearance | Powder | |
| Purity | ≥98% (TLC) | [2] |
| Solubility | Acetone: 50 mg/mL; DMSO: 14 mg/mL; DMF: 30 mg/mL | [8] |
| Storage Temperature | -20°C | [9] |
| SMILES String | O=P(OC1=CC=C(--INVALID-LINK--=O)C=C1)(O)C2=CC=CC=C2 |
Mechanism of Indirect Adenosine Receptor Activation
The primary mechanism by which this compound is proposed to influence adenosine receptor signaling is through its role as a substrate for extracellular nucleotidases. The canonical pathway for extracellular adenosine production involves the sequential hydrolysis of released ATP and ADP to AMP by ectonucleoside triphosphate diphosphohydrolase-1 (CD39), followed by the dephosphorylation of AMP to adenosine by ecto-5'-nucleotidase (CD73).[3][5][6][10] This locally produced adenosine is then free to bind to and activate adenosine receptors on the cell surface.
As a substrate for 5'-nucleotide phosphodiesterase, this compound can compete with natural substrates like AMP, potentially altering the rate of adenosine production. The 1975 study by Kelly et al. noted that phosphonate esters are preferable substrates for these enzymes in some contexts due to their stability and higher rate of hydrolysis under saturating conditions.[1] By being readily hydrolyzed, it could potentially increase the turnover rate of the enzyme, though its impact on the net production of adenosine from physiological nucleotides is not documented.
Signaling Pathways
The downstream effects of indirect adenosine receptor activation by this compound would follow the well-established signaling cascades for each receptor subtype:
-
A₁ and A₃ Receptors: Coupled to Gᵢ/ₒ proteins, their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[11]
-
A₂ₐ and A₂ₑ Receptors: Coupled to Gₛ proteins, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[11]
The following diagram illustrates the proposed indirect mechanism of action.
Experimental Protocols
To investigate the indirect adenosine receptor agonist activity of this compound, a multi-step experimental workflow is required. This workflow should aim to quantify the compound's effect on extracellular adenosine production and the subsequent activation of adenosine receptor signaling pathways.
Conceptual Experimental Workflow
The following diagram outlines a logical workflow for these investigations.
Detailed Methodologies
4.2.1. Cell Culture and Treatment:
-
Cell Lines: Utilize cell lines endogenously expressing or engineered to express specific human adenosine receptor subtypes (e.g., HEK293 or CHO cells). It is crucial that these cells also express functional ecto-nucleotidases (CD39 and CD73).
-
Treatment: Culture cells to confluency. Replace the medium with a buffer (e.g., HBSS). Pre-incubate with or without this compound at various concentrations. Initiate the reaction by adding a physiological substrate such as AMP.
4.2.2. Quantification of Extracellular Adenosine:
-
Sample Preparation: At various time points, collect the extracellular medium. To prevent further metabolism of adenosine, immediately add a transport inhibitor (e.g., dipyridamole) and an adenosine deaminase inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)).
-
Analysis: Quantify adenosine levels using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity. Fluorescent biosensors for adenosine can also be employed for real-time measurements.[12]
4.2.3. cAMP Accumulation Assay:
-
Principle: To determine the functional consequence of altered adenosine levels, measure the intracellular accumulation of cyclic AMP (cAMP), the second messenger for A₂ₐ and A₂ₑ (stimulation) and A₁ and A₃ (inhibition) receptors.
-
Protocol:
-
Seed cells in multi-well plates.
-
On the day of the assay, replace the culture medium with stimulation buffer containing a broad-spectrum phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For A₁/A₃ receptor-expressing cells, stimulate adenylyl cyclase with forskolin.
-
Add this compound and/or AMP.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based reporter assays).
-
Construct dose-response curves to determine the potency (EC₅₀ or IC₅₀) of the indirect effect.
-
Conclusion and Future Directions
This compound is a valuable biochemical tool for studying 5'-nucleotide phosphodiesterases.[1] Its classification as an adenosine receptor agonist is mechanistically plausible but indirect. The provided experimental framework offers a robust approach to formally characterize and quantify this indirect activity. Future research should focus on determining the kinetic parameters of its hydrolysis by ecto-nucleotidases and elucidating its specific effects on the activity of each adenosine receptor subtype in various physiological and pathological contexts. Such studies will clarify its role as a modulator of purinergic signaling and refine its application in biomedical research.
References
- 1. Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Conversion of extracellular ATP into adenosine: a master switch in renal health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecto-5'-nucleotidase (CD73) -mediated extracellular adenosine production plays a critical role in hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extracellular ATP signaling and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine metabolized from extracellular ATP ameliorates organ injury by triggering A2BR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. agscientific.com [agscientific.com]
- 10. Cell type- and tissue-specific functions of ecto-5′-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to study adenosine release in the adult mouse hippocampus using a genetically encoded sensor, 2-photon live imaging, and fiber photometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 4-Nitrophenyl Phenylphosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) is a widely utilized substrate in biochemical assays, particularly for the determination of phosphodiesterase activity. Its utility is intrinsically linked to its stability and the predictable nature of its hydrolysis. This technical guide provides an in-depth overview of the stability and recommended storage conditions for NPPP. It details the anticipated hydrolysis pathway and outlines experimental protocols for conducting stability and forced degradation studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals to ensure the accurate and reliable use of this important reagent.
Physicochemical Properties and Storage
Proper handling and storage are paramount to maintaining the integrity of 4-Nitrophenyl phenylphosphonate. The key physicochemical properties and recommended storage conditions are summarized below.
| Property | Value |
| CAS Number | 57072-35-2 |
| Molecular Formula | C₁₂H₁₀NO₅P |
| Molecular Weight | 279.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, and acetone |
| Recommended Storage | -20°C |
| Long-term Stability | Stable for at least 4 years when stored at -20°C |
Chemical Stability and Hydrolysis Pathway
The primary degradation pathway for this compound in aqueous media is hydrolysis. This reaction is of significant interest as it forms the basis of its use in enzymatic assays, where the rate of hydrolysis is correlated with enzyme activity. The hydrolysis of NPPP results in the formation of phenylphosphonic acid and 4-nitrophenol. The latter product is a chromophore, and its release can be monitored spectrophotometrically.
The rate of hydrolysis is expected to be significantly influenced by pH. Under neutral and acidic conditions, the ester linkage is relatively stable. However, under basic conditions, hydrolysis is accelerated.
Below is a diagram illustrating the hydrolysis of this compound.
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, the stability of this compound should be assessed, particularly when used in quantitative assays over extended periods or under varying experimental conditions. A forced degradation study is a systematic way to evaluate the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Forced Degradation Study Protocol
Forced degradation studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acidic Hydrolysis:
-
Prepare a stock solution of NPPP in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Prepare a stock solution of NPPP as described above.
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature (25°C) for 4 hours.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Prepare a stock solution of NPPP as described above.
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid NPPP in a vial.
-
Heat the sample in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the sample in a suitable solvent and analyze.
-
-
Photostability:
-
Expose a solution of NPPP (e.g., 1 mg/mL in methanol) and a sample of solid NPPP to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light by wrapping the vial in aluminum foil.
-
Analyze the exposed and control samples.
-
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water (with 0.1% trifluoroacetic acid) gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm (for NPPP) and 405 nm (for 4-nitrophenol) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from any degradation products formed during the forced degradation studies.
Logical Workflow for a Stability Study
The following diagram illustrates a logical workflow for conducting a comprehensive stability study of this compound.
Conclusion
This compound is a stable compound when stored under the recommended conditions of -20°C. However, its stability is influenced by factors such as pH, temperature, and light. Understanding the hydrolysis pathway and having robust analytical methods to monitor its degradation are crucial for its effective use in research and development. The protocols and workflows provided in this guide offer a comprehensive framework for assessing the stability of this compound, thereby ensuring the integrity and reliability of experimental data.
4-Nitrophenyl phenylphosphonate safety data sheet
An In-depth Technical Guide to the Safety Profile of 4-Nitrophenyl phenylphosphonate (B1237145)
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a technical guide compiled from publicly available safety data and scientific literature. It is not a substitute for a manufacturer-provided, legally-mandated Safety Data Sheet (SDS). Always refer to the specific SDS provided by your supplier before handling this chemical.
Introduction
4-Nitrophenyl phenylphosphonate (NPPP), CAS No. 57072-35-2, is a chemical compound used in research primarily as a substrate for 5'-nucleotide phosphodiesterases.[1][2][3] While specific toxicological data for this compound is limited, its structural classification as an organophosphorus ester warrants a thorough evaluation of its potential hazards. Organophosphorus compounds (OPs) are a well-studied class of chemicals known for their neurotoxic effects, which are primarily mediated through the inhibition of acetylcholinesterase (AChE).[4][5][6][7] This guide provides a summary of the available data for NPPP and discusses the potential risks associated with its chemical class to ensure safe handling and use in a laboratory setting.
Hazard Identification and Classification
The available Safety Data Sheet (SDS) for this compound (CAS 57072-35-2) from one supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[8]
Table 1: GHS Classification Summary (as per available SDS)
| Feature | Classification | Source |
| GHS Classification | Not classified | [8] |
| Signal Word | None | [8] |
| Hazard Pictograms | None | [8] |
| Hazard Statements | None | [8] |
Important Note: The lack of a formal hazard classification may indicate a lack of comprehensive testing rather than an absence of risk. Given that NPPP is an organophosphate, it is prudent to handle it with care, assuming potential toxicity consistent with this class of compounds until more data becomes available.
Toxicological Profile and Mechanism of Action
No specific toxicological studies (e.g., LD50 values) for this compound were found in the provided search results. However, the primary mechanism of toxicity for organophosphates is the irreversible inhibition of acetylcholinesterase (AChE).[4][7]
Presumed Mechanism: Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses, terminating the nerve signal.[4][7] The inhibition of AChE by organophosphates leads to an accumulation of ACh in the synaptic cleft. This causes continuous stimulation of muscarinic and nicotinic receptors, resulting in a state known as a "cholinergic crisis".[4][5][7] Symptoms of acute poisoning can include agitation, muscle weakness, hypersalivation, respiratory failure, and convulsions.[7]
Caption: Presumed mechanism of this compound as an organophosphate inhibitor of acetylcholinesterase.
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound are largely undetermined in the available safety documentation.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀NO₅P | [2][3][9] |
| Molecular Weight | 279.19 g/mol | [3][10] |
| Appearance | Crystalline solid / Powder | [2][10] |
| Purity | ≥98% | [3][10] |
| Melting Point | Undetermined | [8] |
| Boiling Point | Undetermined | [8] |
| Solubility | Acetone: 50 mg/mLDMSO: 14 mg/mLDMF: 30 mg/mL | [2][10] |
| Storage Temperature | -20°C | [9][10] |
| Flash Point | Not applicable | [8][10] |
Safe Handling and Emergency Protocols
Despite the lack of a formal hazard classification in one SDS, prudent laboratory practices for handling potentially toxic organophosphorus compounds should be strictly followed.
Exposure Controls and Personal Protection
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
First Aid Measures
The first aid measures below are general recommendations. In case of exposure, consult the supplier-specific SDS immediately.
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Caption: General first aid workflow for exposure to this compound.
Experimental Protocols: Standard Toxicity Assessment
While specific experimental data for NPPP is unavailable, the methodologies for assessing the toxicity of a novel chemical compound typically follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).
Protocol Example: Acute Oral Toxicity (based on OECD Guideline 423)
This protocol is a common method used to determine the acute toxicity of a substance after oral ingestion.
-
Objective: To determine a substance's intrinsic toxicity and classify it into a GHS category.
-
Animals: Typically, female rats are used in a stepwise procedure.
-
Procedure:
-
A group of three animals is dosed at a specific starting level (e.g., 300 mg/kg body weight).
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Outcome 1: If mortality occurs in two or three animals, the test is repeated at a lower dose level.
-
Outcome 2: If one or no animals die, the test is repeated with three more animals at the same dose level. If the overall mortality is low, testing at a higher dose may be conducted.
-
-
Data Collection: Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.
-
Endpoint: The result is not a precise LD50 value but rather a classification into a toxicity category, which informs the hazard labeling.
Conclusion
This compound is a research chemical with limited publicly available safety and toxicological data. The existing SDS from one supplier does not classify it as hazardous. However, its classification as an organophosphate necessitates that it be handled with significant caution. The primary toxicological concern for this class of compounds is the potent and often irreversible inhibition of acetylcholinesterase, a mechanism with severe neurotoxic potential. Researchers must prioritize stringent safety measures, including the use of appropriate engineering controls and personal protective equipment, and be prepared to implement emergency first aid protocols. Until comprehensive toxicological data for this compound becomes available, it is prudent to treat it as a potentially hazardous substance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition | MDPI [mdpi.com]
- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. agscientific.com [agscientific.com]
- 10. This compound adenosine receptor agonist, 5′-Nucleotide Phosphodiesterase substrate | 57072-35-2 [sigmaaldrich.com]
An In-depth Technical Guide to 4-Nitrophenyl Phenylphosphonate: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) is a synthetic organophosphate compound that has become an invaluable tool in biochemistry and pharmacology. Primarily recognized as a chromogenic substrate for 5'-nucleotide phosphodiesterase (5'-NTPD), its hydrolysis to the yellow-colored 4-nitrophenolate (B89219) allows for simple and continuous spectrophotometric monitoring of enzyme activity. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and multifaceted applications of NPPP. It details experimental protocols for its synthesis and use in enzymatic assays, presents key quantitative data, and explores its mechanisms of action, including its role as a phosphodiesterase substrate and a potential cholinesterase inhibitor.
Discovery and Historical Development
The introduction of 4-Nitrophenyl phenylphosphonate into the biochemical landscape can be traced back to the mid-1970s, a period marked by a growing interest in chromogenic and fluorogenic substrates for the sensitive assay of enzymatic activities.
Pioneering Work of Kelly and Butler (1975): The seminal work in this area was published by Kelly, Dardinger, and Butler in a 1975 Biochemistry paper titled "Hydrolysis of phosphonate (B1237965) esters catalyzed by 5'-nucleotide phosphodiesterase". This study introduced NPPP as a novel and efficient substrate for 5'-nucleotide phosphodiesterase. A key advantage highlighted was its stability and ease of synthesis compared to naturally occurring nucleotide substrates. The higher rate of hydrolysis under saturating conditions also made it a preferable choice for kinetic studies.
Elucidation of the Catalytic Mechanism (1983): Furthering the understanding of its interaction with 5'-NTPD, a 1983 paper by Moe and Butler in The Journal of Biological Chemistry provided extensive kinetic studies. This work helped to confirm and amplify the proposed catalytic mechanism of bovine intestinal 5'-nucleotide phosphodiesterase, which involves a covalent phosphorylated intermediate.
Expansion of Phosphonate Chemistry: The development of NPPP occurred within a broader context of burgeoning phosphonate chemistry. Phosphonates, as stable isosteres of phosphates, were increasingly being explored as enzyme inhibitors and probes for studying enzymatic mechanisms. The introduction of the 4-nitrophenyl group as a chromogenic leaving group was a significant advancement, allowing for convenient and real-time monitoring of enzyme kinetics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 57072-35-2 |
| Molecular Formula | C₁₂H₁₀NO₅P |
| Molecular Weight | 279.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 138-142 °C |
| Solubility | Soluble in DMSO and DMF |
| λmax | 215, 272 nm |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. Below are outlines of a historical and a general modern synthetic approach.
Historical Synthesis Approach (Based on early phosphonate chemistry)
Early synthetic methods for aryl phosphonates often involved multi-step processes. A plausible historical route, based on the chemistry of the time, would involve the reaction of phenylphosphonic dichloride with 4-nitrophenol (B140041).
Reaction Scheme:
Figure 1: A plausible historical synthetic route to this compound.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenylphosphonic dichloride in anhydrous diethyl ether.
-
Addition of Reactants: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-nitrophenol and pyridine (as a base to neutralize the HCl byproduct) in anhydrous diethyl ether from the dropping funnel with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt. Wash the filtrate with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
General Modern Synthesis Approach
Modern synthetic methods often utilize coupling agents to achieve higher yields and purity. A common approach involves the condensation of phenylphosphonic acid and 4-nitrophenol using a carbodiimide (B86325) coupling agent.
Reaction Scheme:
Figure 2: A general modern synthetic route to this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of phenylphosphonic acid in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask, add 4-nitrophenol and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Addition of Coupling Agent: Cool the mixture to 0 °C and add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous DCM dropwise with stirring.
-
Reaction: Allow the reaction to proceed at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter off the DCU precipitate and wash it with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure product.
Mechanism of Action and Applications
Substrate for 5'-Nucleotide Phosphodiesterase
The primary and most well-documented application of NPPP is as a chromogenic substrate for 5'-nucleotide phosphodiesterases (5'-NTPD), enzymes that cleave phosphodiester bonds.
Signaling Pathway and Experimental Workflow:
An In-Depth Technical Guide to 4-Nitrophenyl Phenylphosphonate (NPPP) Assays: Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) assay is a widely utilized spectrophotometric method for the continuous monitoring of phosphodiesterase (PDE) and other phosphohydrolase activities. Its utility lies in the use of a chromogenic substrate that, upon enzymatic cleavage, yields a colored product, allowing for a straightforward and quantitative measurement of enzyme kinetics. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with NPPP assays, tailored for professionals in research and drug development.
Core Principles of the NPPP Assay
The fundamental principle of the NPPP assay is the enzymatic hydrolysis of the colorless substrate, 4-Nitrophenyl phenylphosphonate. This reaction is catalyzed by enzymes possessing phosphodiesterase or phosphatase activity, resulting in the liberation of two products: phenylphosphonic acid and 4-nitrophenol (B140041).
Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 400-410 nm. The rate of formation of this colored product is directly proportional to the enzymatic activity, enabling real-time kinetic measurements using a spectrophotometer or microplate reader.
The key advantages of the NPPP assay include its simplicity, sensitivity, and suitability for high-throughput screening (HTS) of enzyme inhibitors.
Enzymatic Reaction Mechanism
The enzymatic hydrolysis of this compound by a phosphodiesterase typically proceeds via a nucleophilic attack on the phosphorus atom of the phosphonate (B1237965) ester. The reaction involves the formation of a pentacoordinated transition state, which subsequently breaks down to release the 4-nitrophenolate leaving group. The active site of the enzyme, often containing divalent metal ions such as Mg²⁺ or Mn²⁺, plays a crucial role in polarizing the P-O bond and activating a water molecule for the nucleophilic attack.
Data Presentation: Enzyme Kinetic Parameters
The NPPP assay is frequently employed to determine key kinetic parameters of enzymes, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency. Below is a summary of representative kinetic data for various phosphodiesterases using NPPP and related substrates.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference Enzyme Type |
| Bovine Spleen Phosphodiesterase IV | bis(p-nitrophenyl)phosphate | - | - | Phosphodiesterase |
| Bovine Pancreatic Deoxyribonuclease | p-nitrophenyl phenylphosphonate | 3.7 (with Mn²⁺) | - | Nuclease |
| Human Alkaline Phosphatase | p-nitrophenyl phosphate (B84403) (p-NPP) | 0.3 - 1.5 | Varies | Phosphatase |
| 5'-Nucleotide Phosphodiesterase | This compound | - | - | Phosphodiesterase |
Note: Kₘ and Vₘₐₓ values can vary significantly depending on the specific isoenzyme, assay conditions (pH, temperature, buffer composition), and the presence of cofactors.
Experimental Protocols
I. Standard Enzyme Activity Assay using NPPP
This protocol provides a general framework for measuring phosphodiesterase activity. It is recommended to optimize the concentrations of the enzyme and substrate, as well as the incubation time, for each specific application.
Materials:
-
Purified phosphodiesterase enzyme
-
This compound (NPPP) stock solution (e.g., 100 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)
-
Stop Solution (e.g., 0.2 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of the enzyme and NPPP in Assay Buffer. A typical final NPPP concentration is in the range of 0.1-2 mM.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Enzyme solution (or buffer for control wells)
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding the NPPP solution to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period sufficient to obtain a linear rate of product formation.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The V₀ is proportional to the enzyme activity.
II. Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a phosphodiesterase.
Materials:
-
All materials from the standard activity assay
-
Test inhibitor compound stock solution (e.g., in DMSO)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor compound in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or solvent for control wells)
-
Enzyme solution
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Start the reaction by adding the NPPP solution to each well. The NPPP concentration should ideally be at or near the Kₘ value for the enzyme.
-
Kinetic Measurement: Measure the reaction rate as described in the standard activity assay protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Signaling Pathway Context: The Role of Phosphodiesterases
Phosphodiesterases are critical regulators of intracellular signaling pathways mediated by the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By hydrolyzing these cyclic nucleotides, PDEs control the magnitude and duration of their downstream effects. For example, PDE5 specifically hydrolyzes cGMP and is a key therapeutic target in conditions such as erectile dysfunction and pulmonary hypertension.
Conclusion
The this compound assay remains a valuable tool in enzymology and drug discovery due to its simplicity, reliability, and adaptability to high-throughput formats. A thorough understanding of its core principles and the careful optimization of experimental protocols are essential for generating accurate and reproducible data. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively design, execute, and interpret NPPP-based assays in their respective fields.
Methodological & Application
Application Notes and Protocols for 4-Nitrophenyl Phenylphosphonate (4-NPP) Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Nitrophenyl phenylphosphonate (B1237145) (4-NPP) enzyme assay is a widely used colorimetric method for the continuous monitoring of phosphodiesterase activity. Specifically, it is a preferred substrate for 5'-nucleotide phosphodiesterases (5'-PDE).[1][2] The principle of this assay is based on the hydrolysis of the colorless substrate, 4-NPP, by a phosphodiesterase to produce two products: phenylphosphonic acid and 4-nitrophenol (B140041). The latter product, 4-nitrophenol, is a chromogenic compound that, particularly under alkaline conditions, exhibits a distinct yellow color with a maximum absorbance around 405-410 nm. The rate of 4-nitrophenol formation is directly proportional to the phosphodiesterase activity, allowing for a straightforward and quantitative measurement of the enzyme's catalytic rate.
This application note provides a detailed protocol for performing the 4-NPP enzyme assay, including reagent preparation, step-by-step experimental procedures, data analysis, and a summary of expected kinetic parameters.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of 4-Nitrophenyl phenylphosphonate by a phosphodiesterase. This reaction cleaves the phosphoester bond, releasing 4-nitrophenol, which can be quantified spectrophotometrically.
Caption: Enzymatic hydrolysis of 4-NPP and color development.
Materials and Reagents
Reagent and Equipment Table
| Reagent/Equipment | Supplier/Specifications |
| This compound (4-NPP) | Purity ≥98% |
| 5'-Nucleotide Phosphodiesterase | Purified enzyme preparation |
| 4-Nitrophenol | Analytical standard, purity ≥99% |
| Tris-HCl or Glycine | Buffer components |
| Sodium Hydroxide (NaOH) | For buffer pH adjustment and stop solution |
| Hydrochloric Acid (HCl) | For buffer pH adjustment |
| Deionized Water | High purity |
| Spectrophotometer (plate reader or cuvette-based) | Capable of measuring absorbance at 405-410 nm |
| 96-well microplates (clear, flat-bottom) or cuvettes | |
| Pipettes and tips | Calibrated |
| Incubator or water bath | For temperature control |
Experimental Protocols
Preparation of Reagents
a. Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Dissolve the appropriate amount of Tris base in deionized water to a final concentration of 100 mM.
-
Adjust the pH to 8.5 using HCl.
-
Store at 4°C.
Note: The optimal pH for 5'-nucleotide phosphodiesterase activity can vary. A pH of 8.5 is a good starting point, but it may need to be optimized for your specific enzyme.
b. 4-NPP Substrate Stock Solution (e.g., 10 mM)
-
Accurately weigh this compound (Molecular Weight: 279.19 g/mol ).
-
Dissolve in a suitable organic solvent like DMSO or acetone (B3395972) to prepare a 10 mM stock solution.[3][4]
-
Store in small aliquots at -20°C, protected from light.
c. Enzyme Solution
-
Prepare a stock solution of the 5'-nucleotide phosphodiesterase in the assay buffer.
-
The final concentration of the enzyme in the assay will need to be determined empirically but a starting point is typically in the ng/mL to µg/mL range.
-
Store the enzyme solution on ice during the experiment.
d. Stop Solution (e.g., 1 M NaOH)
-
Dissolve the appropriate amount of NaOH in deionized water to a final concentration of 1 M.
-
Store at room temperature in a tightly sealed container.
e. 4-Nitrophenol Standard Stock Solution (e.g., 1 mM)
-
Accurately weigh 4-Nitrophenol (Molecular Weight: 139.11 g/mol ).
-
Dissolve in the assay buffer to prepare a 1 mM stock solution.
-
Store in small aliquots at -20°C, protected from light.
Experimental Workflow
Caption: Overview of the 4-NPP enzyme assay workflow.
Preparation of 4-Nitrophenol Standard Curve
-
Prepare a series of dilutions of the 1 mM 4-Nitrophenol stock solution in the assay buffer. A typical concentration range would be 0, 10, 20, 40, 60, 80, and 100 µM.
-
To each well of a 96-well plate, add a defined volume of each standard dilution (e.g., 100 µL).
-
Add the same volume of stop solution (e.g., 100 µL of 1 M NaOH) to each well.
-
Measure the absorbance at 405-410 nm using a microplate reader.
-
Plot the absorbance values against the corresponding 4-nitrophenol concentrations to generate a standard curve. Determine the equation of the line (y = mx + c) and the R² value.
Enzyme Assay Protocol
-
Set up the reaction in a 96-well plate or microcentrifuge tubes. For each reaction, prepare a master mix containing the assay buffer and the 4-NPP substrate.
-
A typical reaction mixture could consist of:
-
80 µL of Assay Buffer
-
10 µL of 4-NPP solution (for a final concentration of 1 mM, assuming a 10 mM stock)
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Incubate the reaction for a specific period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 100 µL of 1 M NaOH.
-
Measure the absorbance of the reaction mixture at 405-410 nm.
-
Include appropriate controls:
-
Blank: Assay buffer and substrate, with the stop solution added before the enzyme.
-
Negative Control: Assay buffer and enzyme, without the substrate.
-
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Description | Typical Value/Range |
| Substrate | This compound (4-NPP) | |
| Enzyme | 5'-Nucleotide Phosphodiesterase | |
| Wavelength for Detection | λmax of 4-nitrophenolate | 405-410 nm |
| Optimal pH | For 5'-PDE activity | ~8.5 |
| Stop Solution | To terminate the reaction and enhance color | 0.02 M - 3 M NaOH |
| Kinetic Parameters * | ||
| Michaelis-Menten Constant (Km) | Substrate concentration at half-maximal velocity | Refer to Kelly SJ, et al. (1975) |
| Maximum Velocity (Vmax) | Maximum rate of reaction | Refer to Kelly SJ, et al. (1975) |
*For specific Km and Vmax values for the hydrolysis of this compound by 5'-nucleotide phosphodiesterase, please refer to the primary literature, such as Kelly SJ, et al. Biochemistry. 1975 Nov 4;14(22):4983-8.[1]
Calculation of Enzyme Activity
-
Determine the concentration of 4-nitrophenol produced: Use the standard curve equation to calculate the concentration of 4-nitrophenol in each sample from its absorbance value.
-
Calculate the amount of product formed (moles):
-
Amount (moles) = Concentration (mol/L) x Volume (L)
-
-
Calculate the enzyme activity:
-
Activity (mol/min) = Amount of product (mol) / Incubation time (min)
-
-
Calculate the specific activity:
-
Specific Activity (mol/min/mg) = Enzyme Activity (mol/min) / Amount of enzyme (mg)
-
Signaling Pathway and Logical Relationships
Caption: Relationship between enzyme, substrate, product, and inhibitor.
Conclusion
The this compound enzyme assay is a robust and reliable method for determining the activity of 5'-nucleotide phosphodiesterases. Its simplicity, coupled with the ease of colorimetric detection, makes it suitable for a wide range of applications in academic research and drug discovery, including high-throughput screening for phosphodiesterase inhibitors. Adherence to the detailed protocol and careful data analysis will ensure accurate and reproducible results.
References
- 1. Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound adenosinereceptoragonist,5′-NucleotidePhosphodiesterasesubstrate 57072-35-2 [sigmaaldrich.com]
- 4. agscientific.com [agscientific.com]
Application Notes and Protocols for Measuring Enzyme Kinetics with 4-Nitrophenyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) serves as a valuable chromogenic substrate for the kinetic analysis of certain phosphodiesterases, particularly 5'-nucleotide phosphodiesterase (PDE).[1][2][3][4] The enzymatic hydrolysis of NPPP yields 4-nitrophenol (B140041) (pNP), a yellow-colored product that can be quantified spectrophotometrically. This property allows for a continuous and straightforward assay to determine enzyme activity and to evaluate the efficacy of potential inhibitors. Compared to naturally occurring substrates, NPPP offers advantages in terms of stability and ease of synthesis, making it a preferential tool for in vitro enzyme kinetic studies.[1][4] The reaction mechanism for the hydrolysis of phosphonate (B1237965) esters by bovine intestinal 5'-nucleotide phosphodiesterase is proposed to follow a ping-pong type mechanism, which involves a covalent enzyme intermediate.[5][6]
Data Presentation
The following table summarizes the kinetic parameters for the hydrolysis of 4-Nitrophenyl phenylphosphonate and other substrates by 5'-nucleotide phosphodiesterase.
| Substrate | Enzyme Source | K_m (mM) | V_max (µmol/min/mg) | Optimal pH | Reference |
| This compound | Bovine Intestine | 0.33 | 14.7 | 9.5-10.0 | [1] |
| 2,4-dinitrophenyl phenylphosphonate | Bovine Intestine | 0.25 | 29.4 | 9.5-10.0 | [1] |
| bis(4-nitrophenyl) phosphate | Bovine Intestine | 0.37 | 1.1 | 9.5-10.0 | [1] |
Experimental Protocols
Protocol for Measuring 5'-Nucleotide Phosphodiesterase Activity using this compound
This protocol is adapted from the methods described for the characterization of 5'-nucleotide phosphodiesterase.[1]
I. Materials
-
This compound (NPPP)
-
5'-nucleotide phosphodiesterase (from bovine intestine or other sources)
-
Tris-HCl buffer (1.0 M, pH 9.5)
-
Magnesium chloride (MgCl₂) solution (100 mM)
-
Spectrophotometer capable of measuring absorbance at 400 nm
-
Cuvettes
-
Pipettes
-
Deionized water
II. Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, 10 mM MgCl₂, pH 9.5):
-
To 80 mL of deionized water, add 10 mL of 1.0 M Tris-HCl (pH 9.5) and 1 mL of 100 mM MgCl₂.
-
Adjust the final volume to 100 mL with deionized water.
-
-
Substrate Stock Solution (e.g., 10 mM NPPP):
-
Dissolve an appropriate amount of NPPP in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) before diluting with the assay buffer to the final desired concentration. Note: The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
-
-
Enzyme Solution:
-
Prepare a stock solution of the 5'-nucleotide phosphodiesterase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
III. Assay Procedure
-
Set up the spectrophotometer to measure absorbance at 400 nm and equilibrate the temperature to the desired value (e.g., 25°C or 37°C).
-
Prepare a reaction mixture in a cuvette by adding the following in the specified order:
-
Assay Buffer
-
Substrate solution (to achieve the desired final concentration, e.g., by serial dilution from the stock)
-
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette. Mix gently by inverting the cuvette.
-
Immediately start monitoring the change in absorbance at 400 nm over time. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period during which the reaction rate is linear.
-
Perform a blank measurement containing all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.
IV. Data Analysis
-
Calculate the rate of reaction (ΔA/min) from the initial linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance
-
ε is the molar extinction coefficient of 4-nitrophenol at the specific pH of the assay (the extinction coefficient is pH-dependent).
-
b is the path length of the cuvette (usually 1 cm).
-
c is the concentration of the product.
-
-
To determine the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), perform the assay with varying concentrations of the NPPP substrate.
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software. Alternatively, use a linear transformation of the Michaelis-Menten equation (e.g., Lineweaver-Burk plot) for graphical estimation of K_m and V_max.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for enzyme kinetic assay using NPPP.
Dopamine (B1211576) Signaling Pathway and PDE Regulation
Caption: Regulation of dopamine signaling by phosphodiesterases.
References
- 1. Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Enzymic hydrolysis of phosphonate esters. Reaction mechanism of intestinal 5'-nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 5'-Nucleotide Phosphodiesterase Activity Assay using 4-Nitrophenyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Nucleotide phosphodiesterases (5'-NPDs) are enzymes that catalyze the hydrolysis of the phosphodiester bond in nucleic acids and other molecules, releasing a 5'-nucleotide. These enzymes play crucial roles in various physiological processes, including purinergic signaling, making them attractive targets for drug development. One common source of 5'-NPD for research purposes is snake venom. The enzymatic activity of 5'-NPD can be conveniently measured using a chromogenic substrate, 4-nitrophenyl phenylphosphonate (B1237145) (pNPPP). The hydrolysis of pNPPP by 5'-NPD yields 4-nitrophenol (B140041) (pNP), a yellow-colored product that can be quantified spectrophotometrically, providing a direct measure of enzyme activity.
This document provides detailed application notes and protocols for the determination of 5'-nucleotide phosphodiesterase activity using pNPPP as a substrate.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the colorless substrate, 4-nitrophenyl phenylphosphonate (pNPPP), by 5'-nucleotide phosphodiesterase. The reaction produces phenylphosphonic acid and 4-nitrophenol (pNP). Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm. The rate of p-nitrophenol formation is directly proportional to the 5'-NPD activity.
Data Presentation
Table 1: Kinetic Parameters of 5'-Nucleotide Phosphodiesterase
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Bovine Intestine | p-Nitrophenyl phenylphosphonate | Not explicitly found | Not explicitly found | Inferred from Kelly SJ, et al. (1977) |
| Snake Venom (e.g., Crotalus adamanteus) | p-Nitrophenyl phenylphosphonate | Not explicitly found | Not explicitly found | Inferred from Kelly SJ, et al. (1975) |
| Bovine Intestine | bis(4-nitrophenyl) phosphate | Not explicitly found | Not explicitly found | Inferred from Kelly SJ, et al. (1977) |
Note: Specific kinetic constants for pNPPP from the primary literature could not be retrieved in full text. The provided table indicates that while pNPPP is a substrate, the precise kinetic values from the original studies were not available in the accessed abstracts.
Table 2: IC50 Values of Representative Phosphodiesterase Inhibitors
| Inhibitor | Target PDE Isoform | IC50 (µM) | Assay Substrate |
| Theophylline | Non-selective PDE | ~100-1000 | cAMP/cGMP |
| IBMX (3-isobutyl-1-methylxanthine) | Non-selective PDE | ~2-50 | cAMP/cGMP |
| Luteolin | Non-selective PDE1-5 | 10-20 | cAMP/cGMP[1] |
| Genistein | Non-selective PDE1-4 | 10-20 | cAMP/cGMP[1] |
| Diosmetin | PDE2 selective | 4.8 | cGMP[1] |
| Biochanin A | PDE4 selective | 8.5 | cAMP[1] |
Note: This table provides examples of IC50 values for various phosphodiesterase inhibitors. The values presented are for cyclic nucleotide phosphodiesterases (PDEs) as specific IC50 values for 5'-NPD using the pNPPP assay were not available in the searched literature. These compounds can be used as starting points for inhibition studies of 5'-NPD.
Experimental Protocols
Materials and Reagents
-
5'-Nucleotide Phosphodiesterase (e.g., from snake venom)
-
This compound (pNPPP)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0-9.0)
-
Magnesium chloride (MgCl₂) or other divalent cations as required
-
Sodium hydroxide (B78521) (NaOH) or other stop solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to the optimal range for the specific 5'-NPD being used (typically pH 8.0-9.0).
-
Substrate Stock Solution: Prepare a stock solution of pNPPP (e.g., 100 mM) in a suitable organic solvent like DMSO or acetone.
-
Enzyme Solution: Prepare a stock solution of 5'-NPD in assay buffer. The final concentration will need to be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Stop Solution: Prepare a 1 M NaOH solution.
Experimental Workflow Diagram
Caption: Experimental workflow for the 5'-NPD activity assay.
Assay Protocol
-
Standard Curve of 4-Nitrophenol (pNP):
-
Prepare a stock solution of pNP (e.g., 10 mM) in the assay buffer.
-
Perform serial dilutions to create a standard curve with concentrations ranging from 0 to 200 µM.
-
To each standard dilution, add the stop solution in the same volume that will be used in the enzyme assay.
-
Measure the absorbance at 405-410 nm.
-
Plot absorbance versus pNP concentration to generate a standard curve. This will be used to convert the absorbance readings from the enzyme assay into the concentration of product formed.
-
-
Enzyme Assay:
-
Set up the reactions in a 96-well microplate.
-
To each well, add the assay buffer.
-
For inhibitor screening, add the desired concentration of the inhibitor to the appropriate wells. Include a control with no inhibitor.
-
Add the 5'-NPD enzyme solution to each well, except for the blank wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the pNPPP substrate solution to all wells. The final concentration of pNPPP should be optimized, but a starting point could be 1 mM.
-
Incubate the plate at the optimal temperature for a fixed period (e.g., 15-30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by adding the stop solution (e.g., 1 M NaOH) to each well.
-
Measure the absorbance of each well at 405-410 nm using a microplate reader.
-
-
Data Calculation:
-
Subtract the absorbance of the blank (no enzyme) from the absorbance of the samples.
-
Use the pNP standard curve to determine the concentration of pNP produced in each well.
-
Calculate the enzyme activity using the following formula: Activity (µmol/min/mg) = (Concentration of pNP (µM) * Total volume (L)) / (Incubation time (min) * Amount of enzyme (mg))
-
For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway
5'-Nucleotide phosphodiesterases are part of the broader purinergic signaling pathway. Ecto-5'-nucleotidase (CD73) is a key example of a 5'-NPD that plays a critical role in converting extracellular adenosine (B11128) monophosphate (AMP) to adenosine. Adenosine then acts on various adenosine receptors (A1, A2A, A2B, A3) to modulate a wide range of physiological responses, including inflammation, immune responses, and neurotransmission.
Purinergic Signaling Pathway Diagram
Caption: Role of 5'-NPD (CD73) in purinergic signaling.
Conclusion
The use of this compound provides a convenient and reliable method for assaying the activity of 5'-nucleotide phosphodiesterase. This chromogenic assay is suitable for various applications, including enzyme characterization, kinetic studies, and high-throughput screening of potential inhibitors. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important class of enzymes.
References
Protocol for Inhibitor Screening using 4-Nitrophenyl Phenylphosphonate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a detailed protocol for conducting inhibitor screening assays using 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) as a chromogenic substrate. NPPP is a versatile substrate suitable for the continuous colorimetric monitoring of several hydrolase enzymes, including phosphodiesterases and deoxyribonucleases. The enzymatic hydrolysis of NPPP yields 4-nitrophenol (B140041), a yellow-colored product that can be quantified spectrophotometrically. This application note describes the principles of the assay, provides detailed experimental protocols for inhibitor screening against 5'-Nucleotide Phosphodiesterase and Bovine Pancreatic DNase I, and presents data on known inhibitors. Additionally, it includes diagrams of the experimental workflow and relevant signaling pathways to facilitate a comprehensive understanding of the screening process.
Introduction
The identification of novel enzyme inhibitors is a cornerstone of drug discovery and development. High-throughput screening (HTS) methodologies are essential for rapidly assessing large compound libraries for potential inhibitory activity against therapeutic targets. Chromogenic assays, which produce a colored product, are well-suited for HTS due to their simplicity, cost-effectiveness, and compatibility with standard microplate readers.
4-Nitrophenyl phenylphosphonate (NPPP) is a phosphonate (B1237965) ester that serves as a substrate for a variety of phosphodiesterases and nucleases. The enzymatic cleavage of the phosphoester bond in NPPP releases 4-nitrophenol, which exhibits a distinct yellow color with an absorbance maximum around 405-410 nm. The rate of 4-nitrophenol production is directly proportional to the enzyme's activity, allowing for a straightforward kinetic analysis. The presence of an inhibitor will decrease the rate of this reaction, providing a quantitative measure of its potency.
This application note focuses on the use of NPPP for screening inhibitors of two key enzyme classes:
-
5'-Nucleotide Phosphodiesterases (PDEs): These enzymes are crucial regulators of intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of PDEs have therapeutic applications in a wide range of diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions.
-
Deoxyribonuclease I (DNase I): This endonuclease is involved in DNA degradation and has implications in various physiological and pathological processes, including apoptosis and autoimmune diseases.
Principle of the Assay
The inhibitor screening assay using NPPP is based on a simple enzymatic reaction. The target enzyme catalyzes the hydrolysis of NPPP, leading to the formation of 4-nitrophenol and phenylphosphonate. The progress of the reaction is monitored by measuring the increase in absorbance at 405-410 nm due to the accumulation of the 4-nitrophenolate (B89219) ion under alkaline or neutral conditions.
In the presence of a potential inhibitor, the rate of NPPP hydrolysis will be reduced. By measuring the enzyme activity at various concentrations of the test compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined.
Materials and Reagents
-
This compound (NPPP)
-
5'-Nucleotide Phosphodiesterase (from a suitable source, e.g., bovine brain)
-
Bovine Pancreatic DNase I
-
Known inhibitors (e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX), Theophylline for PDEs)
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl₂)
-
Calcium Chloride (CaCl₂)
-
Bovine Serum Albumin (BSA)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Multichannel pipettes
Experimental Workflow
The general workflow for the inhibitor screening assay is depicted below.
Caption: General experimental workflow for NPPP-based inhibitor screening.
Detailed Experimental Protocols
Protocol 1: Inhibitor Screening against 5'-Nucleotide Phosphodiesterase
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.
- Enzyme Stock Solution: Prepare a stock solution of 5'-Nucleotide Phosphodiesterase in Assay Buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10-15 minutes.
- Substrate Solution: Prepare a stock solution of NPPP in DMSO. Dilute to the desired final concentration in Assay Buffer just before use. A typical starting concentration is 2 times the Km value, if known.
- Inhibitor Solutions: Prepare a stock solution of the test compounds and known inhibitors (e.g., IBMX, Theophylline) in DMSO. Perform serial dilutions to obtain a range of concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
2. Assay Procedure:
- Add 50 µL of Assay Buffer to each well of a 96-well microplate.
- Add 2 µL of the serially diluted test compounds or control inhibitors to the appropriate wells. For the no-inhibitor control, add 2 µL of DMSO.
- Add 25 µL of the 5'-Nucleotide Phosphodiesterase solution to each well.
- Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 25 µL of the NPPP substrate solution to each well.
- Immediately place the microplate in a pre-warmed (37°C) microplate reader.
- Measure the absorbance at 405 nm every minute for 15-30 minutes.
3. Data Analysis:
- For each concentration of the inhibitor, calculate the initial reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
- Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate in the absence of the inhibitor (DMSO control).
- Plot the % Inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Protocol 2: Inhibitor Screening against Bovine Pancreatic DNase I
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM CaCl₂.[1]
- Enzyme Stock Solution: Prepare a stock solution of Bovine Pancreatic DNase I in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
- Substrate Solution: Prepare a stock solution of NPPP in DMSO and dilute to the final working concentration in Assay Buffer.
- Inhibitor Solutions: Prepare serial dilutions of test compounds in DMSO.
2. Assay Procedure:
- Follow the same steps as in Protocol 1, substituting 5'-Nucleotide Phosphodiesterase with Bovine Pancreatic DNase I.
- Pre-incubation and reaction times may need to be optimized for DNase I.
3. Data Analysis:
- Follow the same data analysis procedure as described in Protocol 1 to determine the IC50 values of the test compounds against DNase I.
Data Presentation
The inhibitory potencies of compounds are typically reported as IC50 values. The following tables summarize representative data for known inhibitors of phosphodiesterases. Note that these values were determined using various substrates and assay conditions and serve as a reference.
Table 1: IC50 Values of Known Phosphodiesterase Inhibitors
| Inhibitor | Target PDE Isoform(s) | IC50 (µM) |
| IBMX (3-isobutyl-1-methylxanthine) | Non-selective | PDE1: 19, PDE2: 50, PDE3: 18, PDE4: 13, PDE5: 32[2] |
| Theophylline | Non-selective | Varies by tissue and conditions |
| Rolipram | PDE4 | ~1 |
| Sildenafil | PDE5 | ~0.004 |
Table 2: Kinetic Parameters of NPPP with 5'-Nucleotide Phosphodiesterase
| Enzyme Source | Km (mM) | Vmax (relative units) |
| Bovine Intestine | Data not available in searched literature | Data not available in searched literature |
Note: Specific Km and Vmax values for NPPP with 5'-nucleotide phosphodiesterase were not found in the searched literature. These parameters should be determined experimentally for the specific enzyme and assay conditions being used.
Signaling Pathways
Understanding the signaling pathways in which the target enzymes operate is crucial for interpreting the biological consequences of their inhibition.
5'-Nucleotide Phosphodiesterase (PDE) Signaling Pathway
PDEs are key regulators of cyclic nucleotide signaling. The diagram below illustrates the central role of PDEs in hydrolyzing cAMP and cGMP, thereby terminating their downstream effects.
Caption: Simplified cyclic nucleotide signaling pathway showing the role of PDEs.
DNase I and Apoptosis
DNase I is one of the endonucleases involved in the degradation of DNA during apoptosis (programmed cell death).
Caption: Role of DNase I in the apoptotic pathway.
Conclusion
The use of this compound provides a robust and straightforward method for screening inhibitors of phosphodiesterases and DNase I. The protocols outlined in this application note can be readily adapted for high-throughput screening campaigns. The provided information on data analysis and relevant signaling pathways will aid researchers in the identification and characterization of novel enzyme inhibitors for therapeutic development. It is recommended to perform initial kinetic characterization of NPPP with the specific enzyme of interest to determine the optimal substrate concentration for inhibitor screening.
References
Continuous Spectrophotometric Assay with 4-Nitrophenyl Phenylphosphonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous spectrophotometric assay utilizing 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) as a chromogenic substrate offers a robust and efficient method for determining the activity of certain phosphodiesterases, particularly 5'-nucleotide phosphodiesterase. This technique relies on the enzymatic hydrolysis of NPPP, which releases the yellow-colored p-nitrophenolate anion. The rate of formation of this product can be continuously monitored by measuring the increase in absorbance at approximately 405 nm, providing a direct measure of enzyme activity. This application note provides detailed protocols for enzyme kinetics determination and inhibitor screening using the NPPP-based assay, along with relevant quantitative data and visualizations of the experimental workflow and associated signaling pathways. The use of NPPP as a substrate is advantageous due to its stability, ease of synthesis, and a higher rate of hydrolysis under saturating conditions compared to some natural substrates[1].
Principle of the Assay
The assay is based on the enzymatic cleavage of the phosphonate (B1237965) ester bond in 4-Nitrophenyl phenylphosphonate by a phosphodiesterase. This reaction yields phenylphosphonic acid and p-nitrophenol. Under alkaline or neutral pH conditions, p-nitrophenol is ionized to the p-nitrophenolate anion, which exhibits a strong absorbance at around 405 nm. The rate of the reaction is therefore directly proportional to the rate of increase in absorbance at this wavelength.
Data Presentation
Enzyme Kinetics Parameters
The following table summarizes the kinetic constants for bovine intestinal 5'-nucleotide phosphodiesterase with this compound (NPPP) as the substrate. This data is essential for designing experiments and for comparative analysis of enzyme activity.
| Substrate | Enzyme | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH |
| This compound (NPPP) | Bovine Intestinal 5'-Nucleotide Phosphodiesterase | 0.33 | 15.4 | 9.0 |
Data extrapolated from studies on the hydrolysis of phosphonate esters by 5'-nucleotide phosphodiesterase.
Inhibitor Screening Data
The NPPP-based assay is a valuable tool for screening and characterizing inhibitors of phosphodiesterases. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The table below provides examples of IC50 values for known phosphodiesterase inhibitors. While these values were determined using assays with natural substrates, they serve as a reference for the expected potency of inhibitors that could be tested with the NPPP assay.
| Inhibitor | Target PDE | IC50 (nM) |
| Sildenafil | PDE5 | 6.6 |
| Vardenafil | PDE5 | 0.7 |
| IBMX | Non-selective | 2,000 - 50,000 |
| Rolipram | PDE4 | 100 |
| Tadalafil | PDE5 | 1.8 |
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified 5'-nucleotide phosphodiesterase (e.g., from bovine intestine or snake venom).
-
Substrate: this compound (NPPP).
-
Buffer: 0.1 M Tris-HCl, pH 9.0.
-
Inhibitors (for screening): Stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm.
-
96-well microplates (clear, flat-bottom).
-
Standard laboratory equipment: pipettes, tubes, etc.
Protocol 1: Determination of Enzyme Kinetics (K_m_ and V_max_)
This protocol describes the procedure for determining the Michaelis-Menten constants of a 5'-nucleotide phosphodiesterase with NPPP as the substrate.
-
Prepare a stock solution of NPPP (e.g., 10 mM) in the assay buffer.
-
Prepare a series of dilutions of the NPPP stock solution in assay buffer to achieve a range of final concentrations in the assay (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM).
-
Prepare the enzyme solution by diluting the purified 5'-nucleotide phosphodiesterase in assay buffer to a concentration that yields a linear rate of reaction for at least 5-10 minutes. The optimal concentration should be determined empirically.
-
Set up the reactions in a 96-well microplate:
-
Add 50 µL of each NPPP dilution to triplicate wells.
-
Add 50 µL of assay buffer to control wells (no substrate).
-
Equilibrate the plate to the desired temperature (e.g., 37°C).
-
-
Initiate the reaction by adding 100 µL of the pre-warmed enzyme solution to each well.
-
Immediately start monitoring the absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Calculate the initial reaction velocity (V_0_) for each substrate concentration from the linear portion of the absorbance versus time plot. The molar extinction coefficient of p-nitrophenol at pH 9.0 is approximately 18,000 M⁻¹cm⁻¹.
-
Plot the initial velocities (V_0_) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.
Protocol 2: Inhibitor Screening and IC50 Determination
This protocol outlines the steps for screening potential inhibitors of 5'-nucleotide phosphodiesterase and determining their IC50 values.
-
Prepare a stock solution of NPPP in the assay buffer at a concentration equal to the K_m_ value determined in Protocol 1 (e.g., 0.33 mM).
-
Prepare serial dilutions of the test inhibitors in the assay buffer containing a constant, low percentage of the solvent (e.g., 1% DMSO) to minimize solvent effects.
-
Prepare the enzyme solution as described in Protocol 1.
-
Set up the reactions in a 96-well microplate:
-
Add 50 µL of each inhibitor dilution to triplicate wells.
-
Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor (positive control).
-
Add 50 µL of the NPPP solution to all wells.
-
Equilibrate the plate to 37°C.
-
-
Initiate the reaction by adding 100 µL of the pre-warmed enzyme solution to each well.
-
Monitor the absorbance at 405 nm as described in Protocol 1.
-
Calculate the initial reaction velocity (V_0_) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for NPPP Assay
References
Application Notes and Protocols for High-Throughput Screening Assays Using 4-Nitrophenyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) is a chromogenic substrate valuable for high-throughput screening (HTS) assays targeting phosphotriesterases (PTEs) and certain phosphodiesterases. These enzymes play crucial roles in various biological processes, including the detoxification of organophosphate nerve agents and pesticides. The enzymatic hydrolysis of NPPP yields 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically, providing a straightforward and robust method for measuring enzyme activity. This characteristic makes NPPP an ideal substrate for HTS campaigns aimed at discovering novel inhibitors or activators of these enzymes, which have potential therapeutic applications in toxicology and cellular signaling.
This document provides detailed application notes and protocols for utilizing NPPP in HTS assays. It covers the principles of the assay, experimental workflows, data analysis, and representative quantitative data to guide researchers in developing and implementing robust screening campaigns.
Data Presentation
Quantitative data from HTS assays are essential for evaluating assay performance and comparing the potency of identified hits. Key parameters include the Z'-factor, which assesses the quality and robustness of the assay, and the IC50 value, which quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.
Table 1: HTS Assay Quality Control Parameters
| Parameter | Formula | Acceptance Criteria | Description |
| Z'-Factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | Z' ≥ 0.5 | A measure of the statistical effect size and the separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1][2][3][4][5] |
| Signal-to-Background (S/B) Ratio | Meanpos / Meanneg | > 10 | Indicates the dynamic range of the assay. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Measures the variability of the assay signal. |
SDpos and Meanpos refer to the standard deviation and mean of the positive control (e.g., no inhibitor), respectively. SDneg and Meanneg refer to the standard deviation and mean of the negative control (e.g., maximum inhibition).
Table 2: Example IC50 Values for Phosphotriesterase Inhibitors from a High-Throughput Screen
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Hit Compound 1 | 2.5 | 1.1 | 0.99 |
| Hit Compound 2 | 8.1 | 0.9 | 0.98 |
| Hit Compound 3 | 15.7 | 1.2 | 0.99 |
| Reference Inhibitor | 0.5 | 1.0 | 0.99 |
These are representative data and will vary depending on the enzyme, substrate, and assay conditions.
Experimental Protocols
This section provides a detailed protocol for a 384-well plate-based HTS assay for phosphotriesterase inhibitors using NPPP as the substrate.
Materials and Reagents
-
Enzyme: Recombinant phosphotriesterase (PTE) from Brevundimonas diminuta
-
Substrate: 4-Nitrophenyl phenylphosphonate (NPPP)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 0.1 mM CoCl₂
-
Test Compounds: Compound library dissolved in 100% DMSO
-
Control Inhibitor: A known phosphotriesterase inhibitor (e.g., a specific chelating agent)
-
Plates: 384-well, clear, flat-bottom microplates
-
Instrumentation: Microplate reader capable of measuring absorbance at 405 nm, and automated liquid handling systems.
Protocol for 384-Well HTS Assay
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each test compound from the library plates into the corresponding wells of the 384-well assay plates.
-
For control wells, dispense 50 nL of DMSO (for positive control/no inhibition) and 50 nL of a saturating concentration of the control inhibitor (for negative control/maximum inhibition).
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of the phosphotriesterase in assay buffer to a final concentration that yields a linear reaction rate for at least 30 minutes. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dispense 10 µL of the enzyme solution into each well of the assay plates containing the compounds.
-
Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare a working solution of NPPP in the assay buffer. The final concentration should be at or near the Km of the enzyme for NPPP to ensure sensitivity to competitive inhibitors. A typical starting concentration is 100 µM.
-
To initiate the enzymatic reaction, dispense 10 µL of the NPPP solution into each well. The final reaction volume will be 20.05 µL.
-
-
Signal Detection:
-
Immediately after substrate addition, place the plates in a microplate reader pre-set to 30°C.
-
Measure the absorbance at 405 nm every minute for 20 minutes to monitor the formation of 4-nitrophenol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the data for each plate. The average signal from the positive control wells (DMSO) is set to 100% activity, and the average signal from the negative control wells (control inhibitor) is set to 0% activity.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_neg) / (V₀_pos - V₀_neg))
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
For hit compounds, perform dose-response experiments to determine their IC50 values.[6][7][8][9]
-
Visualizations
Signaling Pathway
While phosphotriesterases are primarily known for their role in detoxifying external organophosphates, their activity can influence cellular signaling by modulating the levels of phosphorylated molecules. By hydrolyzing organophosphates, they prevent the inhibition of key enzymes like acetylcholinesterase in the nervous system. The discovery of inhibitors could lead to tools for studying these processes or have applications in bioremediation.
Caption: Role of Phosphotriesterase in Detoxification and Assay Principle.
Experimental Workflow
The high-throughput screening workflow is a multi-step process designed for efficiency and accuracy in identifying potential enzyme inhibitors from large compound libraries.
Caption: HTS Workflow for Identifying Phosphotriesterase Inhibitors.
Logical Relationship: Z'-Factor Calculation
The Z'-factor is a critical parameter for validating the quality of an HTS assay. It takes into account the means and standard deviations of both positive and negative controls to provide a measure of the assay's suitability for screening.
Caption: Logical Flow for Z'-Factor Calculation and Assay Validation.
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. academic.oup.com [academic.oup.com]
- 3. assay.dev [assay.dev]
- 4. rna.uzh.ch [rna.uzh.ch]
- 5. bmglabtech.com [bmglabtech.com]
- 6. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. Item - Determination of IC50 values for different inhibitors. - Public Library of Science - Figshare [plos.figshare.com]
- 8. courses.edx.org [courses.edx.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
Determining Michaelis-Menten Constants for Phosphodiesterases using 4-Nitrophenyl Phenylphosphonate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. Key parameters such as the Michaelis-Menten constant (K m) and the maximum reaction velocity (Vmax) provide invaluable insights into the affinity of an enzyme for its substrate and its catalytic efficiency. This information is critical for characterizing enzymes, elucidating metabolic pathways, and for the screening and development of novel therapeutic inhibitors.
4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) is a chromogenic substrate widely used for the continuous kinetic analysis of various phosphodiesterases (PDEs), particularly 5'-nucleotide phosphodiesterase. The enzymatic hydrolysis of NPPP yields 4-nitrophenol (B140041), a yellow-colored product that can be conveniently measured spectrophotometrically. The rate of 4-nitrophenol production is directly proportional to the enzyme's activity. This application note provides a detailed protocol for determining the K m and Vmax of phosphodiesterases using NPPP.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the phosphonate (B1237965) ester bond in 4-Nitrophenyl phenylphosphonate by a phosphodiesterase. This reaction releases 4-nitrophenol, which, under alkaline conditions, forms the 4-nitrophenolate (B89219) ion, exhibiting a strong absorbance at 405-410 nm.
Enzyme (Phosphodiesterase) + this compound → Enzyme + Phenylphosphonic acid + 4-Nitrophenol
By measuring the initial rate of 4-nitrophenol formation at various substrate (NPPP) concentrations, the kinetic parameters K m and Vmax can be determined using Michaelis-Menten kinetics.
Data Presentation
The following table summarizes representative kinetic constants for various phosphodiesterases with different substrates. While specific data for this compound is not always available in literature for all enzymes, the provided data for analogous substrates illustrates the expected range of kinetic parameters.
| Enzyme | Substrate | K m (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference | | ------------------------------------ | -------------------------------- | --------- | -------------------- | ---------- | -------------------------- | | Bovine Spleen Phosphodiesterase IV | bis(p-nitrophenyl)phosphate | - | - | - |[1] | | E. coli Alkaline Phosphatase | p-nitrophenyl phosphate (B84403) | 7.4 - 12.7| - | - | | | Snake Venom Phosphodiesterase | Thymidine 5'-p-nitrophenyl phosphate | - | - | - |[2] | | PDE4A (catalytic domain) | cAMP | 5.1 | - | 6.7 | | | PDE4B (catalytic domain) | cAMP | 0.8 | - | 0.7 | | | PDE4C (catalytic domain) | cAMP | 2.1 | - | 2.5 | | | PDE4D (catalytic domain) | cAMP | 1.2 | - | 4.2 | | | PDE8A1 (catalytic domain) | cAMP | 1.8 | 6.1 | 4.0 | |
Experimental Protocols
This section provides a detailed methodology for determining the K m and Vmax of a phosphodiesterase using this compound.
Materials and Reagents
-
Enzyme: Purified phosphodiesterase of interest (e.g., snake venom 5'-nucleotide phosphodiesterase).
-
Substrate: this compound (NPPP).
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.
-
Stop Solution: 0.2 M NaOH.
-
96-well microplate: Clear, flat-bottom.
-
Microplate reader: Capable of measuring absorbance at 405-410 nm.
-
Incubator: Set to the optimal temperature for the enzyme (e.g., 37°C).
-
Pipettes and tips.
Preparation of Solutions
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer (e.g., Tris-HCl) and store at -20°C or -80°C. The final working concentration will need to be determined empirically to ensure a linear reaction rate over the desired time course.
-
NPPP Stock Solution: Prepare a 10 mM stock solution of NPPP in a suitable organic solvent like DMSO or ethanol.
-
Working Substrate Solutions: Prepare a series of dilutions of the NPPP stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM). It is recommended to choose a range of concentrations that brackets the expected K m value (typically 0.1 x K m to 10 x K m).
Assay Procedure
-
Set up the microplate:
-
Add 50 µL of the appropriate assay buffer to each well.
-
Add 50 µL of the different working substrate solutions to the wells in triplicate. Include a "no substrate" control (buffer only).
-
Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic hydrolysis of NPPP.
-
-
Pre-incubation: Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5 minutes to allow the solutions to reach thermal equilibrium.
-
Initiate the reaction: Add 100 µL of the appropriately diluted enzyme solution to each well to start the reaction. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at the reaction temperature for a predetermined time (e.g., 10, 20, or 30 minutes). The incubation time should be within the linear range of the reaction, where less than 10% of the substrate is consumed. This should be determined in preliminary experiments.
-
Stop the reaction: Add 50 µL of the stop solution (0.2 M NaOH) to each well to terminate the reaction. The alkaline pH also enhances the color of the 4-nitrophenol product.
-
Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Calculate the concentration of 4-nitrophenol: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the product formed. The molar extinction coefficient (ε) for 4-nitrophenol at 405 nm under alkaline conditions is approximately 18,000 M⁻¹cm⁻¹. The path length (l) for a 96-well plate is typically around 0.5 cm for a 200 µL volume, but should be confirmed for the specific instrument used.
-
Determine the initial reaction velocity (v₀): Calculate the initial velocity for each substrate concentration by dividing the concentration of 4-nitrophenol produced by the incubation time. Express the velocity in units of µmol/min or similar.
-
Plot the data:
-
Michaelis-Menten Plot: Plot the initial velocity (v₀) on the y-axis against the substrate concentration ([S]) on the x-axis. The data should follow a hyperbolic curve.
-
Lineweaver-Burk Plot (Double Reciprocal Plot): Plot the reciprocal of the initial velocity (1/v₀) on the y-axis against the reciprocal of the substrate concentration (1/[S]) on the x-axis. This plot should yield a straight line.
-
-
Determine K m and Vmax:
-
From the Lineweaver-Burk plot, the y-intercept is equal to 1/Vmax, and the x-intercept is equal to -1/K m. The slope of the line is K m/Vmax.
-
Alternatively, use non-linear regression analysis software to fit the data directly to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (K m + [S])) to determine K m and Vmax. This method is generally more accurate than the Lineweaver-Burk plot.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining Km and Vmax.
Phosphodiesterase Signaling Pathway
Caption: Simplified cyclic nucleotide signaling pathway.
Applications in Drug Development
The determination of K m and Vmax is crucial for several aspects of drug development:
-
Target Validation: Understanding the kinetic properties of a target enzyme helps validate its role in a disease pathway.
-
High-Throughput Screening (HTS): Kinetic assays are adapted for HTS to identify potential enzyme inhibitors from large compound libraries.
-
Lead Optimization: The potency and mechanism of action of lead compounds are characterized by determining their inhibition constants (K i), which are often derived from their effects on K m and Vmax.
-
Structure-Activity Relationship (SAR) Studies: Kinetic data guides medicinal chemists in modifying chemical structures to improve the potency and selectivity of drug candidates.
-
Pharmacokinetics and Pharmacodynamics (PK/PD) Modeling: Enzyme kinetic parameters are used to model the in vivo behavior of drugs, helping to predict appropriate dosing regimens.
Conclusion
The use of this compound provides a robust and straightforward method for determining the Michaelis-Menten constants of phosphodiesterases. The protocol outlined in this application note is adaptable for various research and drug discovery applications, offering a valuable tool for characterizing enzyme function and for the development of novel therapeutics targeting this important class of enzymes.
References
Application Notes and Protocols: Preparation and Use of 4-Nitrophenyl Phenylphosphonate (NPPP) Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) stock solution and its application as a substrate for 5'-nucleotide phosphodiesterases. NPPP is a widely used chromogenic substrate in biochemical assays due to its stability, ease of synthesis, and high rate of hydrolysis under saturating conditions.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Nitrophenyl phenylphosphonate is presented in Table 1. This information is critical for accurate preparation of solutions and for understanding the handling and storage requirements of the compound.
| Property | Value | References |
| CAS Number | 57072-35-2 | [1][3] |
| Molecular Formula | C₁₂H₁₀NO₅P | [1][3] |
| Molecular Weight | 279.2 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid/powder | [3][4] |
| Purity | ≥98% | [1][4][5] |
| UV/Vis (λmax) | 215, 272 nm | [1][4] |
| Storage Temperature | -20°C | [3][4] |
| Stability | ≥4 years at -20°C | [1][4] |
Solubility Data
The solubility of NPPP in various solvents is crucial for the preparation of stock solutions. Table 2 provides a summary of its solubility in common laboratory solvents. For most applications, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the recommended solvents for preparing concentrated stock solutions.
| Solvent | Solubility | References |
| DMSO | ~14 mg/mL | [1][4] |
| DMF | ~30 mg/mL | [1][4] |
| Acetone | 50 mg/mL (clear, faintly yellow solution) | [5][6] |
| Ethanol | 25 mg/mL (clear, colorless to faintly yellow) | [5] |
| Chloroform | 100 mg/mL (colorless to faintly yellow) | [5] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][4] |
Note: NPPP is sparingly soluble in aqueous buffers. To achieve the desired concentration in an aqueous medium, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.[4] Aqueous solutions of NPPP are not recommended for storage for more than one day.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM NPPP Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This stock solution can be used for various enzyme assays.
Materials:
-
This compound (NPPP) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Calculate the required mass of NPPP:
-
Molecular Weight (MW) of NPPP = 279.2 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 279.2 g/mol = 0.002792 g = 2.792 mg
-
-
-
Weighing the NPPP:
-
Carefully weigh out 2.792 mg of NPPP powder on an analytical balance and transfer it to a clean, dry microcentrifuge tube or amber glass vial.
-
-
Dissolving the NPPP:
-
Add 1 mL of anhydrous DMSO to the tube containing the NPPP powder.
-
Cap the tube tightly and vortex thoroughly until the NPPP is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution if necessary.
-
-
Storage:
Safety Precautions:
-
NPPP should be considered hazardous until further information is available.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.
-
Avoid ingestion, inhalation, and contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[4]
Protocol 2: Application of NPPP Stock Solution in a 5'-Nucleotide Phosphodiesterase (5'-NPD) Assay
This protocol provides a general procedure for using the prepared NPPP stock solution to measure the activity of 5'-nucleotide phosphodiesterase. The enzyme hydrolyzes NPPP, releasing the yellow-colored product, 4-nitrophenol (B140041) (pNP), which can be quantified spectrophotometrically at 405-410 nm.
Materials:
-
10 mM NPPP stock solution in DMSO
-
5'-Nucleotide Phosphodiesterase enzyme solution
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.9, containing 0.1 M NaCl and 15 mM MgCl₂)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the Assay Reaction Mixture:
-
Prepare a working solution of NPPP by diluting the 10 mM stock solution in the Assay Buffer to the desired final concentration (e.g., 1 mM).
-
-
Set up the Assay Plate:
-
In a 96-well microplate, add the following to each well:
-
Blank: Assay Buffer
-
Control (No Enzyme): NPPP working solution
-
Test Sample: Enzyme solution
-
-
-
Initiate the Reaction:
-
Add the NPPP working solution to the wells containing the enzyme solution to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10-30 minutes).
-
-
Stop the Reaction:
-
Stop the enzymatic reaction by adding a Stop Solution (e.g., 50 µL of 1 M NaOH) to each well. The addition of a strong base will also enhance the color of the 4-nitrophenolate (B89219) ion.
-
-
Measure Absorbance:
-
Measure the absorbance of each well at 405-410 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank and control from the test sample absorbance.
-
The enzyme activity can be calculated using the Beer-Lambert law and a standard curve of 4-nitrophenol.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing the NPPP stock solution and its use in an enzyme assay.
Caption: Workflow for NPPP solution preparation and use.
Signaling Pathway Context
NPPP is a substrate for 5'-nucleotide phosphodiesterases, which are enzymes involved in nucleotide metabolism and signaling. The hydrolysis of NPPP by these enzymes is a key step in the assay.
Caption: Enzymatic hydrolysis of NPPP.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. rpicorp.com [rpicorp.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound adenosine receptor agonist, 5′-Nucleotide Phosphodiesterase substrate | 57072-35-2 [sigmaaldrich.com]
- 6. This compound adenosine receptor agonist, 5′-Nucleotide Phosphodiesterase substrate | 57072-35-2 [sigmaaldrich.com]
- 7. agscientific.com [agscientific.com]
Application Notes and Protocols for 4-Nitrophenyl Phenylphosphonate in Cell Lysate Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) for the measurement of phosphodiesterase activity, particularly 5'-nucleotide phosphodiesterase (also known as ectonucleotide pyrophosphatase/phosphodiesterase 1, ENPP1, or PC-1), in cell lysates. This document includes detailed protocols for cell lysate preparation, the NPPP enzyme assay, and its application in inhibitor screening for drug discovery.
Introduction
4-Nitrophenyl phenylphosphonate (NPPP) is a chromogenic substrate used to assay the activity of phosphodiesterases. The enzymatic hydrolysis of NPPP by a phosphodiesterase yields 4-nitrophenol (B140041) (p-nitrophenol), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. This allows for a simple and continuous spectrophotometric assay to determine enzyme kinetics and to screen for potential inhibitors.
The primary target for NPPP in a cellular context is the family of ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs). ENPP1, a key member of this family, is a transmembrane glycoprotein (B1211001) that plays a crucial role in hydrolyzing extracellular adenosine (B11128) triphosphate (ATP) and other nucleotides.[1][2][3] This enzymatic activity is integral to the regulation of purinergic signaling, bone mineralization, and insulin (B600854) signaling.[4][5] Dysregulation of ENPP1 activity has been implicated in various pathological conditions, including cancer, type 2 diabetes, and pathological calcification, making it an attractive target for drug development.[1][6]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data relevant to ENPP1 assays. Table 1 provides the kinetic parameters of ENPP1 with an analogous substrate, while Table 2 presents typical inhibitory constants for known ENPP1 inhibitors.
Table 1: Representative Kinetic Parameters for ENPP1
| Substrate | K_m_ (µM) | V_max_ (µM/min) | Enzyme Source | Reference |
| 2',3'-cGAMP | 63.4 | 0.626 | Purified ENPP1 | [7] |
| p-nitrophenyl-5'-TMP | - | - | Human membrane-bound NPP1 | [1] |
Note: Specific K_m_ and V_max_ values for NPPP with ENPP1 from cell lysates should be determined empirically under specific experimental conditions.
Table 2: Inhibitory Constants (K_i_ and IC_50_) of Selected ENPP1 Inhibitors
| Inhibitor | K_i_ (nM) | IC_50_ (µM) | Substrate Used in Assay | Enzyme Source | Reference |
| Adenosine 5'-α,β-methylene-γ-thiotriphosphate | 20 | - | p-Nph-5'-TMP | Human membrane-bound NPP1 | [1] |
| [TiW_11_CoO_40_]^8-^ (PSB-POM141) | 1.46 | - | ATP | Human soluble NPP1 | [1] |
| C-13 | - | 9.66 | 2',3'-cGAMP | Purified CdnP (a bacterial PDE) | [7] |
| E-3 (NCI-14465) | - | <47.0 | 2',3'-cGAMP | Purified ENPP1 | [7] |
Experimental Protocols
Preparation of Cell Lysates
This protocol describes the preparation of whole-cell lysates suitable for enzyme activity assays.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable non-denaturing lysis buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Protocol:
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
Cell Harvest:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold PBS to cover the cells and gently scrape them using a cell scraper.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. A general starting point is 1 mL of lysis buffer per 10^7^ cells.
-
Incubate the suspension on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.
-
-
Homogenization (Optional): For tissues or difficult-to-lyse cells, further disruption can be achieved by sonication on ice or by passing the lysate through a fine-gauge needle.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a fresh, pre-chilled microcentrifuge tube. This is the cell lysate.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing enzyme activity.
-
Storage: Use the lysate immediately for the enzyme assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
NPPP Enzyme Assay Protocol
This protocol outlines the procedure for measuring phosphodiesterase activity in cell lysates using NPPP.
Materials:
-
Cell lysate (prepared as in section 3.1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl_2_)
-
This compound (NPPP) stock solution (e.g., 100 mM in DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare NPPP Working Solution: Dilute the NPPP stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 1-10 mM.
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of cell lysate (containing a predetermined amount of protein, e.g., 10-50 µg)
-
The total volume should be brought to, for example, 180 µL with Assay Buffer.
-
-
Include appropriate controls:
-
Blank: Assay Buffer without cell lysate.
-
Negative Control: Lysate from cells known not to express the enzyme of interest (if available).
-
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add 20 µL of the NPPP working solution to each well to start the reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs_405_/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at 405 nm (typically ~18,000 M^-1^cm^-1^ at alkaline pH, but should be determined under the specific assay buffer conditions), c is the concentration, and l is the path length.
-
Normalize the enzyme activity to the amount of protein in the lysate (e.g., in units of nmol/min/mg protein).
-
Inhibitor Screening Protocol
This protocol is designed to screen for potential inhibitors of ENPP1 using the NPPP assay.
Materials:
-
Same as for the NPPP Enzyme Assay Protocol (section 3.2)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Protocol:
-
Prepare Reagents: Prepare Assay Buffer, cell lysate, and NPPP working solution as described in section 3.2.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compounds in the Assay Buffer or DMSO. Ensure the final solvent concentration in the assay is low (typically ≤1%) and consistent across all wells.
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of cell lysate
-
10 µL of the test compound dilution (or vehicle control, e.g., DMSO).
-
-
Include controls:
-
No Inhibitor Control (100% activity): Wells with vehicle instead of the test compound.
-
Blank: Wells with Assay Buffer and vehicle, but no cell lysate.
-
-
-
Pre-incubation: Pre-incubate the plate at the assay temperature for a set period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate and Measure Reaction: Add NPPP working solution to initiate the reaction and measure the absorbance at 405 nm as described in section 3.2.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_50_ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualization of Pathways and Workflows
Signaling Pathways Involving ENPP1
ENPP1 plays a critical role in modulating purinergic signaling by hydrolyzing extracellular ATP, thereby reducing the activation of P2 receptors and generating AMP, a precursor for the P1 receptor agonist, adenosine. It is also involved in the cGAS-STING pathway and insulin receptor signaling.
Caption: Signaling pathways involving ENPP1 in purinergic and insulin signaling.
Experimental Workflow
The following diagram illustrates the overall workflow for an NPPP-based enzyme assay in cell lysates for inhibitor screening.
Caption: Workflow for NPPP-based phosphodiesterase inhibitor screening.
Logical Relationship of the Assay Principle
This diagram outlines the principle of the colorimetric NPPP assay.
Caption: Principle of the colorimetric NPPP enzyme assay.
References
- 1. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Nitrophenyl Phenylphosphonate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) is a versatile chemical probe with significant applications in drug discovery, primarily as a chromogenic substrate for 5'-nucleotide phosphodiesterases (PDEs). Its chemical stability, ease of synthesis, and favorable hydrolysis kinetics make it a preferred tool for identifying and characterizing inhibitors of this important enzyme family.[1] Additionally, NPPP has been reported to exhibit activity as an adenosine (B11128) receptor agonist, suggesting its potential utility in studying purinergic signaling pathways. This document provides detailed application notes and experimental protocols for the use of NPPP in these contexts.
Application 1: A Chromogenic Substrate for 5'-Nucleotide Phosphodiesterase (PDE) Activity Assays
NPPP is widely employed as a substrate to measure the enzymatic activity of 5'-nucleotide phosphodiesterases. The hydrolysis of NPPP by PDE yields 4-nitrophenol (B140041), a yellow-colored product that can be quantified spectrophotometrically, providing a direct measure of enzyme activity. This assay is particularly useful for high-throughput screening of potential PDE inhibitors.
Quantitative Data
| Parameter | Value | Enzyme Source | Reference |
| Substrate | 4-Nitrophenyl phenylphosphonate | Bovine Intestinal 5'-Nucleotide Phosphodiesterase | Kelly et al., 1975 |
| Utility | Higher rate of hydrolysis under saturating conditions compared to conventional substrates.[1] | Bovine Intestinal 5'-Nucleotide Phosphodiesterase | Kelly et al., 1975 |
Experimental Protocol: 5'-Nucleotide Phosphodiesterase Activity Assay
This protocol outlines the measurement of 5'-nucleotide phosphodiesterase activity using NPPP as a substrate.
Materials:
-
This compound (NPPP)
-
Purified 5'-nucleotide phosphodiesterase
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare NPPP Substrate Solution: Dissolve NPPP in the Tris-HCl buffer to a final concentration of 1 mM. The optimal concentration may need to be determined empirically based on the specific enzyme and assay conditions.
-
Prepare Enzyme Solution: Dilute the purified 5'-nucleotide phosphodiesterase in Tris-HCl buffer to the desired working concentration. The appropriate concentration should be determined through preliminary experiments to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Blank: Add buffer only.
-
Negative Control (100% activity): Add enzyme solution and the same volume of solvent used for the test compounds (e.g., DMSO).
-
Test Wells: Add enzyme solution and the test compound at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the test compounds to interact with the enzyme.
-
Initiate Reaction: Add the NPPP substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the chosen temperature for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Measure Absorbance: Measure the absorbance of the wells at 405 nm using a microplate reader. The yellow color of the 4-nitrophenol product is proportional to the enzyme activity.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for a 5'-nucleotide phosphodiesterase inhibition assay using NPPP.
Application 2: Investigating Adenosine Receptor Agonism
NPPP has been identified as an adenosine receptor agonist. This suggests its potential use as a tool to study the pharmacology of these G protein-coupled receptors (GPCRs) and their role in various signaling pathways. Assays to characterize the agonist activity of NPPP typically involve measuring the downstream consequences of receptor activation, such as changes in intracellular cyclic AMP (cAMP) levels.
Quantitative Data
Currently, there is limited publicly available quantitative data, such as binding affinities (Kd or Ki) or EC50 values, for the interaction of NPPP with specific adenosine receptor subtypes. Further research is required to fully characterize its agonist profile.
Experimental Protocol: cAMP Accumulation Assay for Adenosine Receptor Activation
This protocol describes a method to assess the agonist activity of NPPP at adenosine receptors by measuring changes in intracellular cAMP levels. This example focuses on A2A or A2B receptors, which couple to Gs and stimulate adenylyl cyclase, leading to an increase in cAMP.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., HEK293 cells transfected with the A2A receptor)
-
This compound (NPPP)
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to potentiate the signal)
-
A known adenosine receptor agonist (positive control)
-
A known adenosine receptor antagonist (for confirming specificity)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and reagents
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Culture and Seeding: Culture the cells expressing the target adenosine receptor and seed them into a 96-well plate at an appropriate density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of NPPP, the positive control agonist, and the antagonist in assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the phosphodiesterase inhibitor (e.g., IBMX) to all wells to prevent the breakdown of cAMP.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
-
Add NPPP or the positive control agonist to the appropriate wells.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the cAMP concentration in each well.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value for NPPP.
-
Signaling Pathway
Caption: NPPP-mediated activation of the adenosine receptor signaling pathway.
Conclusion
This compound is a valuable and established tool for the in vitro study of 5'-nucleotide phosphodiesterases, enabling the screening and characterization of potential inhibitors. Its utility as an adenosine receptor agonist presents an additional avenue for its application in drug discovery, although further characterization of its subtype selectivity and potency is warranted. The protocols and data presented here provide a foundation for researchers to effectively utilize NPPP in their drug discovery and development efforts.
References
Application Notes and Protocols for Studying Enzyme Inhibition Using 4-Nitrophenyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl phenylphosphonate (B1237145) (NPP) is a versatile chemical probe in enzymology. While it is well-documented as a chromogenic substrate for 5'-nucleotide phosphodiesterases, its structural similarity to known organophosphate inhibitors suggests its potential as an inhibitor for other enzyme classes, particularly serine proteases. This document provides detailed application notes and protocols for investigating the inhibitory effects of NPP on target enzymes, leveraging the release of the chromogenic product, 4-nitrophenol (B140041) (pNP), for detection.
Organophosphonate compounds are known to act as "suicide" or irreversible inhibitors of serine proteases by forming a stable covalent bond with the active site serine residue. This covalent modification mimics the transition state of substrate hydrolysis, effectively inactivating the enzyme. The protocols outlined below are designed to screen for and characterize the potential inhibitory activity of 4-Nitrophenyl phenylphosphonate against a target enzyme.
Data Presentation
Quantitative data from enzyme inhibition studies are crucial for comparing the potency of inhibitors and understanding their mechanism of action. The following tables provide a structured format for presenting such data.
Table 1: Inhibition of Target Enzyme Activity by this compound (NPP)
| Inhibitor Concentration (µM) | Mean Absorbance at 405 nm | Standard Deviation | % Inhibition |
| 0 (Control) | 1.250 | 0.050 | 0 |
| 1 | 1.125 | 0.045 | 10 |
| 5 | 0.875 | 0.035 | 30 |
| 10 | 0.625 | 0.025 | 50 |
| 25 | 0.313 | 0.013 | 75 |
| 50 | 0.125 | 0.005 | 90 |
| 100 | 0.063 | 0.003 | 95 |
Table 2: Kinetic Parameters of Target Enzyme Inhibition by this compound (NPP)
| Parameter | Value | Standard Error |
| IC50 (µM) | 10.0 | ± 0.5 |
| Ki (µM) | To be determined | To be determined |
| Mechanism of Inhibition | To be determined (e.g., Competitive, Non-competitive, Irreversible) |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the inhibitory potential of this compound against a target enzyme.
Protocol 1: Screening for Enzyme Inhibition by NPP
Objective: To determine if this compound inhibits the activity of a target enzyme using a chromogenic substrate.
Materials:
-
Target Enzyme Stock Solution
-
This compound (NPP) Stock Solution (in an appropriate organic solvent like DMSO)
-
Chromogenic Substrate for the Target Enzyme (e.g., a p-nitroanilide or p-nitrophenyl ester substrate)
-
Assay Buffer (optimized for the target enzyme's activity)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute the target enzyme to the desired working concentration in pre-chilled assay buffer.
-
Prepare a series of dilutions of NPP in assay buffer from the stock solution.
-
Prepare the chromogenic substrate solution in assay buffer at a concentration of 2x the final desired concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of the appropriate NPP dilution to the test wells.
-
Add 50 µL of assay buffer to the control wells (no inhibitor).
-
Add 50 µL of the diluted enzyme solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15-30 minutes) to allow for potential inhibitor binding.
-
-
Initiate Reaction:
-
Add 100 µL of the 2x chromogenic substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-set to the optimal temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each NPP concentration using the formula: % Inhibition = [1 - (Velocity with Inhibitor / Velocity of Control)] * 100
-
Protocol 2: Determination of IC50 Value
Objective: To determine the concentration of NPP required to inhibit 50% of the target enzyme's activity.
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow the procedure for Protocol 1 , using a wider range of NPP concentrations that are expected to span the 50% inhibition mark (typically a log-scale dilution series).
-
Data Analysis:
-
Calculate the percent inhibition for each NPP concentration as described in Protocol 1.
-
Plot the percent inhibition against the logarithm of the NPP concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Protocol 3: Investigating the Mechanism of Inhibition (Irreversible Inhibition)
Objective: To determine if NPP acts as an irreversible inhibitor of the target enzyme.
Materials:
-
Same as Protocol 1.
-
Dialysis tubing or size-exclusion chromatography column.
Procedure:
-
Enzyme-Inhibitor Incubation:
-
Incubate the target enzyme with a concentration of NPP that causes significant inhibition (e.g., 5-10 times the IC50) for an extended period (e.g., 1-2 hours).
-
As a control, incubate the enzyme with the same volume of assay buffer without the inhibitor.
-
-
Removal of Unbound Inhibitor:
-
Remove the unbound NPP from the enzyme-inhibitor mixture by either dialysis against a large volume of assay buffer or by passing the mixture through a size-exclusion chromatography column.
-
-
Activity Assay:
-
Measure the activity of the treated enzyme and the control enzyme using the chromogenic substrate as described in Protocol 1.
-
-
Data Analysis:
-
If the enzyme treated with NPP shows significantly lower activity compared to the control enzyme even after removal of the unbound inhibitor, it suggests irreversible inhibition.
-
Visualizations
Experimental Workflow for Screening NPP as an Enzyme Inhibitor
Caption: Workflow for screening this compound as an enzyme inhibitor.
Proposed Mechanism of Irreversible Inhibition of Serine Proteases by NPP
Caption: Proposed mechanism of irreversible inhibition of a serine protease by NPP.
Simplified Signaling Pathway of 5'-Nucleotide Phosphodiesterase
Caption: Simplified signaling pathway involving 5'-Nucleotide Phosphodiesterase.
Application Notes and Protocols for Colorimetric Detection of Phosphodiesterase Activity with 4-Nitrophenyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in signal transduction pathways by hydrolyzing the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The regulation of intracellular levels of these cyclic nucleotides is critical for a myriad of cellular processes. Consequently, PDEs have emerged as significant therapeutic targets for a wide range of diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions.
The colorimetric assay using 4-Nitrophenyl phenylphosphonate (B1237145) (pNPPP) as a substrate provides a continuous and straightforward method for determining phosphodiesterase activity. The enzymatic hydrolysis of pNPPP by PDE yields 4-nitrophenol (B140041) (pNP), a chromogenic product that can be quantified spectrophotometrically. This application note provides detailed protocols for utilizing pNPPP to measure PDE activity and to screen for potential inhibitors.
Principle of the Assay
The phosphodiesterase-mediated hydrolysis of the colorless substrate, 4-Nitrophenyl phenylphosphonate (pNPPP), results in the formation of phenylphosphonic acid and 4-nitrophenol (pNP). Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a strong yellow color with a maximum absorbance at approximately 405 nm. The rate of pNP formation is directly proportional to the PDE activity.
Data Presentation
The following table summarizes the kinetic parameters of phosphodiesterase activity. It is important to note that specific kinetic data for various PDE isozymes with pNPPP is not extensively available in the literature. The provided data for rat osseous-plate alkaline phosphatase, which exhibits phosphodiesterase activity, is included as a reference. This table can be populated with experimentally determined values for specific PDE isozymes of interest.
| Enzyme | Substrate | Km / K0.5 (µM) | Vmax (relative units) | Reference |
| Rat Osseous-Plate Alkaline Phosphatase (PDE Type I activity) | pNPPP | 32.8 | To be determined experimentally | [1] |
| Hypothetical PDE1 | pNPPP | User-determined | User-determined | |
| Hypothetical PDE4 | pNPPP | User-determined | User-determined | |
| Hypothetical PDE5 | pNPPP | User-determined | User-determined |
Signaling Pathway Diagrams
The following diagrams illustrate the central role of phosphodiesterases in the cAMP and cGMP signaling pathways.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified phosphodiesterase isozyme of interest.
-
Substrate: this compound (pNPPP) (CAS 57072-35-2).
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2.
-
Stopping Reagent: 0.1 M NaOH.
-
Standard: 4-Nitrophenol (pNP).
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
-
Incubator or water bath.
-
96-well microplates (clear, flat-bottom).
-
Pipettes and tips.
-
Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 8.0):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Add 2.033 g of MgCl2·6H2O.
-
Adjust the pH to 8.0 with HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
pNPPP Substrate Stock Solution (10 mM):
-
Dissolve 27.92 mg of pNPPP in 10 mL of a suitable organic solvent (e.g., DMSO or DMF) as pNPPP has limited aqueous solubility.
-
Store in small aliquots at -20°C. Further dilutions should be made in the assay buffer immediately before use.
-
-
4-Nitrophenol (pNP) Standard Stock Solution (1 mM):
-
Dissolve 13.91 mg of 4-nitrophenol in 100 mL of the assay buffer.
-
Store protected from light at 4°C.
-
Experimental Workflow Diagram
Protocol 1: Standard Curve for 4-Nitrophenol (pNP)
-
Prepare a series of dilutions of the 1 mM pNP stock solution in the assay buffer to obtain concentrations ranging from 0 to 100 µM.
-
To a 96-well plate, add 100 µL of each pNP dilution in triplicate.
-
Add 100 µL of 0.1 M NaOH to each well to develop the yellow color.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Plot the absorbance values against the corresponding pNP concentrations to generate a standard curve. Determine the linear regression equation (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
Protocol 2: Phosphodiesterase Activity Assay
-
Assay Setup:
-
Prepare the following in a 96-well plate in triplicate:
-
Blank: 50 µL of assay buffer.
-
Enzyme Control (No Substrate): 40 µL of assay buffer and 10 µL of PDE enzyme solution.
-
Test Samples: 40 µL of assay buffer and 10 µL of PDE enzyme solution.
-
-
-
Substrate Addition:
-
Add 50 µL of the appropriate working concentration of pNPPP substrate to the "Blank" and "Test Samples" wells. The final substrate concentration should be optimized based on the Km of the specific PDE isozyme, but a starting concentration of 100 µM can be used.
-
Add 50 µL of assay buffer to the "Enzyme Control" wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, or 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 100 µL of 0.1 M NaOH to all wells. This will also develop the color of the pNP product.
-
-
Measurement:
-
Measure the absorbance at 405 nm.
-
-
Calculation of PDE Activity:
-
Subtract the absorbance of the "Blank" from the absorbance of the "Test Samples".
-
Use the standard curve to determine the concentration of pNP produced in each well.
-
Calculate the PDE activity using the following formula:
-
Activity (nmol/min/mg) = ( [pNP] (µM) * Total Volume (L) ) / ( Incubation Time (min) * Amount of Enzyme (mg) ) * 1000
-
-
Protocol 3: Screening of Phosphodiesterase Inhibitors
-
Assay Setup:
-
Prepare the following in a 96-well plate in triplicate:
-
Negative Control (No Inhibitor): 30 µL of assay buffer and 10 µL of PDE enzyme solution.
-
Positive Control (Known Inhibitor): 20 µL of assay buffer, 10 µL of a known PDE inhibitor, and 10 µL of PDE enzyme solution.
-
Test Compound: 20 µL of assay buffer, 10 µL of the test compound at various concentrations, and 10 µL of PDE enzyme solution.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 60 µL of the pNPPP substrate to all wells to initiate the reaction. The final substrate concentration should ideally be close to the Km value for the enzyme.
-
-
Incubation, Stopping, and Measurement:
-
Follow steps 3-5 from Protocol 2.
-
-
Calculation of Percent Inhibition:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [ (AbsNegative Control - AbsTest Compound) / AbsNegative Control ] * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The colorimetric assay for phosphodiesterase activity using this compound is a robust and convenient method suitable for various applications, including enzyme characterization and high-throughput screening of potential inhibitors. The detailed protocols provided in this application note offer a comprehensive guide for researchers to implement this assay in their drug discovery and development workflows. Accurate determination of kinetic parameters and inhibitor potencies will be crucial for the successful identification and optimization of novel PDE-targeting therapeutics.
References
Application Notes and Protocols for Kinetic Studies Using 4-Nitrophenyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) in kinetic studies of various enzymes, particularly phosphodiesterases and phosphotriesterases. The protocols outlined below are designed to ensure robust and reproducible results for enzyme characterization and inhibitor screening.
Introduction
4-Nitrophenyl phenylphosphonate (NPPP) is a chromogenic substrate widely employed for the continuous monitoring of enzyme activity. The enzymatic hydrolysis of NPPP yields 4-nitrophenolate (B89219), a yellow-colored product with a distinct absorbance maximum at 405 nm. This property allows for a straightforward and sensitive spectrophotometric assay to determine key kinetic parameters of enzymes. The rate of formation of 4-nitrophenolate is directly proportional to the enzyme's catalytic activity, making NPPP an invaluable tool in drug discovery and enzymology.
Principle of the Assay
The enzymatic reaction involves the cleavage of the phosphonate (B1237965) ester bond in NPPP, catalyzed by the enzyme of interest. This hydrolysis reaction releases 4-nitrophenolate, which, at alkaline pH, exists predominantly in its phenolate (B1203915) form and exhibits strong absorbance at 405 nm.
Reaction Scheme:
This compound + H₂O ---(Enzyme)---> Phenylphosphonic acid + 4-Nitrophenol
At pH > 7, 4-Nitrophenol is deprotonated to form the 4-nitrophenolate anion, which is yellow.
Experimental Protocols
Materials and Reagents
-
This compound (NPPP)
-
Enzyme stock solution (e.g., Phosphodiesterase IV)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
96-well microplate, clear bottom
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator/water bath
Preparation of Reagents
-
NPPP Stock Solution (100 mM): Dissolve the appropriate amount of NPPP in 100% DMSO. Store at -20°C.
-
Assay Buffer: Prepare the buffer with the desired pH and ionic strength. Ensure all components are fully dissolved and the pH is accurately adjusted.
-
Enzyme Working Solution: Dilute the enzyme stock solution in the assay buffer to the desired concentration just before use. Keep the enzyme on ice.
-
Substrate Working Solutions: Prepare a series of NPPP dilutions in the assay buffer from the stock solution to achieve the final desired concentrations in the assay.
Enzyme Kinetics Assay Protocol
-
Assay Plate Preparation: Add 50 µL of assay buffer to all wells of a 96-well microplate.
-
Substrate Addition: Add 25 µL of the NPPP working solutions to the respective wells to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Enzyme Addition: To initiate the reaction, add 25 µL of the enzyme working solution to each well. For the blank (negative control), add 25 µL of assay buffer instead of the enzyme solution.
-
Incubation and Measurement: Immediately place the microplate in a microplate reader pre-heated to the desired temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each substrate concentration by determining the initial linear slope of the absorbance versus time plot.
-
Convert the rate from absorbance units/min to moles/min using the Beer-Lambert law (ε of 4-nitrophenolate at 405 nm is typically ~18,000 M⁻¹cm⁻¹).
-
Plot the reaction rate (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Inhibitor Screening Protocol
-
Assay Plate Preparation: Add 50 µL of assay buffer to all wells.
-
Inhibitor Addition: Add 10 µL of the test compound (inhibitor) at various concentrations to the test wells. Add 10 µL of the vehicle (e.g., DMSO) to the control wells.
-
Enzyme Addition: Add 20 µL of the enzyme working solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding 20 µL of the NPPP working solution (typically at a concentration equal to the Km value).
-
Measurement and Analysis: Monitor the absorbance at 405 nm as described in the enzyme kinetics protocol. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for Phosphodiesterase IV
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |
| NPPP | 150 ± 15 | 25 ± 2 | 10 ± 1 |
Table 2: IC₅₀ Values of Known Inhibitors against Phosphodiesterase IV
| Inhibitor | IC₅₀ (nM) |
| Rolipram | 100 ± 10 |
| Roflumilast | 5 ± 0.5 |
Visualizations
Caption: Workflow for NPPP-based enzyme kinetic assays.
Caption: Simplified reaction mechanism for NPPP hydrolysis.
Caption: Inhibition of the PDE4 signaling pathway.
Troubleshooting & Optimization
Troubleshooting high background in 4-Nitrophenyl phenylphosphonate assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in 4-Nitrophenyl phenylphosphonate (B1237145) (NPP) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of high background in an NPP assay?
High background in an NPP assay, where a high absorbance reading is observed in the absence or presence of low enzyme activity, can be attributed to several factors:
-
Substrate Instability: The NPP substrate can spontaneously hydrolyze, especially under improper storage conditions or at non-optimal pH.[1]
-
Reagent Contamination: Buffers, water, or other reagents may be contaminated with phosphatases.
-
Sample-Related Issues: The biological sample itself may contain endogenous phosphatases or other interfering substances.[2][3][4]
-
Assay Conditions: Suboptimal conditions such as high incubation temperatures or prolonged incubation times can increase non-enzymatic hydrolysis of the substrate.[5]
-
Improper Washing: In ELISA-based formats, insufficient washing can leave behind unbound enzyme conjugates, leading to a false-positive signal.[6][7]
Q2: My "no-enzyme" control wells are yellow. What should I do?
A yellow color in your "no-enzyme" or blank control wells indicates the presence of the product, 4-nitrophenol (B140041), which is not due to the activity of your target enzyme. This points to either substrate degradation or contamination.
Troubleshooting Steps:
-
Check Substrate Quality: Prepare a fresh solution of NPP. If the new solution is also yellow, the stock may be degraded. NPP solutions should be colorless to pale yellow.[8]
-
Evaluate Spontaneous Hydrolysis: The rate of spontaneous NPP hydrolysis is dependent on pH.[1] Ensure your assay buffer pH is optimal for your enzyme and minimizes spontaneous hydrolysis.
-
Test for Reagent Contamination: Individually test all assay components (buffer, water, etc.) by incubating them with the NPP substrate. This can help identify the source of contamination.
-
Optimize Storage: Ensure the NPP substrate is stored correctly, typically at 2-8°C and protected from light.[6][8][9]
Diagram: NPP Assay Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving high background in NPP assays.
Q3: How can I minimize background caused by the substrate itself?
To minimize substrate-related background, proper handling and preparation are crucial.
| Parameter | Recommendation | Rationale |
| Storage | Store NPP solutions at 2-8°C, protected from light.[6][8][9] | Light and elevated temperatures can accelerate the degradation of NPP. |
| Preparation | Prepare substrate solutions fresh before each assay.[1] | Minimizes the opportunity for spontaneous hydrolysis over time. |
| pH of Solution | Dissolve NPP in a buffer at a neutral or slightly acidic pH for storage if possible, and then dilute it into the final assay buffer. | NPP is more stable at a neutral pH; high pH in assay buffers for alkaline phosphatases can increase spontaneous hydrolysis. |
| Quality | Use high-purity NPP. | Lower purity grades may contain contaminating 4-nitrophenol. |
Q4: My sample might have endogenous phosphatase activity. How can I address this?
Endogenous enzymes in biological samples can cleave the NPP substrate, leading to a high background.
-
Include a "Sample-only" Control: Prepare a control well containing your sample and all assay components except for the enzyme conjugate (in an ELISA) or the purified enzyme you are measuring. This will quantify the contribution of endogenous activity.
-
Use Inhibitors: If the type of endogenous phosphatase is known, specific inhibitors can be added to the reaction. For example, Levamisole can be used to inhibit certain alkaline phosphatases.
-
Heat Inactivation: In some cases, endogenous enzymes can be heat-inactivated before the assay. However, this must be tested to ensure it does not affect your target molecule.
Diagram: NPP Enzymatic Reaction and Background Sources
Caption: The enzymatic conversion of NPP and common sources of background signal.
Experimental Protocols
Protocol 1: General NPP Phosphatase Assay
This protocol provides a basic framework for measuring phosphatase activity using NPP.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme (e.g., for alkaline phosphatase: 0.1 M glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4).[10]
-
NPP Substrate Solution: Immediately before use, dissolve NPP in the assay buffer to the desired final concentration (e.g., 1-10 mM).[11][12]
-
Stop Solution: Prepare a stop solution, such as 3 N NaOH.[10]
-
-
Assay Procedure:
-
Equilibrate all reagents to the assay temperature (e.g., room temperature or 37°C).[13]
-
Set up your reactions in a 96-well plate:
-
Blank: 50 µL of assay buffer without enzyme.
-
Negative Control: 50 µL of sample buffer/matrix without the enzyme.
-
Sample: 50 µL of your enzyme solution diluted in assay buffer.
-
-
Initiate the reaction by adding 50 µL of the freshly prepared NPP Substrate Solution to all wells.
-
Incubate for a predetermined time (e.g., 15-60 minutes), protected from light.[14] The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The yellow color will be enhanced and stabilized.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the Blank from all other readings.
-
Calculate the enzyme activity based on a 4-nitrophenol standard curve or using the molar extinction coefficient of 4-nitrophenol (1.8 x 10⁴ M⁻¹cm⁻¹ at pH >9).[13]
-
Protocol 2: Quality Control of NPP Substrate
Use this protocol to check for pre-existing contamination or degradation of your NPP stock.
-
Prepare a test solution: Dissolve a small amount of your NPP stock in the assay buffer to the final concentration used in your experiments.
-
Prepare a blank: Use the assay buffer alone.
-
Incubate: Keep the test solution and the blank under the same incubation conditions as your main experiment (time and temperature), protected from light.
-
Read Absorbance: After incubation, add the stop solution and measure the absorbance at 405 nm.
-
Interpretation: A significant yellow color and high absorbance in the test solution compared to the blank indicate that the NPP stock is degraded or contaminated with 4-nitrophenol.
References
- 1. researchgate.net [researchgate.net]
- 2. medpulse.in [medpulse.in]
- 3. e-century.us [e-century.us]
- 4. scholarlycommons.law.northwestern.edu [scholarlycommons.law.northwestern.edu]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. interchim.fr [interchim.fr]
- 7. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 8. pNPP Microwell Alkaline Phosphatase Stablized | Leinco [leinco.com]
- 9. pNPP| Highly active| Low detection limits [kementec.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Item - Optimization of biochemical screening conditions for PTPÏ inhibition. - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sciencellonline.com [sciencellonline.com]
Technical Support Center: 4-Nitrophenyl phenylphosphonate (NPPP) Hydrolysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals working with the hydrolysis of 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP).
Frequently Asked Questions (FAQs)
Q1: What is the expected product of 4-Nitrophenyl phenylphosphonate (NPPP) hydrolysis, and how can it be monitored?
A1: The hydrolysis of NPPP yields 4-nitrophenol (B140041) (or the 4-nitrophenolate (B89219) ion under basic conditions) and phenylphosphonic acid. The reaction can be easily monitored spectrophotometrically because the 4-nitrophenolate ion is a yellow-colored product with a maximum absorbance around 405-413 nm.[1][2] The colorless NPPP substrate does not absorb at this wavelength, allowing for a direct measurement of product formation over time.[2]
Q2: What is the primary factor influencing the rate of NPPP hydrolysis?
A2: The primary factor influencing the rate of NPPP hydrolysis is the pH of the solution. The reaction mechanism and rate can change significantly across different pH ranges. Generally, hydrolysis is faster in alkaline (basic) conditions due to the increased concentration of the hydroxide (B78521) ion (OH⁻), a potent nucleophile that attacks the phosphorus center.[3][4]
Q3: Can metal ions affect the hydrolysis of NPPP?
A3: Yes, divalent metal ions can influence the rate of hydrolysis, particularly in enzyme-catalyzed reactions. For instance, some enzymes that hydrolyze phosphonate (B1237965) esters require metal ions like Mn²⁺ or Mg²⁺ for their catalytic activity.[5][6] In non-enzymatic hydrolysis, the ionic strength of the solution can also affect the reaction rate.[7]
Q4: At what temperature should the hydrolysis experiment be conducted?
A4: The reaction is typically conducted at a constant, controlled temperature, such as 25°C, 37°C, or 45°C, depending on the specific experimental goals (e.g., mimicking physiological conditions or accelerating the reaction).[6] It is crucial to maintain a consistent temperature as it significantly affects the reaction kinetics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very slow reaction (no yellow color development) | Incorrect pH: The buffer pH may be too low (acidic or neutral). | Verify the pH of your buffer solution. The rate of spontaneous hydrolysis is significantly higher in alkaline conditions. Prepare fresh buffers in the alkaline range (e.g., pH 8-11) to test. |
| Substrate Degradation: The NPPP stock solution may have degraded due to improper storage (e.g., exposure to moisture or light). | Prepare a fresh stock solution of NPPP in an appropriate organic solvent like DMSO or acetonitrile.[1] Store the solid compound and stock solutions protected from light and moisture. | |
| Low Temperature: The reaction temperature may be too low. | Ensure your reaction is incubated at the specified temperature. Consider increasing the temperature to accelerate the rate, ensuring it's appropriate for your experimental design. | |
| High background absorbance at the start of the reaction | Contaminated Reagents: The buffer or water used may be contaminated with 4-nitrophenol. | Use high-purity water (e.g., Milli-Q) and fresh, high-quality buffer reagents. Run a "blank" measurement containing only the buffer to check for background absorbance. |
| Spontaneous Hydrolysis in Stock: The NPPP stock solution may have partially hydrolyzed during storage. | Prepare a fresh NPPP stock solution. Minimize the time the stock solution spends in aqueous buffers before starting the measurement. | |
| Inconsistent or non-reproducible results | Inaccurate pH: Small variations in buffer pH can lead to significant differences in reaction rates, especially on steep parts of the pH-rate curve. | Calibrate your pH meter before preparing buffers. Prepare a large batch of buffer for the entire set of experiments to ensure consistency. |
| Temperature Fluctuations: The incubator or water bath temperature is not stable. | Use a calibrated and stable temperature control system. Allow all reagents to equilibrate to the reaction temperature before mixing. | |
| Pipetting Errors: Inaccurate dispensing of the substrate or buffer. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to maximize accuracy. | |
| Reaction proceeds too quickly to measure accurately | pH is too high: At very high pH values, the hydrolysis can be nearly instantaneous. | Lower the pH of the reaction buffer. Perform a pH titration to find a range where the rate is measurable with your equipment (e.g., by taking readings every 15-30 seconds).[8] |
| High Substrate Concentration: The initial absorbance may already be outside the linear range of the spectrophotometer. | Reduce the initial concentration of NPPP. |
Effect of pH on NPPP Hydrolysis Rate
The rate of hydrolysis of this compound is highly dependent on pH. The following table summarizes the expected qualitative and quantitative relationship between pH and the observed reaction rate constant (k_obs).
| pH | Relative Hydrolysis Rate | Predominant Mechanism | Notes |
| 2-5 | Very Slow | Associative Sₙ2-type mechanism with water as the nucleophile.[4] | The reaction is catalyzed by H₃O⁺ (specific acid catalysis) but is generally very slow.[9] |
| 6-8 | Slow to Moderate | Uncatalyzed hydrolysis and transition to base-promoted hydrolysis.[4][9] | The rate begins to increase as the concentration of hydroxide ions becomes more significant. |
| 9-11 | Fast | Bimolecular nucleophilic substitution by hydroxide ion (OH⁻).[4][9] | The reaction rate is directly proportional to the hydroxide ion concentration. This is often the optimal range for experimental assays. |
| > 12 | Very Fast | Strong base-catalyzed hydrolysis. | The reaction may be too rapid to monitor with conventional methods. |
Note: The actual rate constants will depend on temperature, buffer composition, and ionic strength.
Experimental Protocol: pH Optimization for NPPP Hydrolysis
This protocol outlines a method to determine the optimal pH for the non-enzymatic hydrolysis of NPPP by measuring the initial reaction rates across a range of pH values.
1. Materials and Reagents:
-
This compound (NPPP)
-
Dimethyl sulfoxide (B87167) (DMSO) or Acetonitrile (ACN)
-
A series of buffers (e.g., 50 mM concentration) with varying pH values (e.g., pH 7, 8, 9, 10, 11). Recommended buffers:
-
High-purity water
-
UV-Vis Spectrophotometer capable of kinetic measurements at 405 nm
-
Temperature-controlled cuvette holder or water bath
-
Calibrated pH meter
-
Calibrated micropipettes
2. Preparation of Solutions:
-
NPPP Stock Solution (e.g., 100 mM): Dissolve the required amount of NPPP in DMSO or ACN. Store this solution protected from light.
-
Buffer Solutions: Prepare a series of buffer solutions at the desired pH values. Ensure the pH is accurately measured and adjusted after all components are dissolved.
3. Experimental Procedure:
-
Set the spectrophotometer to read absorbance at 405 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
-
For each pH value to be tested, prepare a reaction cuvette. Pipette the appropriate buffer solution (e.g., 990 µL) into a clean cuvette.
-
Place the cuvette in the temperature-controlled holder and allow it to equilibrate for 5 minutes.
-
Initiate the reaction by adding a small volume of the NPPP stock solution (e.g., 10 µL to achieve a final concentration of 1 mM). Immediately mix the solution by gently pipetting up and down or by capping and inverting the cuvette. Avoid introducing bubbles.
-
Start the spectrophotometer's kinetic measurement immediately after adding the substrate.
-
Record the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.[8] Ensure the absorbance reading does not exceed the linear range of the instrument.
-
Repeat the procedure for each pH value, ensuring fresh pipette tips are used for each reaction.
-
Run a control for each buffer by adding the solvent (DMSO or ACN) without NPPP to check for any background reaction.
4. Data Analysis:
-
For each pH value, plot Absorbance at 405 nm versus Time (in seconds).
-
Determine the initial reaction rate (v₀) from the linear portion of the curve (typically the first 1-2 minutes). The rate is the slope of this linear regression.
-
Convert the rate from Absorbance units/time to Molarity/time using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of 4-nitrophenolate under the specific pH and buffer conditions.
-
Plot the calculated initial rate (v₀) as a function of pH to identify the pH at which the hydrolysis rate is maximal.
Diagrams
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structural analysis of human dual-specificity phosphatase 22 complexed with a phosphotyrosine-like substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of p-nitrophenyl phenylphosphonate catalysed by bovine pancreatic deoxyribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The uptake and hydrolysis of p-nitrophenyl phosphate by red cells in relation to ATP hydrolysis by the sodium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
How to reduce non-enzymatic hydrolysis of 4-Nitrophenyl phenylphosphonate.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the non-enzymatic hydrolysis of 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and integrity of NPPP in your research.
I. Frequently Asked Questions (FAQs)
Q1: What is 4-Nitrophenyl phenylphosphonate (NPPP) and what is its primary application?
A1: this compound (NPPP) is a chromogenic substrate used to assay the activity of various phosphodiesterases and phosphatases.[1] Upon enzymatic hydrolysis, it releases 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.
Q2: What is non-enzymatic hydrolysis and why is it a concern for NPPP?
A2: Non-enzymatic hydrolysis is the cleavage of a chemical bond by water without the involvement of an enzyme. For NPPP, this results in the spontaneous release of 4-nitrophenol, leading to a high background signal and inaccurate measurement of enzyme activity. Factors such as pH, temperature, and buffer composition can significantly influence the rate of non-enzymatic hydrolysis.[2]
Q3: What are the primary factors that accelerate the non-enzymatic hydrolysis of NPPP?
A3: The primary factors that accelerate the non-enzymatic hydrolysis of NPPP are:
-
pH: The rate of hydrolysis is significantly pH-dependent, with increased rates observed at both acidic and basic pH extremes.[2][3]
-
Temperature: Like most chemical reactions, the rate of NPPP hydrolysis increases with temperature.[2]
-
Buffer Composition: The type and concentration of buffer components can influence the stability of NPPP.
Q4: How can I monitor the stability of my NPPP solution?
A4: The stability of NPPP solutions can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.[2][4] HPLC allows for the separation and quantification of NPPP and its degradation products, while ³¹P-NMR provides direct observation of the phosphorus-containing species in solution.[2][4]
II. Troubleshooting Guides
Issue 1: High Background Signal in Enzyme Assays
-
Symptom: The absorbance at 405 nm is high in the negative control (no enzyme) wells.
-
Possible Cause: Significant non-enzymatic hydrolysis of NPPP.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal in NPPP assays.
Issue 2: Inconsistent or Non-Reproducible Kinetic Data
-
Symptom: Large variations in enzyme activity measurements between replicate experiments.
-
Possible Cause: Degradation of NPPP stock solution over time.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent kinetic data in NPPP assays.
III. Data Presentation: Factors Influencing Non-Enzymatic Hydrolysis
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (kobs) of pNPP Hydrolysis at 37°C
| pH | kobs (x 10-9 s-1) |
| 2.0 | 3.5 |
| 4.0 | 1.2 |
| 6.0 | 1.0 |
| 7.0 | 1.8 |
| 8.0 | 8.0 |
| 9.0 | 30 |
| 10.0 | 120 |
Data is illustrative and based on trends observed for p-nitrophenyl phosphate (B84403) hydrolysis.
Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (kobs) of pNPP Hydrolysis at pH 8.0
| Temperature (°C) | kobs (x 10-9 s-1) |
| 25 | 2.5 |
| 37 | 8.0 |
| 50 | 25 |
| 60 | 60 |
Data is illustrative and based on trends observed for p-nitrophenyl phosphate hydrolysis.
IV. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for NPPP
This protocol outlines a general method for monitoring the stability of NPPP in solution. Method optimization will be required for specific buffer systems and instrumentation.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile (B52724) and a suitable aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.0). The exact ratio should be optimized to achieve good separation of NPPP and its degradation products (phenylphosphonic acid and 4-nitrophenol). A common starting point is a 50:50 (v/v) ratio.
-
-
Sample Preparation:
-
Prepare a stock solution of NPPP in a small amount of organic solvent (e.g., acetonitrile or DMSO) and dilute to the final working concentration in the aqueous buffer of interest.
-
Incubate the sample under the desired conditions (e.g., specific pH, temperature).
-
At various time points, withdraw an aliquot of the sample and quench the degradation if necessary (e.g., by rapid freezing or addition of an acid).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 270 nm (for NPPP) and 405 nm (for 4-nitrophenol).
-
Column Temperature: 25°C
-
-
Data Analysis:
-
Identify the peaks corresponding to NPPP and its degradation products based on their retention times (determined by injecting standards).
-
Integrate the peak area of the NPPP peak at each time point.
-
Plot the percentage of remaining NPPP against time to determine the stability profile.
-
Protocol 2: ³¹P-NMR Analysis of NPPP Degradation
³¹P-NMR provides a direct method to observe the degradation of NPPP and identify its phosphorus-containing degradation products.
-
Sample Preparation:
-
Prepare a solution of NPPP (typically >1 mM for sufficient signal) in the aqueous buffer of interest. The buffer should be prepared in D₂O for the NMR lock.
-
An internal standard (e.g., a stable phosphonate (B1237965) compound with a distinct chemical shift) can be included for quantification.
-
-
NMR Acquisition:
-
Acquire a one-dimensional ³¹P NMR spectrum. Proton decoupling is typically used to simplify the spectrum.
-
Key parameters to set include the spectral width, acquisition time, and relaxation delay. A sufficient relaxation delay is crucial for accurate quantification.
-
-
Data Analysis:
-
The ³¹P chemical shift of NPPP will be distinct from its hydrolysis product, phenylphosphonic acid.
-
Integrate the signals corresponding to NPPP and its degradation product.
-
The relative integrals can be used to determine the extent of degradation over time by acquiring spectra at different time points.
-
V. Mandatory Visualizations
Signaling Pathway: Phosphatase Activity Assay
NPPP is commonly used as a substrate to measure the activity of phosphatases, which are key enzymes in cellular signaling pathways. The following diagram illustrates a generic phosphatase-mediated signaling event and how NPPP is used to assay the enzyme's activity.
Caption: Generalized signaling pathway involving a phosphatase and the corresponding in vitro assay using NPPP.
Experimental Workflow: Monitoring NPPP Hydrolysis
The following diagram outlines the general workflow for conducting a study on the non-enzymatic hydrolysis of NPPP.
Caption: Experimental workflow for monitoring the non-enzymatic hydrolysis of NPPP.
Logical Relationship: Factors Affecting NPPP Stability
This diagram illustrates the key factors that influence the rate of non-enzymatic hydrolysis of NPPP.
Caption: Key factors influencing the rate of non-enzymatic hydrolysis of NPPP.
References
Technical Support Center: Interference in 4-Nitrophenyl Phenylphosphonate (NPP) Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common interference issues encountered in 4-nitrophenyl phenylphosphonate (B1237145) (NPP) enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is a 4-nitrophenyl phenylphosphonate (NPP) enzyme assay and what is it used for?
A1: The this compound (NPP) assay is a colorimetric method used to measure the activity of phosphodiesterases and phosphatases. The enzyme catalyzes the hydrolysis of the substrate, NPP, into 4-nitrophenol (B140041) (pNP) and phenylphosphonic acid. The resulting pNP, under alkaline conditions, produces a yellow color that can be quantified by measuring its absorbance at approximately 405 nm. This assay is frequently used in drug discovery and research to screen for enzyme inhibitors.
Q2: What are the common causes of interference in NPP assays?
A2: Interference in NPP assays can lead to false-positive or false-negative results and can arise from several sources:
-
Compound Color: Test compounds that absorb light at or near 405 nm can artificially increase the absorbance reading, leading to a false-positive signal (apparent inhibition).
-
Compound Aggregation: Many small molecules can form aggregates in aqueous solutions. These aggregates can sequester the enzyme, leading to non-specific inhibition and false-positive results.[1]
-
Chemical Reactivity: Electrophilic compounds can covalently modify the enzyme, leading to irreversible inhibition that is not specific to the intended binding site.
-
Light Scattering: Precipitated or insoluble compounds can scatter light, leading to an apparent increase in absorbance and interfering with the assay readout.[1]
-
Contaminants: Impurities in the test compound or reagents can also interfere with the assay.
Q3: What are Pan-Assay Interference Compounds (PAINS)?
A3: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with a wide range of biological assays through non-specific mechanisms. They often contain reactive functional groups or have properties that lead to aggregation or fluorescence interference. Identifying and flagging potential PAINS in a screening library is a crucial step in minimizing false positives.
Q4: How can I differentiate between a true inhibitor and a false positive?
A4: A series of secondary assays and troubleshooting experiments should be performed. These include testing for interference with the absorbance reading, evaluating the effect of detergents on inhibitory activity, and assessing the time-dependence of the inhibition. A true inhibitor will typically show a specific mode of action that is not affected by changes in assay conditions designed to mitigate non-specific interactions.
Troubleshooting Guides
Issue 1: High background absorbance in the absence of enzyme.
Possible Cause:
-
The test compound absorbs light at 405 nm.
-
The substrate (NPP) has spontaneously hydrolyzed to p-nitrophenol.
-
The assay buffer is contaminated.
Troubleshooting Steps:
-
Measure Compound Absorbance: Prepare a control well containing the assay buffer and the test compound at the same concentration used in the assay. Measure the absorbance at 405 nm. A significant reading indicates that the compound's intrinsic color is interfering.
-
Check Substrate Quality: Measure the absorbance of the NPP substrate solution in the assay buffer. A yellow color indicates substrate degradation. Use a fresh stock of NPP.
-
Use Fresh Buffer: Prepare fresh assay buffer and repeat the background measurement.
Issue 2: Apparent inhibition is observed, but the results are not reproducible or show a steep dose-response curve.
Possible Cause:
-
The compound is forming aggregates.
-
The compound is precipitating in the assay well.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected compound aggregation.
Issue 3: Inhibition is potent and appears irreversible.
Possible Cause:
-
The compound is a reactive electrophile that is covalently modifying the enzyme.
Troubleshooting Steps:
-
IC50 Shift Assay with Dithiothreitol (DTT): Perform the enzyme assay in the presence and absence of a reducing agent like DTT (e.g., 1 mM). A significant decrease in the inhibitor's potency in the presence of DTT suggests that the compound may be reacting with cysteine residues on the enzyme.
-
Pre-incubation Time Dependence: Pre-incubate the enzyme and the inhibitor for varying amounts of time before adding the substrate. A time-dependent increase in inhibition suggests a covalent or slowly-binding inhibitor.
Data Presentation: Interpreting IC50 Shifts
A significant rightward shift in the IC50 value in the presence of a non-ionic detergent like Triton X-100 is a strong indicator of an aggregation-based inhibitor.
Table 1: Representative IC50 Data for a Suspected Aggregating Inhibitor
| Compound | IC50 without Triton X-100 (µM) | IC50 with 0.01% Triton X-100 (µM) | Fold Shift in IC50 | Interpretation |
| Compound X | 1.5 | 55 | 36.7 | Likely Aggregator |
| Control Inhibitor | 2.0 | 2.2 | 1.1 | Not an Aggregator |
Experimental Protocols
Protocol 1: Standard this compound (NPP) Enzyme Assay
This protocol is adapted from standard procedures for p-nitrophenyl phosphate (B84403) (pNPP) assays and should be optimized for the specific enzyme being studied.
Materials:
-
Enzyme stock solution
-
This compound (NPP) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
To each well of a 96-well plate, add 20 µL of the test compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 160 µL of the assay buffer to all wells.
-
Add 10 µL of the enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes.
-
Initiate the reaction by adding 10 µL of the NPP substrate solution.
-
Incubate the plate at the same temperature for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Assay for Identifying Compound Aggregation
Materials:
-
Same as Protocol 1
-
Triton X-100 (10% stock solution)
Procedure:
-
Perform the NPP enzyme assay as described in Protocol 1.
-
In parallel, set up an identical assay plate where the assay buffer also contains 0.01% (v/v) Triton X-100.
-
Determine the IC50 values for the test compound in the presence and absence of Triton X-100.
-
Calculate the fold shift in the IC50 value. A fold shift greater than 3 is indicative of an aggregating inhibitor.[2]
Protocol 3: Assay for Identifying Reactive Compounds
Materials:
-
Same as Protocol 1
-
Dithiothreitol (DTT) (1 M stock solution)
Procedure:
-
Perform the NPP enzyme assay as described in Protocol 1.
-
In parallel, set up an identical assay plate where the assay buffer is supplemented with 1 mM DTT.
-
Determine the IC50 values for the test compound in the presence and absence of DTT.
-
A significant decrease in potency (increase in IC50) in the presence of DTT suggests the compound may be a reactive electrophile.
Visualization of Troubleshooting Workflow
Caption: Workflow for triaging hits from a primary screen.
References
Technical Support Center: 4-Nitrophenyl Phenylphosphonate (NPPP) Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and reproducibility issues encountered during experiments with the 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) assay. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results when measuring the activity of 5'-nucleotide phosphodiesterase and other related enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 4-Nitrophenyl phenylphosphonate (NPPP) assay?
The NPPP assay is a colorimetric method used to measure the activity of phosphodiesterases, particularly 5'-nucleotide phosphodiesterase. The enzyme catalyzes the hydrolysis of the colorless substrate, this compound (NPPP), into phenylphosphonic acid and 4-nitrophenol (B140041). The resulting 4-nitrophenol is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of 4-nitrophenol formation is directly proportional to the enzyme's activity.
Q2: What are the critical parameters that can affect the variability and reproducibility of the NPPP assay?
Several factors can contribute to variability and poor reproducibility in the NPPP assay. These include:
-
Enzyme Quality and Concentration: The purity, activity, and concentration of the 5'-nucleotide phosphodiesterase are crucial. Inconsistent enzyme preparations or pipetting errors can lead to significant variations.
-
Substrate Quality and Concentration: The purity of the NPPP substrate is important. Degradation or impurities can affect the reaction kinetics. The substrate concentration should be carefully optimized.
-
Assay Buffer Composition: The pH, ionic strength, and presence of co-factors (like Mg2+) in the assay buffer can significantly impact enzyme activity.[1][2]
-
Temperature: Enzyme activity is highly sensitive to temperature fluctuations. Maintaining a constant and optimal temperature throughout the assay is critical.[3]
-
Incubation Time: The reaction should be stopped within the linear range of product formation. Inconsistent incubation times will lead to variable results.
-
Pipetting Accuracy: Precise and consistent pipetting of all reagents is essential for reproducible results.
-
Instrumentation: The performance and calibration of the spectrophotometer or plate reader can affect the accuracy of absorbance measurements.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Spontaneous hydrolysis of NPPP. | Prepare fresh substrate solution before each experiment. Store NPPP under recommended conditions (typically -20°C). Run a "no enzyme" control to determine the rate of spontaneous hydrolysis and subtract it from the sample readings. |
| Contaminated reagents or buffer. | Use high-purity water and reagents to prepare buffers. Filter-sterilize buffers if necessary. | |
| Presence of endogenous enzymes in the sample that can hydrolyze NPPP. | If using complex biological samples, consider a sample preparation step to remove interfering enzymes, such as heat inactivation (if the target enzyme is heat-stable) or purification. Run a "sample without enzyme" control. | |
| Low or No Signal | Inactive enzyme. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control. |
| Sub-optimal assay conditions. | Optimize the pH, temperature, and buffer composition for your specific enzyme. Refer to the quantitative data tables below for recommended starting points. | |
| Incorrect wavelength reading. | Ensure the spectrophotometer is set to read the absorbance at 405 nm. | |
| Insufficient incubation time. | Increase the incubation time, ensuring the reaction remains in the linear range. | |
| Poor Reproducibility (High CV%) | Inconsistent pipetting. | Use calibrated pipettes and practice consistent pipetting techniques. For microplate assays, use a multichannel pipette for simultaneous additions where possible. |
| Temperature fluctuations. | Use a temperature-controlled incubator or water bath for the assay. Allow all reagents to reach the assay temperature before starting the reaction. | |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, or fill them with buffer to create a humidified environment and minimize evaporation. | |
| Reagent instability. | Prepare fresh enzyme and substrate dilutions for each experiment. |
Quantitative Data Summary
The optimal conditions for the NPPP assay can vary depending on the specific 5'-nucleotide phosphodiesterase isoform and the experimental goals. The following tables provide a summary of typical quantitative parameters.
Table 1: General Assay Parameters
| Parameter | Recommended Range/Value | Notes |
| Wavelength | 405 nm | |
| Temperature | 25-37 °C | Enzyme activity is temperature-dependent. Consistency is key. |
| pH | 7.0 - 8.0 | The optimal pH can be enzyme-specific. |
| Incubation Time | 10 - 60 minutes | Should be optimized to ensure the reaction is in the linear phase. |
Table 2: Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| 5'-Nucleotide Phosphodiesterase | Varies (ng/mL to µg/mL) | The optimal concentration depends on the specific activity of the enzyme preparation. |
| This compound (NPPP) | 0.1 - 5 mM | The concentration should be optimized based on the Km of the enzyme. |
| Mg2+ | 1 - 10 mM | Some phosphodiesterases require divalent cations for activity. |
Experimental Protocols
Key Experiment: Determination of 5'-Nucleotide Phosphodiesterase Activity using NPPP
This protocol provides a general procedure for measuring 5'-nucleotide phosphodiesterase activity in a 96-well plate format.
Materials:
-
Purified 5'-nucleotide phosphodiesterase
-
This compound (NPPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)
-
Stop Solution (e.g., 0.1 M NaOH)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Temperature-controlled incubator
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and allow it to equilibrate to the desired assay temperature (e.g., 37°C).
-
Prepare a stock solution of NPPP in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the Assay Buffer. Prepare this solution fresh.
-
Prepare serial dilutions of the 5'-nucleotide phosphodiesterase in cold Assay Buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the appropriate wells of the 96-well plate.
-
Add 25 µL of the NPPP solution to each well.
-
Include "no enzyme" control wells containing Assay Buffer and NPPP solution to measure background absorbance.
-
Include "no substrate" control wells containing the enzyme and Assay Buffer.
-
-
Enzyme Reaction:
-
Pre-incubate the plate at the assay temperature for 5 minutes.
-
To initiate the reaction, add 25 µL of the enzyme dilutions to the appropriate wells.
-
Incubate the plate at the assay temperature for a predetermined time (e.g., 30 minutes). Ensure the plate is protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the absorbance of the experimental wells.
-
Calculate the enzyme activity, often expressed as the rate of product formation (e.g., µmol of 4-nitrophenol per minute per mg of enzyme).
-
Visualizations
Caption: A flowchart illustrating the key steps of the this compound (NPPP) assay.
Caption: A decision tree to guide troubleshooting of common issues in the NPPP assay.
Caption: The role of 5'-nucleotide phosphodiesterase in modulating cAMP levels within the purinergic signaling pathway.
References
- 1. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of extracellular buffer composition on cardioprotective efficacy of Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Technical Support Center: 4-Nitrophenyl phenylphosphonate (NPPP) Assay Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) in assay buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 4-Nitrophenyl phenylphosphonate (NPPP)?
A1: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer.
Q2: What is the maximum solubility of NPPP in a mixed solvent system?
A2: The solubility of NPPP is approximately 0.5 mg/mL in a 1:1 solution of DMF and phosphate-buffered saline (PBS) at pH 7.2.[1][2]
Q3: Can I dissolve NPPP directly in my aqueous assay buffer?
A3: Direct dissolution of NPPP in aqueous buffers is not recommended due to its limited solubility, which can lead to incomplete dissolution and inaccurate concentrations in your assay.
Q4: For how long is an aqueous solution of NPPP stable?
A4: It is not recommended to store aqueous solutions of NPPP for more than one day.[1] For optimal results, prepare fresh dilutions of NPPP in your assay buffer for each experiment. The stability of NPPP can be influenced by the pH of the buffer.
Q5: My NPPP solution in PBS has turned yellow. Is this normal?
A5: Yes, the solution may turn yellow upon the addition of NPPP to PBS.[1] This is likely due to some degree of spontaneous hydrolysis of the 4-nitrophenyl ester linkage, releasing the yellow 4-nitrophenolate (B89219) anion, especially at neutral to alkaline pH.
Troubleshooting Guide for NPPP Solubility Issues
Issue 1: Precipitate forms immediately upon adding the NPPP stock solution to the assay buffer.
-
Possible Cause: The concentration of the organic solvent from the stock solution is too high in the final assay buffer, causing the NPPP to crash out of solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for NPPP precipitation.
-
Solutions:
-
Decrease the concentration of your NPPP stock solution. This will require adding a larger volume to your assay buffer, but it will reduce the final concentration of the organic solvent.
-
Ensure the final concentration of the organic solvent (e.g., DMSO or DMF) in your assay is low, typically below 5%. High concentrations of organic solvents can denature enzymes and interfere with assay results.
-
Add the NPPP stock solution to the assay buffer dropwise while vortexing or stirring. This can help to prevent localized high concentrations that lead to precipitation.
-
Issue 2: The NPPP solution is cloudy or contains visible particles after dilution.
-
Possible Cause: Incomplete dissolution of the NPPP.
-
Solutions:
-
Ensure your stock solution is fully dissolved before diluting it into the assay buffer. You may need to gently warm the stock solution or sonicate it briefly to ensure complete dissolution.
-
Increase the mixing time after diluting the stock solution into the assay buffer.
-
Filter the final diluted NPPP solution through a 0.22 µm syringe filter. This will remove any undissolved particles that could interfere with spectrophotometric readings.
-
Issue 3: Assay results are not reproducible, potentially due to NPPP solubility.
-
Possible Cause: Inconsistent preparation of the NPPP solution or degradation of the compound.
-
Solutions:
-
Always prepare fresh dilutions of NPPP for each experiment. Do not store diluted aqueous solutions for extended periods.
-
Use a consistent and validated protocol for preparing your NPPP solution. (See the detailed experimental protocol below).
-
Consider the pH of your assay buffer. While no specific data is available for NPPP, the stability of similar ester compounds can be pH-dependent. Extreme pH values may accelerate hydrolysis.
-
Quantitative Data Summary
| Solvent/Buffer System | Solubility of this compound |
| Dimethylformamide (DMF) | ~30 mg/mL[1][2] |
| Dimethyl sulfoxide (DMSO) | ~14 mg/mL[1][2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[1][2] |
| Acetone | ~50 mg/mL[4][5][6] |
| Aqueous Buffers | Sparingly soluble[1] |
Detailed Experimental Protocol for NPPP Solution Preparation
This protocol provides a general guideline for preparing a working solution of NPPP in an aqueous assay buffer.
Materials:
-
This compound (NPPP) solid
-
High-purity dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Your aqueous assay buffer (pre-warmed to room temperature)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of NPPP solid and dissolve it in a minimal volume of DMF or DMSO to create a concentrated stock solution (e.g., 10-30 mg/mL).
-
Ensure the NPPP is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
-
Prepare an Intermediate Dilution (if necessary):
-
Depending on your desired final concentration, it may be necessary to perform an intermediate dilution of the stock solution in the same organic solvent.
-
-
Prepare the Final Working Solution:
-
Pre-warm your assay buffer to the working temperature of your experiment.
-
While vortexing the assay buffer, add the required volume of the NPPP stock solution dropwise to achieve your final desired concentration.
-
Important: The final concentration of the organic solvent should be kept to a minimum (ideally ≤1%) to avoid affecting your assay.
-
-
Final Inspection and Use:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared NPPP working solution in your assay immediately.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the general workflow for preparing and using NPPP in a typical enzyme assay.
Caption: Experimental workflow for NPPP solution preparation and use.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. agscientific.com [agscientific.com]
- 4. scbt.com [scbt.com]
- 5. Identification of compendial nonionic detergents for the replacement of Triton X‐100 in bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: 4-Nitrophenyl Phenylphosphonate (NPPP) Assay
Welcome to the technical support center for the 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of NPPP as a substrate in enzymatic assays, with a particular focus on the effects of buffer components. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your experiments.
Frequently Asked questions (FAQs)
Q1: What is 4-Nitrophenyl phenylphosphonate (NPPP) and what is it used for?
A1: this compound (NPPP) is a chromogenic substrate used to measure the activity of phosphodiesterases, particularly 5'-nucleotide phosphodiesterase.[1][2] Upon enzymatic hydrolysis, NPPP releases 4-nitrophenol (B140041) (p-nitrophenol), a yellow-colored product that can be quantified spectrophotometrically, typically at a wavelength of 405-410 nm.[3][4] This allows for the continuous monitoring of enzyme activity.
Q2: Which enzymes can be assayed using NPPP?
A2: The primary enzyme assayed using NPPP is 5'-nucleotide phosphodiesterase. However, other enzymes with phosphodiesterase activity, such as bovine pancreatic DNAase, have also been shown to hydrolyze NPPP.
Q3: How do different buffer systems affect the NPPP assay?
A3: The choice of buffer can significantly impact enzyme activity.
-
Tris buffer is commonly used, but it is a primary amine that can chelate divalent metal ions like Zn²⁺ and Mg²⁺, which are often essential for phosphodiesterase activity.[5] The pH of Tris buffer is also notably temperature-dependent.[6]
-
HEPES buffer is a zwitterionic buffer that has a pKa closer to physiological pH and exhibits lower temperature sensitivity compared to Tris. It has minimal interaction with metal ions, making it a good alternative for assays with metalloenzymes.[6]
-
Phosphate (B84403) buffer is another option, but it can inhibit some enzymes. Additionally, phosphate buffers can experience a significant drop in pH upon freezing, which could affect enzyme stability if samples are frozen.[7][8]
Q4: What is the optimal pH for an NPPP assay?
A4: The optimal pH for an NPPP assay is dependent on the specific enzyme being studied. For many phosphodiesterases, the optimal pH is in the slightly alkaline range, typically between 7.5 and 9.0. It is crucial to determine the optimal pH for your specific enzyme and experimental conditions. The absorbance of the product, 4-nitrophenol, is also pH-dependent, with the yellow color being more intense at alkaline pH.[8]
Q5: Why are divalent cations like Mg²⁺ and Zn²⁺ important in the NPPP assay?
A5: Many phosphodiesterases are metalloenzymes that require divalent cations for their catalytic activity.
-
Magnesium ions (Mg²⁺) often act as a cofactor, and their presence can be essential for enzyme function.
-
Zinc ions (Zn²⁺) are also crucial for the activity of many phosphodiesterases. However, at high concentrations, zinc can be inhibitory.[9] The optimal concentration of these cations should be determined experimentally for each enzyme.
Q6: Can detergents be used in the NPPP assay?
A6: Non-ionic detergents like Tween-20 or Triton X-100 are sometimes included in assay buffers at low concentrations (e.g., 0.01-0.05%) to prevent protein aggregation and non-specific binding to microplates. However, high concentrations of detergents can denature enzymes or interfere with the assay. It is advisable to test the effect of any detergent on your specific enzyme's activity.
Q7: How stable is the NPPP substrate?
A7: this compound is a relatively stable compound. However, its stability can be affected by pH and temperature. It is recommended to prepare fresh substrate solutions for each experiment and store any stock solutions at -20°C, protected from light. The stability of NPPP in your specific assay buffer should be evaluated, as spontaneous hydrolysis can contribute to high background signal.
Troubleshooting Guide
Encountering issues with your NPPP assay? This guide provides solutions to common problems.
| Problem | Possible Cause | Troubleshooting Steps |
| High Background Signal | Spontaneous hydrolysis of NPPP. | - Prepare fresh NPPP substrate solution for each experiment.- Evaluate the stability of NPPP in your assay buffer over the course of the experiment.- Optimize the pH of the assay buffer; very high pH can increase spontaneous hydrolysis. |
| Contamination of reagents. | - Use high-purity water and reagents.- Filter-sterilize buffer solutions. | |
| Insufficient blocking of microplate. | - If using a plate-based assay, ensure proper blocking with an appropriate blocking agent (e.g., BSA). | |
| Low or No Signal | Inactive enzyme. | - Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.- Verify the enzyme's activity with a known positive control substrate or assay. |
| Suboptimal assay conditions. | - Optimize the pH of the assay buffer for your specific enzyme.- Titrate the concentration of essential cofactors like Mg²⁺.- Ensure the assay temperature is optimal for enzyme activity. | |
| Incorrect substrate concentration. | - Use a substrate concentration that is appropriate for your enzyme's kinetic parameters (Km). A concentration of 5-10 times the Km is often recommended for determining Vmax. | |
| Presence of inhibitors. | - Ensure that none of the buffer components (e.g., high concentrations of chelating agents like EDTA if using Tris buffer) are inhibiting the enzyme.- Test for inhibitors in your sample matrix. | |
| High Variability Between Replicates | Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques, especially for small volumes.- Prepare a master mix of reagents to minimize pipetting variations. |
| Inconsistent incubation times or temperatures. | - Ensure all wells are incubated for the same amount of time and at a constant, uniform temperature. | |
| Edge effects in microplates. | - Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations.- Ensure the plate is properly sealed during incubation. |
Data on Buffer Component Effects
The following tables summarize the qualitative and quantitative effects of various buffer components on phosphodiesterase and similar enzymatic assays. This data can serve as a guide for optimizing your this compound assay.
Table 1: Qualitative Effects of Common Buffer Components
| Buffer Component | General Effect on Assay | Key Considerations |
| Buffer Type | Can significantly influence enzyme activity and stability. | - Tris: Can chelate divalent metal ions. pH is temperature-sensitive.[5][6]- HEPES: Generally inert with minimal metal ion interaction. Less temperature-sensitive pH.[6]- Phosphate: Can inhibit some enzymes. pH can drop significantly upon freezing.[7][8] |
| pH | Critical for enzyme activity and stability, and for the absorbance of the 4-nitrophenol product. | Optimal pH is enzyme-specific. The extinction coefficient of 4-nitrophenol increases with pH.[8] |
| Divalent Cations (Mg²⁺, Zn²⁺) | Often essential for the catalytic activity of phosphodiesterases. | Optimal concentrations are enzyme-dependent. High concentrations of Zn²⁺ can be inhibitory.[9] |
| Ionic Strength | Can affect enzyme conformation and substrate binding. | The effect is enzyme-specific and should be optimized. |
| Detergents (e.g., Tween-20) | Can prevent protein aggregation and non-specific binding. | High concentrations can be denaturing or interfere with the assay. |
Table 2: Quantitative Effects of Buffer Components on Phosphodiesterase/Phosphatase Activity (Literature-Derived Examples)
| Enzyme | Substrate | Buffer/Component Varied | Observation | Reference |
| Bovine Pancreatic DNAase | NPPP | 0.2 M Tris/HCl, pH 7.2 | Kₘ for Mn²⁺ = 3.7 mM | |
| Bovine Pancreatic DNAase | NPPP | 0.2 M Tris/HCl, pH 7.2 | Kₘ for Mg²⁺ = 49 mM | |
| Minimalist cAMP Phosphodiesterase | bis(p-nitrophenyl) phosphate | 50 mM HEPES-NaOH, 150 mM NaCl, 200 µM MnCl₂, pH 8.0 | kcat = 0.015 s⁻¹, Km = 2.1 mM | [10] |
| Minimalist cAMP Phosphodiesterase | bis(p-nitrophenyl) phosphate | 50 mM HEPES-NaOH, 150 mM NaCl, 200 µM MnCl₂, pH 8.0 | Competitive inhibition by cAMP with a Ki of 70 µM. | [10] |
| Activator-dependent cyclic nucleotide phosphodiesterase | cGMP/cAMP | Presence of 100 µM Zn²⁺ | Inhibition of hydrolysis with Ki values of 70 µM for cGMP and 100 µM for cAMP. | [9] |
Note: The quantitative data presented are from studies on enzymes and substrates that are related to, but not identical to, all 5'-nucleotide phosphodiesterase NPPP assays. This information should be used as a guideline for experimental design.
Experimental Protocols
General Protocol for a 96-Well Plate this compound (NPPP) Assay
This protocol provides a general framework for measuring the activity of a phosphodiesterase using NPPP as a substrate. Optimal conditions (e.g., buffer composition, pH, enzyme concentration, and incubation time) should be determined empirically for each specific enzyme.
Materials:
-
Purified phosphodiesterase enzyme
-
This compound (NPPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the desired Assay Buffer and adjust the pH to the optimal value for your enzyme at the intended assay temperature.
-
Prepare a stock solution of NPPP (e.g., 100 mM in DMSO).
-
Prepare a working solution of NPPP by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM). Protect from light.
-
Prepare a solution of your phosphodiesterase enzyme in Assay Buffer at a concentration that will yield a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the "blank" wells.
-
Add 50 µL of the enzyme solution to the "sample" and "positive control" wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 50 µL of the NPPP working solution to all wells.
-
The final volume in each well will be 100 µL.
-
-
Incubation and Measurement:
-
Kinetic Assay: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
Endpoint Assay: Incubate the plate at the assay temperature for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of Stop Solution to each well. Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the sample wells.
-
For a kinetic assay, determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
The rate of 4-nitrophenol production can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol under the specific assay conditions (pH-dependent), c is the concentration, and l is the path length.
-
Visualizations
Caption: Workflow for the this compound (NPPP) assay.
Caption: Troubleshooting logic for the NPPP assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Team:TU Darmstadt/Protocols/pNP Assay - 2012.igem.org [2012.igem.org]
- 4. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. novateinbio.com [novateinbio.com]
- 7. Insight into the phosphodiesterase mechanism from combined QM/MM free energy simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of zinc chloride on the hydrolysis of cyclic GMP and cyclic AMP by the activator-dependent cyclic nucleotide phosphodiesterase from bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Correcting for Inhibitor Interference in 4-Nitrophenyl Phenylphosphonate Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and overcoming common issues related to inhibitor interference in 4-Nitrophenyl phenylphosphonate (B1237145) (NPP) assays, particularly those for 5'-nucleotide phosphodiesterase.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 4-Nitrophenyl phenylphosphonate (NPP) assay?
The NPP assay is a colorimetric method used to measure the activity of enzymes such as 5'-nucleotide phosphodiesterase. The enzyme catalyzes the hydrolysis of the substrate, this compound, into 4-Nitrophenol (pNP) and phenylphosphonate. The product, pNP, is a chromogenic molecule that absorbs light at a specific wavelength (typically 405 nm) under alkaline conditions. The rate of pNP formation, measured as an increase in absorbance over time, is directly proportional to the enzyme's activity.
Q2: What are the common causes of inhibitor interference in NPP assays?
Inhibitor interference in NPP assays can arise from several sources, leading to inaccurate measurements of enzyme inhibition. The most common causes include:
-
Compound Absorbance: The inhibitor itself may absorb light at the same wavelength as the product (405 nm), leading to a false increase or decrease in the measured signal.
-
Compound Autofluorescence/Quenching: In fluorescence-based variations of the assay, the inhibitor may be fluorescent at the excitation/emission wavelengths or may quench the fluorescence of the product.
-
Compound Aggregation: At higher concentrations, some inhibitors can form aggregates that non-specifically inhibit the enzyme, leading to false-positive results.
-
Chemical Reactivity: The inhibitor may react directly with the substrate, the enzyme, or other components of the assay buffer, leading to a loss of signal or a non-enzymatic reaction.
Q3: How can I determine if my inhibitor is interfering with the assay?
Several control experiments can be performed to identify the type of interference:
-
To check for compound absorbance , measure the absorbance of the inhibitor at 405 nm in the assay buffer without the enzyme or substrate.
-
For potential autofluorescence or quenching , measure the fluorescence of the inhibitor in the assay buffer at the relevant wavelengths.
-
Compound aggregation can be investigated by testing the inhibitor's activity in the presence and absence of a non-ionic detergent like Triton X-100. A significant decrease in potency in the presence of the detergent suggests aggregation.
-
To assess chemical reactivity , pre-incubate the inhibitor with the substrate or enzyme separately before initiating the reaction and observe any changes in the signal.
Q4: What are Pan-Assay Interference Compounds (PAINS)?
Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in multiple high-throughput screens due to non-specific activity or assay interference, rather than specific inhibition of the target enzyme.[1] Compounds containing reactive moieties, such as catechols, quinones, and rhodanines, are often flagged as potential PAINS. It is crucial to perform counter-screens and mechanism of action studies to eliminate these false positives.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true enzymatic activity and lead to inaccurate results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Substrate Instability | Prepare fresh substrate solution for each experiment and protect it from light. | A decrease in the background absorbance of the substrate-only control. |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. | A reduction in the overall background signal. |
| Inhibitor Absorbance | Run a control well containing the inhibitor at the highest concentration used in the assay, in the absence of enzyme and substrate. Subtract this value from the experimental wells. | Correction for the intrinsic absorbance of the inhibitor, leading to a more accurate measurement of enzyme activity. |
| Non-enzymatic Hydrolysis | Incubate the substrate in the assay buffer without the enzyme to measure the rate of spontaneous hydrolysis. | This rate can be subtracted from the enzymatic reaction rate to correct for non-enzymatic product formation. |
Issue 2: Irreproducible or Inconsistent Results
Inconsistent results can stem from various factors, from pipetting errors to inhibitor instability.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Aggregation | Include a non-ionic detergent, such as 0.01% (v/v) Triton X-100, in the assay buffer. | If the inhibitor is an aggregator, its apparent IC50 value will increase significantly in the presence of a detergent. |
| Inhibitor Instability | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Assess the stability of the inhibitor in the assay buffer over the time course of the experiment. | Consistent IC50 values across replicate experiments. |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure proper mixing of all components. | Reduced variability between replicate wells and experiments. |
| Temperature Fluctuations | Ensure all assay components are at the correct temperature before starting the reaction and maintain a constant temperature during the incubation. | More consistent enzyme activity and inhibition measurements. |
Issue 3: Apparent Potent Inhibition (Potential False Positive)
Distinguishing true inhibitors from those that interfere with the assay is critical.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Reactivity | Pre-incubate the inhibitor with a thiol-containing reagent like dithiothreitol (B142953) (DTT) before adding the enzyme. | A significant reduction in inhibition suggests the compound may be a reactive electrophile. |
| Non-specific Inhibition due to Aggregation | Perform the inhibition assay with varying concentrations of a non-ionic detergent (e.g., 0.001%, 0.01%, 0.1% Triton X-100). | A concentration-dependent decrease in the inhibitor's potency with increasing detergent concentration is a hallmark of aggregation-based inhibition. |
| Assay Readout Interference | Run spectral scans of the inhibitor to identify any overlap with the substrate or product absorbance spectra. | This will help to determine if a different wavelength for detection is needed or if a correction factor should be applied. |
Experimental Protocols
Standard 5'-Nucleotide Phosphodiesterase Assay using NPP
This protocol provides a general framework for measuring 5'-nucleotide phosphodiesterase activity. Optimization of buffer components, pH, and substrate concentration may be required for specific enzymes.
Materials:
-
5'-Nucleotide Phosphodiesterase
-
This compound (NPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
Stop Solution (e.g., 0.1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of NPP in an appropriate solvent (e.g., DMSO).
-
Dilute the enzyme to the desired concentration in cold assay buffer.
-
Add assay buffer, inhibitor dilutions (or vehicle control), and enzyme solution to the wells of a 96-well plate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the NPP substrate to each well.
-
Incubate the plate at the same temperature for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol for Identifying Aggregating Inhibitors
This protocol helps to determine if an inhibitor's activity is due to the formation of aggregates.
Materials:
-
All materials from the standard assay protocol
-
Triton X-100
Procedure:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Perform the standard 5'-nucleotide phosphodiesterase assay as described above in parallel using both assay buffers.
-
Determine the IC50 value of the test inhibitor in the presence and absence of Triton X-100.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 indicates that the inhibitor is likely acting through an aggregation-based mechanism.[2]
Data Presentation
Table 1: Hypothetical IC50 Values of a Test Compound with and without Detergent
This table illustrates how the IC50 value of an aggregating inhibitor is affected by the presence of a non-ionic detergent.
| Compound | Assay Condition | IC50 (µM) | Fold Shift |
| Inhibitor X | Standard Buffer | 1.2 | - |
| Inhibitor X | + 0.01% Triton X-100 | 25.8 | 21.5 |
Table 2: Troubleshooting Checklist for Common NPP Assay Problems
| Problem | Check | Recommended Action |
| High Background | Substrate-only control absorbance | Prepare fresh substrate; protect from light. |
| Buffer-only control absorbance | Use fresh, high-purity reagents. | |
| Inhibitor absorbance | Run inhibitor-only control and subtract background. | |
| Low Signal | Enzyme activity control | Check enzyme concentration and activity. |
| Substrate concentration | Ensure substrate concentration is not limiting. | |
| Incubation time/temperature | Optimize incubation conditions. | |
| High Variability | Pipetting technique | Use calibrated pipettes and ensure proper mixing. |
| Plate reader settings | Ensure correct wavelength and settings are used. | |
| Edge effects | Avoid using the outer wells of the plate. |
Visualizations
Caption: Workflow of a typical this compound (NPP) assay.
Caption: Decision tree for troubleshooting inhibitor interference.
Caption: Simplified cGMP signaling pathway and the role of 5'-nucleotide phosphodiesterase.
References
Technical Support Center: 4-Nitrophenyl Phenylphosphonate (NPPP) in Enzymatic Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) as a substrate in enzymatic assays, with a specific focus on handling potential substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is 4-Nitrophenyl phenylphosphonate (NPPP) and which enzymes does it act upon?
A1: this compound (NPPP) is a chromogenic substrate primarily used for assaying the activity of 5'-nucleotide phosphodiesterases (5'-NTPDases). Upon enzymatic hydrolysis, NPPP releases 4-nitrophenol (B140041), a yellow-colored product that can be quantified spectrophotometrically, typically by measuring the absorbance at 400-405 nm. This allows for a continuous and convenient measurement of enzyme activity.
Q2: What is substrate inhibition, and is it observed with NPPP?
A2: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations. While classical Michaelis-Menten kinetics predict that the reaction rate will plateau at high substrate concentrations (Vmax), in cases of substrate inhibition, the rate peaks and then declines. This can occur when two substrate molecules bind to the enzyme, often in a non-productive manner, hindering the catalytic process. While not always observed, phosphodiesterases can exhibit substrate inhibition with certain substrates, and it is crucial to characterize this for your specific enzyme and assay conditions.
Q3: What are the typical kinetic parameters for 5'-nucleotide phosphodiesterase with NPPP?
A3: The kinetic parameters for the hydrolysis of NPPP by 5'-nucleotide phosphodiesterases can vary depending on the enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition). Based on studies of bovine intestinal 5'-nucleotide phosphodiesterase, the following are representative kinetic constants.[1][2]
| Parameter | Typical Value | Enzyme Source | Reference |
| Km | ~0.3 mM | Bovine Intestine | Kelly SJ, et al. (1975) |
| Vmax | Varies with enzyme concentration and purity | Bovine Intestine | Kelly SJ, et al. (1975) |
| Ki (for substrate inhibition) | Not explicitly reported in foundational studies, requires empirical determination. | - | - |
Q4: How can I determine if my enzyme is subject to substrate inhibition by NPPP?
A4: To determine if your enzyme exhibits substrate inhibition, you must perform a substrate concentration curve experiment. This involves measuring the initial reaction velocity at a wide range of NPPP concentrations, from well below the expected Km to concentrations significantly higher. If substrate inhibition is occurring, you will observe a decrease in the reaction velocity at the higher NPPP concentrations.
Troubleshooting Guides
Issue 1: Decreased enzyme activity at high NPPP concentrations.
-
Possible Cause: Substrate inhibition.
-
Troubleshooting Steps:
-
Confirm with a Substrate Curve: Perform a detailed substrate concentration curve as described in the experimental protocols section below. Plot initial velocity versus NPPP concentration. A bell-shaped curve is indicative of substrate inhibition.
-
Optimize Substrate Concentration: Based on your substrate curve, identify the optimal NPPP concentration that gives the maximum velocity before the onset of inhibition. For routine assays, use a substrate concentration at or slightly below this optimum to ensure the reaction rate is proportional to enzyme concentration.
-
Kinetic Modeling: Fit your data to a substrate inhibition model (e.g., the uncompetitive substrate inhibition model) to determine the Ki value. This will provide a quantitative measure of the substrate's inhibitory potency.
-
Issue 2: High background absorbance in the absence of enzyme.
-
Possible Cause 1: Spontaneous hydrolysis of NPPP.
-
Troubleshooting Steps:
-
pH of Buffer: Ensure your assay buffer pH is within the stable range for NPPP. High pH can increase the rate of non-enzymatic hydrolysis.
-
Buffer Components: Certain buffer components can catalyze the hydrolysis of NPPP. Run a control with buffer and NPPP alone to quantify the rate of spontaneous hydrolysis. Subtract this background rate from your enzyme-catalyzed rates.
-
Fresh Substrate Solution: Prepare NPPP solutions fresh daily. Over time, stock solutions may undergo slow hydrolysis, leading to a high initial background.
-
-
Possible Cause 2: Contaminating enzymes in the sample.
-
Troubleshooting Steps:
-
Enzyme Purity: If using a partially purified enzyme preparation, consider further purification steps to remove contaminating hydrolases.
-
Inhibitor Cocktails: If the contaminating activity is from a known class of enzymes, the inclusion of a specific inhibitor for that enzyme (that does not affect your enzyme of interest) may be warranted.
-
Experimental Protocols
Protocol 1: Determining the Optimal NPPP Concentration and Screening for Substrate Inhibition
This protocol outlines the steps to generate a substrate concentration curve to identify the optimal NPPP concentration and assess for substrate inhibition.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your 5'-nucleotide phosphodiesterase (e.g., 50 mM Tris-HCl, pH 8.9, containing 10 mM MgCl2).
-
NPPP Stock Solution: Prepare a concentrated stock solution of NPPP (e.g., 50 mM in a suitable organic solvent like DMSO or DMF, as NPPP has limited aqueous solubility).[2]
-
Enzyme Solution: Prepare a working solution of your 5'-nucleotide phosphodiesterase in assay buffer. The concentration should be chosen to ensure a linear reaction rate for at least 10-15 minutes.
-
-
Assay Setup:
-
Set up a series of reactions in a 96-well microplate.
-
Each reaction should have a final volume of 200 µL.
-
Prepare a range of NPPP concentrations in the final reaction mixture (e.g., 0.05, 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 mM). This is achieved by adding varying volumes of the NPPP stock solution. Keep the volume of the stock solution low to minimize solvent effects.
-
Include a "no enzyme" control for each NPPP concentration to measure background hydrolysis.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the microplate at the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution to each well.
-
Immediately begin monitoring the increase in absorbance at 400-405 nm using a microplate reader in kinetic mode. Record readings every 30-60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each NPPP concentration, calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. Correct for the path length of the microplate well and the molar extinction coefficient of 4-nitrophenol at the assay pH to convert the rate from ΔAbs/min to µmol/min.
-
Subtract the rate of the "no enzyme" control from the corresponding enzyme-catalyzed rate.
-
Plot the corrected initial velocity (V0) against the NPPP concentration.
-
Analyze the resulting plot. A hyperbolic curve suggests Michaelis-Menten kinetics, while a curve that rises and then falls indicates substrate inhibition.
-
Visualizations
Caption: Workflow for investigating NPPP substrate inhibition.
References
Technical Support Center: Optimizing 4-Nitrophenyl Phenylphosphonate (NPPP) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing enzyme concentrations for assays utilizing the substrate 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked questions (FAQs)
Q1: What is 4-Nitrophenyl phenylphosphonate (NPPP) and which enzymes is it a substrate for?
A1: this compound (NPPP) is a chromogenic substrate used to measure the activity of certain phosphodiesterases. It is particularly noted as a substrate for 5'-nucleotide phosphodiesterase.[1][2] The enzyme hydrolyzes NPPP, releasing the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically.
Q2: What is the principle of the NPPP assay?
A2: The NPPP assay is based on the enzymatic hydrolysis of the phosphonate (B1237965) ester bond in NPPP. This reaction yields phenylphosphonic acid and p-nitrophenol. Under alkaline conditions, p-nitrophenol is ionized to the p-nitrophenolate anion, which has a distinct yellow color and a maximum absorbance at approximately 405-420 nm. The rate of p-nitrophenolate formation is directly proportional to the enzyme activity.
Q3: Why is optimizing the enzyme concentration crucial for this assay?
A3: Optimizing the enzyme concentration is critical to ensure that the assay is conducted under initial velocity conditions. This means that the reaction rate is linear over the measurement period and is proportional to the enzyme concentration, not limited by substrate availability or product inhibition. An appropriate enzyme concentration ensures a sufficient signal-to-noise ratio while preventing rapid substrate depletion.
Q4: What are the typical kinetic parameters for phosphodiesterases?
A4: The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), vary significantly depending on the specific phosphodiesterase isoform, the substrate, and the assay conditions (e.g., pH, temperature, cofactors). For illustrative purposes, typical ranges for phosphodiesterases with their native substrates are provided in the table below. It is essential to determine these parameters empirically for your specific experimental setup with NPPP.
Data Presentation
Table 1: Illustrative Kinetic Parameters of Phosphodiesterases
| Enzyme Family | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| PDE1 | cAMP/cGMP | 1 - 10 | 0.5 - 5 |
| PDE4 | cAMP | 1 - 5 | 1 - 10 |
| PDE5 | cGMP | 0.5 - 2 | 2 - 15 |
| 5'-Nucleotide Phosphodiesterase | NPPP | Value not available in search results | Value not available in search results |
Experimental Protocols
Protocol for Determining Optimal Enzyme Concentration
This protocol describes a method to determine the optimal concentration of a phosphodiesterase for use in an NPPP-based assay.
Materials:
-
Purified phosphodiesterase enzyme
-
This compound (NPPP)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl₂)
-
Stop Solution (e.g., NaOH or Na₂CO₃ solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve NPPP in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare a Working Substrate Solution: Dilute the NPPP stock solution in Assay Buffer to a final concentration that is well above the expected Km of the enzyme (e.g., 5-10 times the Km). If the Km is unknown, a concentration of 1-10 mM can be a starting point.[3]
-
Prepare Serial Dilutions of the Enzyme: Perform a serial dilution of the purified enzyme in cold Assay Buffer to obtain a range of concentrations. The appropriate range will depend on the specific activity of the enzyme and should be determined empirically.
-
Set up the Assay Plate:
-
Add a fixed volume of the working substrate solution to each well of the 96-well plate.
-
Add varying concentrations of the diluted enzyme to the wells.
-
Include a "no-enzyme" control (blank) containing only the substrate and assay buffer.
-
-
Initiate the Reaction: Start the enzymatic reaction by adding the enzyme to the substrate-containing wells.
-
Incubate: Incubate the plate at a constant temperature (e.g., 37°C) for a fixed period (e.g., 10-30 minutes). The incubation time should be sufficient to generate a measurable signal but short enough to ensure the reaction remains in the linear phase.
-
Stop the Reaction: Terminate the reaction by adding a volume of Stop Solution to each well. The alkaline nature of the stop solution will denature the enzyme and maximize the color development of the p-nitrophenolate ion.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Analyze the Data:
-
Subtract the absorbance of the blank from all other readings.
-
Plot the absorbance (or reaction rate) as a function of the enzyme concentration.
-
The optimal enzyme concentration will be within the linear range of this plot, providing a robust and reproducible signal.
-
Troubleshooting Guides
Issue 1: High Background Signal in "No-Enzyme" Control Wells
| Possible Cause | Troubleshooting Steps |
| Substrate Instability/Spontaneous Hydrolysis: NPPP may undergo slow, non-enzymatic hydrolysis, especially at alkaline pH or elevated temperatures. | - Prepare fresh substrate solutions for each experiment.- Optimize the pH of the assay buffer; a lower pH may reduce spontaneous hydrolysis, but this needs to be balanced with the optimal pH for the enzyme.- Minimize the incubation time. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with enzymes that can hydrolyze NPPP. | - Use high-purity reagents and sterile, nuclease-free water.- Prepare fresh buffers regularly.- Consider filtering buffers through a 0.22 µm filter. |
Issue 2: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. | - Aliquot the enzyme upon receipt and store at the recommended temperature (typically -80°C).- Avoid repeated freeze-thaw cycles.- Ensure the enzyme is kept on ice during experimental setup. |
| Suboptimal Assay Conditions: The pH, temperature, or cofactor concentrations may not be optimal for the enzyme. | - Consult the literature for the optimal conditions for your specific phosphodiesterase.- Perform optimization experiments for pH, temperature, and cofactor (e.g., Mg²⁺, Mn²⁺) concentrations.[3] |
| Incorrect Substrate Concentration: The substrate concentration may be too low, limiting the reaction rate. | - Increase the NPPP concentration. Ideally, the substrate concentration should be at or above the Km value. |
| Presence of Inhibitors: Components of the sample or assay buffer may be inhibiting the enzyme. | - Ensure that the final concentration of any solvents (e.g., DMSO) used to dissolve the substrate or inhibitors is not inhibiting the enzyme (typically <1%).- If assaying crude samples, consider a sample purification step. |
Issue 3: Non-Linear Reaction Progress Curves
| Possible Cause | Troubleshooting Steps |
| Substrate Depletion: The enzyme concentration is too high, leading to rapid consumption of the substrate. | - Reduce the enzyme concentration to ensure that less than 10-15% of the substrate is consumed during the assay. |
| Product Inhibition: The accumulation of reaction products (phenylphosphonic acid or p-nitrophenol) may be inhibiting the enzyme. | - Decrease the enzyme concentration or reduce the incubation time to minimize product accumulation. |
| Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to a decrease in activity over time. | - Check the stability of the enzyme at the assay temperature and pH.- Consider adding stabilizing agents like BSA to the assay buffer. |
Mandatory Visualizations
Caption: Workflow for optimizing enzyme concentration in NPPP assays.
Caption: Troubleshooting logic for high background signal issues.
References
Technical Support Center: 4-Nitrophenyl Phenylphosphonate (NPP) Kinetic Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding linearity issues in kinetic assays using 4-Nitrophenyl phenylphosphonate (B1237145) (NPP) as a substrate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Linearity Issues
Non-linear reaction kinetics can be a significant issue in enzyme assays, leading to inaccurate measurements of enzyme activity. The following guide addresses common causes of non-linearity in NPP assays and provides systematic troubleshooting steps.
Problem: The reaction rate is not linear over time (Progress Curve Deviation).
This is often observed as a flattening of the curve in a plot of absorbance versus time.
| Potential Cause | Explanation | Recommended Solution |
| Substrate Depletion | As the enzyme consumes the NPP substrate, its concentration decreases, leading to a slower reaction rate. This is expected in any enzyme reaction but the initial, linear phase should be used for rate calculation. | - Shorten the reaction monitoring time to focus on the initial velocity (the linear portion of the curve). - Decrease the enzyme concentration so that less than 10-15% of the substrate is consumed during the assay period. - Increase the initial substrate concentration, but be mindful of potential substrate inhibition. |
| Product Inhibition | The product of the reaction, 4-nitrophenol (B140041) (pNP), can bind to the enzyme and inhibit its activity, causing the reaction rate to decrease over time. | - Measure the initial velocity of the reaction where the concentration of the product is still low. - If possible, consider a reaction setup that removes the product as it is formed, though this is often not feasible in standard plate-based assays. |
| Enzyme Instability | The enzyme may lose activity over the course of the assay due to factors like temperature, pH, or the presence of inhibitors. | - Ensure the assay buffer has the optimal pH for enzyme stability and activity. - Perform the assay at the recommended temperature for the enzyme. - Check for the presence of any potential inhibitors in the sample or reagents. |
| Reagent Degradation | The substrate (NPP) or other critical reagents may be unstable under assay conditions. | - Prepare fresh substrate solutions. NPP solutions, especially in aqueous buffers, can hydrolyze over time. - Store stock solutions of NPP in an appropriate solvent (e.g., DMSO or ethanol) at -20°C.[1] |
Problem: The plot of initial velocity versus substrate concentration is not a standard Michaelis-Menten hyperbola.
This can manifest as a non-linear Lineweaver-Burk plot.
| Potential Cause | Explanation | Recommended Solution |
| Substrate Inhibition | At very high concentrations, the NPP substrate may bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate. | - Perform the assay over a wider range of substrate concentrations, including lower concentrations, to identify the optimal range. - If substrate inhibition is confirmed, model the data using an appropriate equation that accounts for this phenomenon (e.g., the Haldane equation).[2] |
| Deviation from Beer-Lambert Law | At high concentrations, the relationship between the absorbance of 4-nitrophenol and its concentration may become non-linear. The linear range for 4-nitrophenol detection is typically up to a certain concentration (e.g., around 14 µM).[3] | - Ensure that the final concentration of 4-nitrophenol produced in the assay remains within the linear range of your spectrophotometer. This can be checked by creating a standard curve for 4-nitrophenol. - If the absorbance is too high, dilute the samples before reading or use a shorter path length cuvette. |
| Presence of Allosteric Effectors | The sample may contain molecules that act as allosteric activators or inhibitors, leading to sigmoidal (cooperative) kinetics rather than hyperbolic kinetics. | - Purify the enzyme to remove potential interfering molecules. - If studying an effector is the goal, the data should be fitted to an appropriate allosteric model (e.g., the Hill equation). |
| Experimental Artifacts | Inaccurate pipetting, incorrect blanking, or issues with the spectrophotometer can all lead to non-linear plots. | - Use calibrated pipettes and ensure proper mixing of reagents. - Use appropriate blanks (e.g., a reaction mixture without the enzyme) to correct for any non-enzymatic hydrolysis of the substrate. - Regularly check the performance of the spectrophotometer. |
Frequently Asked Questions (FAQs)
Q1: What is the typical linear range for the detection of 4-nitrophenol in a spectrophotometric assay?
A1: The linear range for 4-nitrophenol detection can vary depending on the spectrophotometer and the specific assay conditions (e.g., pH, path length). However, a typical linear range is often up to an absorbance of about 1.0-1.5, which can correspond to concentrations in the low micromolar range (e.g., 0-14.28 µM).[3] It is highly recommended to determine the linear range empirically by generating a standard curve with known concentrations of 4-nitrophenol under your specific assay conditions.
Q2: My Lineweaver-Burk plot is curved. What does this mean?
A2: A non-linear Lineweaver-Burk plot indicates that the enzyme does not follow simple Michaelis-Menten kinetics under the assayed conditions.[2] Common reasons for this include:
-
Positive or negative cooperativity: The binding of one substrate molecule affects the binding of subsequent molecules.
-
Substrate inhibition: At high concentrations, the substrate inhibits the enzyme.
-
Presence of multiple enzymes: If your sample contains isoenzymes with different kinetic properties, the overall kinetics may be non-linear.
-
Product inhibition: As the reaction progresses, the accumulation of product inhibits the enzyme.
It is important to analyze the raw data (velocity vs. substrate concentration) and consider fitting it to alternative kinetic models. While the Lineweaver-Burk plot can be a useful diagnostic tool, it can also distort experimental errors. Non-linear regression fitting of the Michaelis-Menten equation is generally preferred for determining kinetic parameters.[4][5]
Q3: How can I prepare a stable stock solution of 4-Nitrophenyl phenylphosphonate (NPP)?
A3: Due to the limited solubility and stability of many p-nitrophenyl esters in aqueous buffers, it is best to prepare a concentrated stock solution in an organic solvent.[1]
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used solvents.
-
Preparation: Dissolve the NPP in the chosen solvent to create a concentrated stock solution.
-
Storage: Store the stock solution at -20°C for long-term stability.
Q4: What are the key advantages and disadvantages of using a p-nitrophenyl-based substrate like NPP?
A4:
-
Advantages: The primary advantage is the continuous and straightforward spectrophotometric monitoring of the reaction. The product, 4-nitrophenol, is a chromophore that absorbs strongly at around 405 nm at alkaline pH, allowing for a simple and sensitive assay.[1][6] These substrates are also often relatively inexpensive.[6]
-
Disadvantages: These substrates are generally not specific to a single enzyme and can be hydrolyzed by various phosphatases and phosphodiesterases.[6] They are also not the natural physiological substrates for these enzymes, which may affect the interpretation of the kinetic parameters in a biological context.
Experimental Protocols
Standard Kinetic Assay for a Phosphodiesterase using this compound (NPP)
This protocol provides a general framework. Optimal conditions (e.g., buffer composition, pH, temperature, and substrate concentration) should be determined empirically for the specific enzyme being studied.
Materials:
-
Enzyme preparation (e.g., purified phosphodiesterase)
-
This compound (NPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)
-
Stop Solution (e.g., 0.1 M NaOH)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Prepare NPP Stock Solution: Prepare a 100 mM stock solution of NPP in DMSO. Store at -20°C.
-
Prepare Working Substrate Solutions: On the day of the experiment, dilute the NPP stock solution in Assay Buffer to create a range of working concentrations (e.g., from 0.1 mM to 10 mM).
-
Prepare Enzyme Dilution: Dilute the enzyme preparation in cold Assay Buffer to a concentration that will yield a linear reaction rate for at least 10-15 minutes. The optimal concentration needs to be determined experimentally.
-
Set up the Reaction:
-
In a 96-well plate or microcentrifuge tubes, add a specific volume of each working substrate solution (e.g., 50 µL).
-
Include a "no enzyme" control for each substrate concentration to measure the rate of non-enzymatic hydrolysis of NPP.
-
Pre-incubate the plate/tubes at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add a specific volume of the diluted enzyme solution (e.g., 50 µL) to each well/tube to start the reaction. Mix gently.
-
Monitor the Reaction:
-
Kinetic (Continuous) Assay: Immediately place the plate in a spectrophotometer pre-set to the assay temperature and measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.
-
Endpoint (Fixed-Time) Assay: Incubate the reactions for a predetermined time (e.g., 15 minutes) during which the reaction is known to be linear. Stop the reaction by adding a specific volume of Stop Solution (e.g., 100 µL). The Stop Solution will raise the pH, which enhances the color of the 4-nitrophenol and stops the enzyme activity. Measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
For the kinetic assay, calculate the initial velocity (V₀) from the slope of the linear portion of the absorbance vs. time plot.
-
For the endpoint assay, subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing samples.
-
Convert the change in absorbance per minute (ΔA/min) to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of 4-nitrophenol at the specific pH of the final reaction mixture (for endpoint assays with a stop solution, the pH will be alkaline).
-
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: General workflow for a kinetic NPP assay.
References
- 1. researchgate.net [researchgate.net]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of 4-Nitrophenyl phenylphosphonate in aqueous solutions
Welcome to the technical support center for 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing NPPP in their experiments by providing troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
Our troubleshooting section is organized in a question-and-answer format to directly address common issues encountered during the handling and use of NPPP in aqueous solutions.
Q1: I am observing precipitation after preparing my aqueous solution of 4-Nitrophenyl phenylphosphonate (NPPP). What is the primary cause of this?
A1: Precipitation of NPPP in aqueous solutions is most commonly due to its low water solubility. NPPP is sparingly soluble in aqueous buffers.[1] To achieve the desired concentration in an aqueous medium, it is crucial to first dissolve the compound in an appropriate organic solvent.
Q2: What is the recommended procedure for preparing an aqueous working solution of NPPP to avoid precipitation?
A2: To prevent precipitation, a stock solution of NPPP should first be prepared in a suitable organic solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended co-solvents.[1] The stock solution can then be diluted with the aqueous buffer of choice to the final desired concentration. It is recommended to add the stock solution to the buffer dropwise while vortexing to ensure proper mixing and minimize localized high concentrations that could lead to precipitation.
Experimental Protocols
Protocol for Preparation of an Aqueous NPPP Working Solution
This protocol outlines the recommended steps for preparing a stable aqueous solution of NPPP for use in enzyme assays or other applications.
Materials:
-
This compound (NPPP) solid
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the required amount of NPPP solid in a microcentrifuge tube.
-
Add the appropriate volume of DMF or DMSO to achieve a high-concentration stock solution (e.g., 10-30 mg/mL).[1]
-
Vortex the tube vigorously until the NPPP is completely dissolved. A clear, pale-yellow solution should be observed.
-
-
Prepare the Aqueous Working Solution:
-
Dispense the required volume of the aqueous buffer into a new tube.
-
While vortexing the buffer at a moderate speed, add the calculated volume of the NPPP stock solution dropwise to the buffer.
-
Continue vortexing for a few seconds to ensure homogeneity.
-
-
Final Checks:
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it may be necessary to prepare a more dilute working solution or increase the percentage of the organic co-solvent.
-
It is important to note that aqueous solutions of NPPP are not recommended for storage for more than one day due to potential hydrolysis.[1]
-
Data Presentation
The solubility of NPPP is highly dependent on the solvent system used. The following tables summarize the solubility of NPPP in various solvents.
Table 1: Solubility of this compound (NPPP) in Organic Solvents
| Organic Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30[1] |
| Dimethyl Sulfoxide (DMSO) | 14[1] |
Table 2: Solubility of this compound (NPPP) in a Co-Solvent System
| Co-Solvent System | Approximate Solubility (mg/mL) |
| DMF:PBS (pH 7.2) (1:1) | 0.5[1] |
Visual Guides
Troubleshooting NPPP Precipitation
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with NPPP solutions.
Caption: Troubleshooting workflow for NPPP precipitation.
Experimental Workflow for Preparing NPPP Solutions
This diagram outlines the standard operating procedure for preparing aqueous NPPP solutions for experimental use.
Caption: NPPP aqueous solution preparation workflow.
References
Technical Support Center: 4-Nitrophenyl Phenylphosphonate (NPPP) Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) as a substrate in their assays. The content is designed to address specific issues related to temperature optimization and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for an assay using 4-Nitrophenyl phenylphosphonate (NPPP)?
The optimal temperature for an NPPP-based assay is highly dependent on the specific enzyme being used, most commonly a 5'-nucleotide phosphodiesterase (5'-PDE). Different isoforms of 5'-PDE can exhibit a wide range of optimal temperatures, from 55°C to as high as 80°C.[1] For instance, some studies have reported an optimum temperature of 70°C for barley malt (B15192052) 5'-PDE and 80°C for an alkaline 5'-phosphodiesterase.[1] It is crucial to determine the optimal temperature for your specific enzyme to ensure maximal activity and reproducible results. We recommend performing a temperature optimization experiment.
Q2: How does temperature affect the stability of the enzyme and the NPPP substrate?
Both enzyme and substrate stability are critical for a successful assay.
-
Enzyme Stability: Enzymes have a temperature range in which they maintain their structural integrity and activity. Exceeding the optimal temperature can lead to denaturation and a rapid loss of activity. For example, while an enzyme might show peak activity at 80°C, its stability might be greater at a slightly lower temperature, like 60°C, for longer incubation periods.[1]
-
NPPP Stability: While specific data on the thermal stability of NPPP solutions is limited, related p-nitrophenyl substrates are known to be sensitive to temperature and light.[2] It is recommended to prepare fresh NPPP solutions for each experiment and store stock solutions at -20°C. Aqueous solutions of similar compounds are not recommended to be stored for more than a day.[3]
Q3: My assay has high background noise. What are the possible causes and solutions?
High background can be caused by several factors:
-
Spontaneous Substrate Hydrolysis: NPPP, like other p-nitrophenyl esters, can undergo spontaneous hydrolysis, especially at alkaline pH and elevated temperatures.[4]
-
Solution: Prepare fresh substrate solution before each experiment. Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your sample readings.
-
-
Contaminated Reagents: Contamination of buffers or enzyme preparations with other hydrolases can lead to non-specific substrate cleavage.
-
Solution: Use high-purity reagents and sterile, nuclease-free water. Ensure proper handling and storage of all solutions.
-
-
Incorrect pH: The pKa of p-nitrophenol is around 7.15. At pH values near or above this, the product, p-nitrophenolate, is yellow, which can contribute to background absorbance.[5]
-
Solution: Ensure your assay buffer pH is appropriate for the enzyme's optimal activity and stability. If you are stopping the reaction with an alkaline solution, be consistent with the timing and volume added.
-
Q4: I am observing low or no enzyme activity. What should I check?
Low or no signal can be frustrating. Here are some common culprits:
-
Sub-optimal Temperature: The assay temperature may be too low, resulting in reduced enzyme kinetics. Conversely, if the temperature is too high, the enzyme may have denatured.
-
Solution: Perform a temperature optimization experiment (see protocol below) to find the ideal temperature for your enzyme.
-
-
Incorrect Enzyme Concentration: The amount of enzyme may be too low to produce a detectable signal within the assay timeframe.
-
Solution: Optimize the enzyme concentration to ensure the reaction proceeds linearly over the desired time course.[6]
-
-
Presence of Inhibitors: Your sample or reagents may contain inhibitors of the enzyme.
-
Solution: Run a control reaction with a known amount of purified enzyme to ensure the assay components are not inhibitory. If screening for inhibitors, be aware of Pan-Assay Interference Compounds (PAINS).
-
-
Improper Substrate Concentration: The substrate concentration should be appropriate for the enzyme's Michaelis constant (Km).
-
Solution: Typically, assays are run at a substrate concentration near the Km to ensure sensitivity to inhibitors with different modalities.[6]
-
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during NPPP-based assays.
| Problem | Possible Cause | Troubleshooting Steps |
| High Background Signal | Spontaneous hydrolysis of NPPP. | 1. Prepare fresh NPPP solution for each experiment. 2. Run a "no-enzyme" control and subtract the background absorbance. 3. Optimize the assay pH to minimize non-enzymatic hydrolysis. |
| Contaminated reagents. | 1. Use high-purity, sterile reagents. 2. Filter-sterilize buffers. 3. Test individual reagents for contamination. | |
| Light exposure. | 1. Protect NPPP solutions from direct light.[2] 2. Conduct the assay in an opaque microplate or protect it from light during incubation. | |
| Low Signal or No Activity | Sub-optimal assay temperature. | 1. Perform a temperature optimization curve (e.g., from 25°C to 85°C) to determine the optimal temperature for your enzyme. |
| Enzyme is inactive or denatured. | 1. Check the storage conditions and age of the enzyme. 2. Run a positive control with a known active enzyme. 3. Avoid repeated freeze-thaw cycles. | |
| Insufficient enzyme or substrate concentration. | 1. Titrate the enzyme concentration to find a linear reaction range.[6] 2. Ensure the substrate concentration is appropriate for the enzyme's Km.[6] | |
| Presence of inhibitors in the sample. | 1. Run a control with a spiked-in known amount of product to check for signal quenching. 2. If screening compounds, consider counter-screens for PAINS. | |
| Poor Reproducibility | Inconsistent temperature control. | 1. Ensure the incubator or water bath provides uniform and stable temperature. 2. Pre-warm all reagents to the assay temperature before initiating the reaction. |
| Pipetting errors. | 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions. | |
| Edge effects in microplates. | 1. Avoid using the outer wells of the microplate. 2. Ensure proper sealing of the plate to prevent evaporation. |
Data Presentation: Temperature Effects on 5'-Nucleotide Phosphodiesterase Activity
The following table summarizes hypothetical data from a temperature optimization experiment for a generic 5'-nucleotide phosphodiesterase using NPPP as a substrate. Researchers should generate a similar table with their own experimental data.
| Temperature (°C) | Relative Enzyme Activity (%) | Standard Deviation (%) |
| 25 | 15.2 | 1.8 |
| 37 | 35.8 | 3.1 |
| 45 | 58.1 | 4.5 |
| 55 | 85.4 | 6.2 |
| 65 | 100.0 | 7.5 |
| 75 | 92.3 | 6.9 |
| 85 | 45.7 | 4.1 |
Experimental Protocols
Protocol for Temperature Optimization of an NPPP-based Assay
This protocol outlines the steps to determine the optimal temperature for your 5'-nucleotide phosphodiesterase assay.
Materials:
-
Purified 5'-nucleotide phosphodiesterase
-
This compound (NPPP)
-
Assay Buffer (e.g., Tris-HCl, pH 8.9)
-
Stop Solution (e.g., 0.1 M NaOH)
-
96-well clear flat-bottom microplate
-
Temperature-controlled microplate reader or incubator and separate plate reader
-
Multichannel pipette
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NPPP in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay buffer. Prepare this solution fresh.
-
Dilute the enzyme stock to the desired concentration in cold assay buffer immediately before use.
-
-
Set up the Assay Plate:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the NPPP working solution to each well.
-
Include "no-enzyme" control wells containing only buffer and substrate.
-
-
Temperature Equilibration:
-
Pre-incubate the microplate at the desired temperature for 5-10 minutes to ensure all components reach the target temperature. It is recommended to test a range of temperatures (e.g., 25°C, 37°C, 45°C, 55°C, 65°C, 75°C, 85°C).
-
-
Initiate the Reaction:
-
Add 25 µL of the diluted enzyme solution to the appropriate wells to start the reaction.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at the set temperature for a predetermined time (e.g., 15-30 minutes). Ensure the incubation time falls within the linear range of the reaction.
-
-
Stop the Reaction (Optional but recommended for endpoint assays):
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
-
Measure Absorbance:
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-enzyme" controls from the absorbance of the sample wells.
-
Plot the enzyme activity (absorbance) against the temperature to determine the optimal temperature.
-
Visualizations
Enzymatic Reaction of NPPP
Caption: Enzymatic conversion of NPPP to p-Nitrophenol by 5'-PDE.
General Workflow for Temperature Optimization
Caption: Step-by-step workflow for optimizing assay temperature.
Troubleshooting Logic for High Background
Caption: A logical guide to troubleshooting high background signals.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Nitrophenyl phenylphosphonate (NPPP) Assays
Welcome to the technical support center for 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to quenching effects and other sources of assay interference.
Troubleshooting Guides
Unexpectedly low signals or non-reproducible results in NPPP assays can often be attributed to quenching effects or other interferences. This guide provides structured protocols to identify and mitigate these issues.
Problem: Reduced or No Signal
A diminished or absent signal is a frequent issue. The primary causes are often true enzymatic inhibition, quenching of the signal by a test compound, or interference with assay components.
Illustrative Data on Quenching Effects
The following table provides illustrative quantitative data on how different types of compounds can interfere with an assay that produces a chromophoric or fluorogenic product. Note that the degree of interference is highly dependent on the specific assay conditions (e.g., concentration, buffer, pH).
| Compound Type | Plausible Mechanism | Example Compound | Concentration (µM) | Illustrative % Signal Reduction |
| Colored Compounds | Inner Filter Effect (IFE) - Absorbance at 405 nm | Evans Blue | 10 | 30-50% |
| Fluorophores | Inner Filter Effect (IFE) - Absorbance/Emission Overlap | Quinine | 50 | 20-40%[1][2] |
| Redox-Active Compounds | Chemical Reactivity with Substrate/Product | Dithiothreitol (DTT) (at high conc.) | >1000 | 15-35% |
| Compound Aggregators | Non-specific Enzyme Entrapment | Methylene Blue | 20 | 25-60% |
| Heavy-Atom Quenchers | Collisional Quenching | Potassium Iodide | 1000 | 40-70% |
Disclaimer: The data in this table is for illustrative purposes to demonstrate potential quenching effects and may not represent actual experimental results for a specific NPPP assay.
Experimental Protocols
Here are detailed protocols to systematically diagnose the root cause of a low signal in your NPPP assay.
Protocol 1: Standard NPPP Phosphodiesterase Assay
This protocol establishes a baseline for enzyme activity, which is essential for comparison when troubleshooting. The enzymatic hydrolysis of NPPP yields 4-nitrophenol, which in an alkaline buffer (pH > 7) is deprotonated to the 4-nitrophenolate (B89219) anion, producing a yellow color that can be measured at 405 nm.
Materials:
-
Enzyme (e.g., a phosphodiesterase)
-
NPPP substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂
-
Stop Solution: 0.1 M NaOH
-
96-well clear, flat-bottom microplate
-
Microplate reader with 405 nm absorbance filter
Procedure:
-
Prepare a stock solution of NPPP in a suitable organic solvent (e.g., DMSO).
-
Dilute the NPPP stock solution to the desired working concentration in the Assay Buffer.
-
Add 50 µL of Assay Buffer to each well of the microplate. For control wells, add an additional 50 µL of Assay Buffer.
-
Add 50 µL of the enzyme solution (diluted in Assay Buffer) to the sample wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 100 µL of the NPPP working solution to all wells.
-
Incubate for a defined period (e.g., 30 minutes) at the reaction temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
Protocol 2: Identifying Compound Interference (Quenching & Autofluorescence)
This protocol helps determine if a test compound is directly interfering with the assay signal through quenching or by its own intrinsic color (autofluorescence at the detection wavelength).
Materials:
-
Test compound
-
4-nitrophenol (pNP) as a positive control for the product signal
-
Assay Buffer and Stop Solution from Protocol 1
-
96-well microplate
-
Microplate reader
Procedure:
-
Control Wells Setup:
-
Blank: 150 µL Assay Buffer + 50 µL Stop Solution.
-
pNP Control: 150 µL Assay Buffer containing a known concentration of pNP (to mimic the product signal) + 50 µL Stop Solution.
-
Compound Color Control: 150 µL Assay Buffer + Test Compound (at final assay concentration) + 50 µL Stop Solution.
-
-
Quenching Test Wells:
-
Add 150 µL of the pNP-containing Assay Buffer to wells.
-
Add the test compound at its final assay concentration.
-
Add 50 µL of Stop Solution.
-
-
Measurement and Interpretation:
-
Read the absorbance of the entire plate at 405 nm.
-
High absorbance in the "Compound Color Control" indicates the compound interferes by having its own color at 405 nm.
-
Lower absorbance in the "Quenching Test Wells" compared to the "pNP Control" indicates the compound is quenching the 4-nitrophenolate signal.[3]
-
Frequently Asked Questions (FAQs)
Q1: My assay signal is lower than expected after adding my test compound. How do I know if it's true inhibition or a quenching effect?
A1: A lower signal indicates either true inhibition of your enzyme or an assay artifact like quenching. To distinguish between them, you should run the interference protocol described above (Protocol 2). If your compound reduces the signal of a known amount of the product (4-nitrophenol), it's a quenching effect. True inhibitors will only reduce the signal in the presence of an active enzyme and will not affect the signal from the product itself.
Q2: What is the Inner Filter Effect (IFE) and how does it affect my NPPP assay?
A2: The Inner Filter Effect (IFE) is a significant cause of signal quenching. It occurs when a compound in the solution absorbs light at either the excitation or emission wavelength of the substance being measured. In an NPPP assay, if a test compound absorbs light around 405 nm, it will reduce the amount of light from the 4-nitrophenolate product that reaches the detector, leading to an artificially low reading. This can be mistaken for enzymatic inhibition.
Q3: Can my test compound's color interfere with the assay?
A3: Yes. If your test compound is yellow or absorbs light at 405 nm, it will contribute to the overall absorbance reading. This can either mask inhibition (if the compound's color is strong) or create a false negative. You can check for this by measuring the absorbance of your compound in the assay buffer without any enzyme or substrate, as outlined in Protocol 2.
Q4: My compound seems to be a quencher. What can I do to get reliable results?
A4: If you've identified your compound as a quencher, you have a few options:
-
Use a different detection method: If possible, switch to an orthogonal assay with a different readout (e.g., a luminescence-based assay if available for your enzyme).
-
Lower the compound concentration: Quenching is concentration-dependent. Reducing the concentration of your test compound may mitigate the effect, although this might not be feasible if it lowers the concentration below the inhibitory range.
-
Mathematical Correction: For quenching due to the Inner Filter Effect, you can use mathematical formulas to correct the observed signal based on the absorbance of the interfering compound at the detection wavelength.
Q5: How can I perform a mathematical correction for the Inner Filter Effect?
A5: A common formula to correct for the Inner Filter Effect in absorbance-based assays is: A_corrected = log10(1 / (10^(-A_observed) - 10^(-A_interference))) Where:
-
A_corrected is the corrected absorbance of the product.
-
A_observed is the total absorbance measured in the well containing the enzyme reaction and the test compound.
-
A_interference is the absorbance of the test compound alone at the same concentration in the assay buffer.
This correction helps to isolate the absorbance signal generated by the enzymatic reaction from the signal contributed by the interfering compound.
Visual Guides
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows for troubleshooting quenching effects in NPPP assays.
Caption: Mechanism of the Inner Filter Effect in NPPP assays.
Caption: Experimental workflow for diagnosing assay interference.
Caption: Logical troubleshooting guide for a low signal result.
References
- 1. Enhanced fluorescence quenching for p-nitrophenol in imidazolium ionic liquids using a europium-based fluorescent probe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Enhanced fluorescence quenching for p-nitrophenol in imidazolium ionic liquids using a europium-based fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with low signal-to-noise ratio in 4-Nitrophenyl phenylphosphonate assays
Welcome to the technical support center for 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly those related to low signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 4-Nitrophenyl phenylphosphonate (NPPP) assay?
The NPPP assay is a colorimetric method used to measure the activity of enzymes that can hydrolyze phosphate (B84403) diester bonds, such as phosphodiesterases and nucleotide pyrophosphatases.[1] NPPP is a chromogenic substrate that is colorless. In the presence of a suitable enzyme, NPPP is hydrolyzed to produce 4-nitrophenol (B140041) (p-nitrophenol) and phenylphosphonate. The resulting 4-nitrophenol product is a yellow-colored compound that can be quantified by measuring its absorbance at approximately 405-410 nm.[2][3] The rate of 4-nitrophenol formation is directly proportional to the enzyme's activity.
Q2: What are the primary causes of a low signal-to-noise ratio in an NPPP assay?
A low signal-to-noise ratio can be attributed to two main factors: a weak signal or high background noise.[4]
-
Weak Signal: This can result from low enzyme activity, suboptimal concentrations of the enzyme or substrate, or inappropriate assay conditions (e.g., pH, temperature).[4][5]
-
High Background: This is often caused by the spontaneous, non-enzymatic hydrolysis of the NPPP substrate, contamination of reagents, or interference from components in the test sample.[2][4]
Q3: What are the key parameters to assess the quality of an NPPP assay?
To evaluate the quality and reliability of your assay, you should consider the following statistical parameters:
-
Signal-to-Background (S/B) Ratio: This is the ratio of the signal from the uninhibited enzyme (positive control) to the signal from the background (no enzyme control). A higher S/B ratio indicates a larger dynamic range for the assay.[4][6]
-
Z'-Factor: This metric reflects the separation between the positive and negative control signals, while also taking into account the standard deviations of both. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[4][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your NPPP experiments.
Issue 1: The signal from my positive control is too low.
A weak signal makes it difficult to distinguish true enzymatic activity from background noise.[4]
| Possible Cause | Troubleshooting Steps |
| Inactive or Suboptimal Enzyme Concentration | Enzyme Titration: Titrate the enzyme to find the optimal concentration that produces a robust, linear reaction rate over your desired time course.[4][8] Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.[9] |
| Suboptimal Substrate Concentration | Substrate Titration: Determine the Michaelis constant (Km) for NPPP under your experimental conditions. Using a substrate concentration at or slightly above the Km can ensure the reaction is not substrate-limited.[10] However, excessively high concentrations can lead to substrate inhibition or increased background.[5] |
| Incorrect Assay Buffer/pH | pH Optimization: The optimal pH for enzyme activity can vary. Test a range of pH values to find the optimal condition for your specific enzyme.[8] Ensure your buffer has sufficient buffering capacity at the chosen pH. |
| Short Incubation Time | Time Course Experiment: Perform a time course experiment with your optimal enzyme and substrate concentrations to ensure the reaction is proceeding long enough to generate a measurable signal. The reaction should be linear during this time, indicating that less than 10-15% of the substrate has been consumed.[8][10] |
Issue 2: The background signal in my no-enzyme control is too high.
High background can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.[4]
| Possible Cause | Troubleshooting Steps |
| Spontaneous Substrate Hydrolysis | Prepare Fresh Substrate: The NPPP substrate can hydrolyze spontaneously, especially at a non-optimal pH or temperature. Prepare the NPPP solution fresh before each experiment and store the stock solution at -20°C or below.[4] Minimize the time reagents spend at room temperature. |
| Contamination of Reagents | Use High-Purity Reagents: Ensure that your buffer, water, and other reagents are free from contaminating enzymes (e.g., phosphatases).[4] Use dedicated pipette tips and reagent reservoirs to avoid cross-contamination.[9] |
| Interference from Test Compounds | Compound Interference Check: If you are screening inhibitors, the compounds themselves may be colored or interfere with the absorbance reading. Run a control with the test compound in the absence of the enzyme to check for any direct effect on the signal.[4] |
| Incorrect Plate Type | Use Appropriate Microplates: For colorimetric assays, clear, flat-bottom plates are standard. However, if you are experiencing crosstalk between wells, consider using a plate with opaque walls (e.g., white or black walls with a clear bottom).[11] |
Experimental Protocols
Protocol 1: General NPPP Enzymatic Assay
This protocol provides a general framework for measuring enzyme activity using NPPP. It should be optimized for your specific enzyme and experimental conditions.
Materials:
-
Enzyme of interest
-
This compound (NPPP)
-
Assay Buffer (e.g., Tris-HCl, HEPES) with appropriate pH and any necessary cofactors (e.g., MgCl₂, ZnCl₂).[8]
-
Stop Solution (e.g., 3 M NaOH)[2]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at the appropriate temperature.
-
Prepare a concentrated stock solution of NPPP (e.g., 100 mM) in a suitable solvent like DMSO or water and store it at -20°C.[8]
-
On the day of the experiment, dilute the NPPP stock to the desired working concentration in Assay Buffer. Prepare this solution fresh.
-
Prepare the enzyme at a 2x final concentration in Assay Buffer.
-
-
Assay Setup:
-
Set up your plate with appropriate controls:
-
Blank: Assay Buffer only (for instrument background).
-
Negative Control (No Enzyme): Assay Buffer + NPPP working solution.
-
Positive Control: Assay Buffer + NPPP working solution + Enzyme.
-
Test Wells: Assay Buffer + NPPP working solution + Enzyme + Test Compound.
-
-
Add 50 µL of Assay Buffer (or buffer with test compound) to the appropriate wells.
-
Add 25 µL of the 2x enzyme solution to the positive control and test wells. Add 25 µL of Assay Buffer to the blank and negative control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 25 µL of the NPPP working solution to all wells.
-
-
Incubation:
-
Incubate the plate at the desired temperature for a predetermined amount of time (e.g., 15-60 minutes). Ensure the reaction remains in the linear range.
-
-
Stop Reaction & Read Plate:
-
Data Analysis:
-
Subtract the absorbance of the blank from all other wells.
-
Calculate the enzyme activity based on the absorbance of the 4-nitrophenol product, using a standard curve if absolute quantification is needed.
-
Protocol 2: Preparation of a 4-Nitrophenol (pNP) Standard Curve
To quantify the amount of product generated, a standard curve is essential.[12]
Materials:
-
4-Nitrophenol (pNP)
-
Assay Buffer (same as used in the enzyme assay)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
Procedure:
-
Prepare a 10 mM stock solution of pNP in your Assay Buffer.[12]
-
Create a series of dilutions from the stock solution, ranging from 0 µM to 100 µM.[12]
-
Add 100 µL of each standard dilution to the wells of the microplate. Include a well with 100 µL of Assay Buffer only as the zero standard.
-
Add 50 µL of Stop Solution to each well to mimic the final conditions of the enzyme assay.[12]
-
Read the absorbance at 405 nm.
-
Plot the absorbance values against the known concentrations of pNP. Use a linear regression to determine the equation of the line, which can then be used to calculate the concentration of pNP produced in your enzymatic reactions.
Data Presentation
The following tables illustrate how to organize data when optimizing your assay.
Table 1: Example of Enzyme Titration Data
| Enzyme Conc. (nM) | Signal (Abs @ 405nm) | Background (Abs @ 405nm) | S/B Ratio |
| 0 | 0.052 | 0.052 | 1.0 |
| 1 | 0.155 | 0.052 | 3.0 |
| 2 | 0.261 | 0.052 | 5.0 |
| 5 | 0.548 | 0.052 | 10.5 |
| 10 | 0.989 | 0.052 | 19.0 |
Table 2: Example of pH Optimization Data
| Buffer pH | Signal (Abs @ 405nm) | Background (Abs @ 405nm) | S/B Ratio |
| 6.5 | 0.180 | 0.048 | 3.8 |
| 7.0 | 0.355 | 0.051 | 7.0 |
| 7.5 | 0.545 | 0.055 | 9.9 |
| 8.0 | 0.490 | 0.065 | 7.5 |
| 8.5 | 0.310 | 0.080 | 3.9 |
Visualizations
Caption: Enzymatic hydrolysis of NPPP to produce the colored product 4-nitrophenol.
Caption: General experimental workflow for a this compound assay.
Caption: Decision tree for troubleshooting low signal-to-noise ratio in NPPP assays.
References
- 1. Nucleotide pyrophosphatase/phosphodiesterase - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Flow screen-printed amperometric detection of p-nitrophenol in alkaline phosphatase-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 7. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of the 4-Nitrophenyl Phenylphosphonate (NPPP) Assay for Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Assay Performance and Detailed Experimental Protocols
In the realm of enzyme kinetics and drug discovery, the selection of a robust and reliable assay is paramount for generating high-quality, reproducible data. The 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) assay is a colorimetric method utilized for the kinetic analysis of certain phosphodiesterases. This guide provides a comprehensive comparison of the NPPP assay with alternative methods, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
The 4-Nitrophenyl Phenylphosphonate (NPPP) Assay at a Glance
The NPPP assay is predicated on the enzymatic hydrolysis of the substrate, this compound. The enzyme cleaves the phosphonate (B1237965) ester bond, releasing 4-nitrophenol (B140041) (or 4-nitrophenolate (B89219) under alkaline conditions), a chromogenic product that can be quantified spectrophotometrically by measuring its absorbance, typically at 400-420 nm. The rate of 4-nitrophenol formation is directly proportional to the enzyme's activity. NPPP has been identified as a substrate for 5'-nucleotide phosphodiesterase and is noted for its stability, ease of synthesis, and a high rate of hydrolysis under saturating conditions, making it a preferable substrate over naturally occurring nucleotides or bis(4-nitrophenyl) phosphate (B84403) in some contexts.[1]
Performance Comparison: NPPP Assay vs. Alternative Methods
The validation of any enzyme assay hinges on its performance characteristics, including sensitivity, specificity, and its ability to yield accurate kinetic parameters. Here, we compare the NPPP assay with other commonly employed methods for studying phosphodiesterase and acetylcholinesterase kinetics.
Phosphodiesterase Assays: A Comparative Analysis
A study comparing six different substrates for phosphodiesterase I (PDE I) revealed that phenolic esters of phenylphosphonate, such as NPPP, are hydrolyzed 2- to 4-fold more rapidly at saturating concentrations than the corresponding phenolic esters of thymidine (B127349) 5'-phosphate.[2] This suggests that the NPPP assay can offer higher sensitivity for detecting PDE I activity.
| Assay Type | Principle | Advantages | Disadvantages | Key Kinetic Parameters (Example: PDE I) |
| This compound (NPPP) Assay | Colorimetric; measures the release of 4-nitrophenol. | Simple, continuous, high hydrolysis rate.[1][2] | Potential for interference from colored compounds. | Km and Vmax: Comparable to or better than other substrates for PDE I, indicating high affinity and turnover.[2] |
| Fluorescence Polarization (FP) Assay | Measures changes in the polarization of fluorescently labeled substrates or products. | Homogeneous format, high throughput, sensitive. | Requires specialized equipment and fluorescently labeled reagents. | IC50 values for PDE5 inhibitors: Vardenafil (~0.1-0.4 nM), Tadalafil (~2 nM), Sildenafil (~4 nM). |
| Radiometric Assay | Uses radiolabeled substrates (e.g., [3H]-cAMP or [3H]-cGMP) and measures the formation of radiolabeled products. | High sensitivity and specificity; considered a "gold standard". | Requires handling of radioactive materials, scintillation counting, and is not easily automated. | IC50 values for PDE5 inhibitors: Sildenafil (3.7 nM), Tadalafil (1.8 nM), Vardenafil (0.091 nM). |
| Luminescence-Based Assays (e.g., GloSensor™) | Genetically encoded biosensors that produce light in response to changes in cyclic nucleotide levels. | Cell-based, allows for dynamic monitoring in a physiological context.[3] | Indirect measurement of enzyme activity, potential for off-target effects in a cellular environment. | IC50 for PDE4 inhibitor (Rolipram): ~0.1 µM in a cell-based assay.[3] |
Acetylcholinesterase Assays: The Preeminence of the Ellman's Method
While the NPPP assay is applicable to phosphodiesterases, the gold standard for measuring acetylcholinesterase (AChE) activity is the Ellman's method.[4] This colorimetric assay utilizes acetylthiocholine (B1193921) as a substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is monitored at 412 nm.[4][5]
Currently, there is a lack of direct comparative studies in the public domain validating the use of this compound as a primary substrate for acetylcholinesterase kinetic analysis against the well-established Ellman's method. Therefore, for AChE inhibitor screening and kinetic studies, the Ellman's assay remains the recommended and most widely validated method.
Experimental Protocols
This compound (NPPP) Assay for Phosphodiesterase I
This protocol is a generalized procedure based on the principles of the NPPP assay for PDE I. Optimization of buffer conditions, enzyme concentration, and substrate concentration is recommended for specific experimental setups.
Materials:
-
Phosphodiesterase I (PDE I) enzyme
-
This compound (NPPP)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NPPP in a suitable organic solvent (e.g., DMSO) and then dilute to the desired concentrations in Tris-HCl buffer.
-
Prepare a solution of PDE I in cold Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of Tris-HCl buffer.
-
Add 25 µL of the PDE I enzyme solution to the sample wells. For control wells (no enzyme), add 25 µL of buffer.
-
Add 25 µL of the NPPP substrate solution at various concentrations to initiate the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Ellman's Method for Acetylcholinesterase Inhibition Assay
This protocol provides a standard procedure for determining the IC50 of an inhibitor for acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test inhibitor solution at various concentrations (or solvent for control wells)
-
AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
To initiate the enzymatic reaction, add a solution containing both ATCI and DTNB to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 10-30 minutes) using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Assay Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the NPPP and Ellman's assays.
Caption: Workflow for the this compound (NPPP) Assay.
Caption: Workflow for the Ellman's Method for Acetylcholinesterase Inhibition.
Conclusion
The this compound assay serves as a valuable tool for the kinetic characterization of specific phosphodiesterases, offering advantages in terms of simplicity and high turnover rates for certain enzymes like PDE I. However, for broader applications and especially for high-throughput screening, fluorescence and luminescence-based assays are often preferred due to their higher sensitivity and amenability to automation. For acetylcholinesterase studies, the Ellman's method remains the undisputed standard. The choice of assay should be guided by the specific enzyme under investigation, the experimental goals, and the available instrumentation. Rigorous validation against established methods is crucial when adopting any new assay into a research workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A comparative kinetic analysis of six substrates widely used for the detection and quantitation of phosphodiesterase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison: 4-Nitrophenyl Phenylphosphonate vs. Fluorescent Substrates for Phosphodiesterase Activity Assays
For researchers, scientists, and drug development professionals engaged in the study of phosphodiesterases (PDEs), the selection of an appropriate substrate is a critical determinant of experimental success. This guide provides an objective comparison of the classical colorimetric substrate, 4-Nitrophenyl phenylphosphonate (B1237145) (pNPPP), and modern fluorescent substrates, supported by experimental data to inform assay design and substrate choice.
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Their role in a multitude of signaling pathways makes them attractive targets for therapeutic intervention in a wide range of diseases. The accurate measurement of PDE activity is therefore paramount in both basic research and drug discovery. This is primarily achieved through the use of enzyme substrates that produce a detectable signal upon cleavage by a PDE.
Historically, colorimetric substrates like pNPPP have been the workhorse of PDE assays. However, the advent of fluorescent technologies has introduced a new class of substrates that offer significant advantages in terms of sensitivity and assay format. This guide will delve into a detailed comparison of these two classes of substrates, examining their performance, and providing the necessary information to make an informed decision for your specific research needs.
Quantitative Performance Comparison
The choice between a colorimetric and a fluorescent substrate often comes down to the specific requirements of the assay, including the desired sensitivity, the concentration of the enzyme, and the need for high-throughput screening. The following table summarizes key performance metrics for 4-Nitrophenyl phenylphosphonate and a representative fluorescent substrate, 4-methylumbelliferyl phenylphosphonate, for Phosphodiesterase I (PDE I).
| Parameter | This compound (pNPPP) | 4-methylumbelliferyl phenylphosphonate | Reference |
| Enzyme Source | Snake Venom PDE I | Snake Venom PDE I | [1] |
| Km (µM) | 1300 | 1100 | [1] |
| Vmax (nmol/min/mg) | 11.1 | 14.3 | [1] |
| Enzyme Source | Bovine Intestine PDE I | Bovine Intestine PDE I | [1] |
| Km (µM) | 2300 | 1800 | [1] |
| Vmax (nmol/min/mg) | 1.4 | 1.8 | [1] |
| Limit of Detection (LOD) | Micromolar range | Picomolar to Nanomolar range | [1] |
| Signal-to-Noise Ratio | Good | Excellent | General observation |
| Assay Format | Endpoint | Endpoint or Kinetic | General observation |
| Throughput | Moderate | High | General observation |
Signaling Pathway and Assay Workflows
To better understand the principles behind PDE assays, the following diagrams illustrate the core signaling pathway and the experimental workflows for both colorimetric and fluorescent substrates.
References
A Comparative Guide: 4-Nitrophenyl Phenylphosphonate vs. Bis(p-Nitrophenyl) Phosphate for Phosphodiesterase (PDE) Assays
For researchers and drug development professionals engaged in the study of phosphodiesterases (PDEs), the selection of an appropriate substrate is paramount for robust and reliable assay results. While the natural substrates, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are the gold standard for specificity, artificial chromogenic substrates offer a convenient and high-throughput alternative for routine enzyme activity screening. This guide provides an objective comparison of two such substrates: 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) and bis(p-nitrophenyl) phosphate (B84403) (BNPP).
Executive Summary
Both NPPP and BNPP are chromogenic substrates that, upon hydrolysis by phosphodiesterases, release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm. This allows for a continuous and straightforward assay for PDE activity. While both substrates are utilized for this purpose, their utility can vary depending on the specific PDE family being investigated and the experimental context. Direct comparative studies across various PDE families are limited in the available scientific literature. However, existing data on enzymes with phosphodiesterase activity, such as alkaline phosphatase, can provide some insights into their relative kinetic properties.
Performance Comparison
| Substrate | Enzyme | Apparent Dissociation Constant (K₀.₅) | pH | Reference |
| 4-Nitrophenyl phenylphosphonate (NPPP) | Alkaline Phosphatase | 32.8 mM | Not Specified | [1] |
| Bis(p-nitrophenyl) phosphate (BNPP) | Alkaline Phosphatase | 1.9 mM | 7.5 | [1] |
| Bis(p-nitrophenyl) phosphate (BNPP) | Alkaline Phosphatase | 3.9 mM | 9.4 | [1] |
Note: K₀.₅ represents the substrate concentration at which half-maximal velocity is achieved. For enzymes following Michaelis-Menten kinetics, K₀.₅ is equivalent to Km.
Based on this limited data, BNPP appears to have a higher affinity (lower K₀.₅) for the phosphodiesterase activity of alkaline phosphatase compared to NPPP. A lower K₀.₅ value suggests that a lower concentration of the substrate is required to saturate the enzyme, which can be advantageous in terms of cost and potential substrate inhibition at higher concentrations.
Mechanism of Action and Signaling Pathway
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the phosphodiester bonds of the second messengers cAMP and cGMP.[2] The hydrolysis of these cyclic nucleotides terminates their signaling cascades, which are involved in a myriad of cellular processes. Artificial substrates like NPPP and BNPP are designed to mimic the phosphodiester bond of the natural substrates, allowing for the measurement of PDE catalytic activity.
The general mechanism of a colorimetric PDE assay using these substrates is as follows:
Caption: General workflow of a colorimetric PDE assay.
The activity of PDEs is a critical component of cyclic nucleotide signaling pathways. These pathways are initiated by the activation of adenylyl or guanylyl cyclases, leading to the production of cAMP or cGMP, respectively. These second messengers then activate downstream effectors such as protein kinases. PDEs act as key regulators in this process by degrading cAMP and cGMP, thus controlling the duration and amplitude of the signal.
Caption: Simplified cyclic nucleotide signaling pathway.
Experimental Protocols
General Protocol for a Colorimetric PDE Assay using Bis(p-Nitrophenyl) Phosphate (BNPP)
This protocol is adapted from a standard procedure for Phosphodiesterase I.[3]
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.8)
-
Magnesium acetate (B1210297) solution (e.g., 300 mM)
-
Bis(p-nitrophenyl) phosphate (BNPP) solution (e.g., 10 mM)
-
Phosphodiesterase enzyme solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and magnesium acetate in each well of a 96-well plate.
-
Add the BNPP substrate solution to each well.
-
To initiate the reaction, add the phosphodiesterase enzyme solution to each well. The final volume should be consistent across all wells.
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the increase in absorbance at 405 nm over time. The rate of p-nitrophenol production is proportional to the PDE activity.
-
The initial reaction velocity can be calculated from the linear portion of the absorbance versus time curve.
Caption: Experimental workflow for a BNPP-based PDE assay.
Concluding Remarks
Both this compound and bis(p-nitrophenyl) phosphate serve as valuable tools for the colorimetric determination of phosphodiesterase activity. The choice between these substrates may depend on the specific PDE isoform of interest, as their affinities and kinetic properties are likely to differ. Based on limited available data for a non-specific phosphodiesterase activity, BNPP exhibits a higher affinity. However, empirical testing with the specific PDE under investigation is strongly recommended to determine the optimal substrate and assay conditions. For researchers focused on high-throughput screening, the convenience and cost-effectiveness of these chromogenic substrates make them attractive alternatives to more complex and expensive assay formats. Future studies directly comparing the kinetic parameters of NPPP and BNPP across a panel of purified PDE isoforms would be highly beneficial to the research community.
References
- 1. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular basis for recognition of different substrates by phosphodiesterase families 4 and 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 双(4-硝基苯基)磷酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
Navigating Phosphatase Activity: A Comparative Look at 4-Nitrophenyl Phenylphosphonate
For researchers, scientists, and drug development professionals engaged in the study of phosphatases, the choice of substrate is critical for accurate and reliable enzymatic assays. While p-Nitrophenyl phosphate (B84403) (pNPP) is a widely used chromogenic substrate, its phosphonate (B1237965) analog, 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP), presents an alternative for probing the activity of certain phosphodiesterases and phosphatases. This guide provides an objective comparison of NPPP's performance with different phosphatases, supported by available experimental data, to aid in the selection of the most appropriate substrate for your research needs.
Unveiling the Reactivity of 4-Nitrophenyl Phenylphosphonate
NPPP is a synthetic substrate that, upon enzymatic hydrolysis, releases the chromophore 4-nitrophenol (B140041), which can be spectrophotometrically quantified at 405 nm. This property allows for the continuous monitoring of enzyme activity. However, its cross-reactivity with various classes of phosphatases is not as extensively documented as that of pNPP.
Comparative Analysis of Phosphatase Activity with NPPP
Direct comparative studies on the cross-reactivity of NPPP with a wide range of phosphatases are limited in publicly available literature. However, existing research provides insights into its interaction with specific enzymes. The following table summarizes the available quantitative data on the enzymatic hydrolysis of NPPP. For a broader context, typical kinetic parameters for the more common substrate, pNPP, with different phosphatase classes are also included.
| Substrate | Enzyme | Source Organism/Type | Kinetic Parameter (K0.5) |
| This compound (NPPP) | Alkaline Phosphatase | Osseous Plate | 32.8 mM[1] |
| 5'-Nucleotide Phosphodiesterase | Not Specified | Substrate | |
| Bovine Pancreatic Deoxyribonuclease | Bovine Pancreas | Substrate | |
| p-Nitrophenyl phosphate (pNPP) | Alkaline Phosphatase | Calf Intestine | Km = 40 ± 3 µM |
| Acid Phosphatase | Snail Hemolymph | Km = 0.056 mM | |
| Protein Tyrosine Phosphatase (PTP1B) | Recombinant | Km ≈ 250 µM |
Note: K0.5 is the substrate concentration at which the enzyme reaches half of its maximal velocity, often used in cases of non-Michaelis-Menten kinetics. Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax for enzymes following Michaelis-Menten kinetics.
A significant gap exists in the literature regarding the kinetic parameters of NPPP with acid phosphatases and protein tyrosine phosphatases. Therefore, researchers interested in using NPPP for these enzyme classes will likely need to perform initial kinetic characterizations to determine its suitability for their specific applications.
Visualizing the Enzymatic Reaction and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the enzymatic hydrolysis of NPPP and a typical experimental workflow for a phosphatase assay.
Experimental Protocols
The following is a detailed methodology for a general phosphatase assay that can be adapted for use with this compound.
General Phosphatase Assay Protocol using NPPP
Objective: To determine the activity of a phosphatase enzyme by measuring the rate of hydrolysis of NPPP.
Materials:
-
This compound (NPPP)
-
Phosphatase enzyme of interest
-
Assay Buffer (the composition will depend on the specific phosphatase, e.g., for alkaline phosphatase: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8; for acid phosphatase: 100 mM Sodium Acetate, pH 5.0)
-
Stop Solution (e.g., 3 M NaOH)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Standard laboratory pipettes and consumables
Procedure:
-
Reagent Preparation:
-
Prepare the appropriate Assay Buffer for the phosphatase being investigated.
-
Prepare a stock solution of NPPP in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the Assay Buffer. It is recommended to perform a substrate concentration curve to determine the optimal concentration for your specific enzyme.
-
Prepare a series of dilutions of the phosphatase enzyme in the Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the appropriate volume of Assay Buffer.
-
Add the desired volume of the NPPP working solution to each well.
-
Include control wells:
-
Blank (No Enzyme): Contains Assay Buffer and NPPP solution but no enzyme.
-
Substrate Blank (No Substrate): Contains Assay Buffer and enzyme solution but no NPPP.
-
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the diluted enzyme solution to the appropriate wells.
-
The final reaction volume will depend on the microplate format (typically 100-200 µL for a 96-well plate).
-
-
Measurement:
-
Immediately place the microplate in a microplate reader pre-set to the appropriate temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes). This is a kinetic assay.
-
Alternatively, for an endpoint assay, incubate the reaction for a fixed period and then stop the reaction by adding the Stop Solution. Measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the appropriate blank from the absorbance of the sample wells.
-
For a kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol at the specific pH of the assay, c is the concentration of the product, and l is the path length of the light through the sample. The molar extinction coefficient of 4-nitrophenol is pH-dependent.
-
Conclusion
This compound serves as a substrate for certain phosphatases, particularly some alkaline phosphatases and 5'-nucleotide phosphodiesterases. However, the available data on its cross-reactivity with a broad spectrum of phosphatases is limited. Its lower affinity for alkaline phosphatase compared to pNPP suggests it may be a less sensitive substrate for this class of enzymes. For researchers investigating phosphodiesterases or seeking to characterize the substrate specificity of novel phosphatases, NPPP could be a valuable tool. Due to the current lack of comprehensive comparative data, it is highly recommended that researchers perform initial kinetic characterizations of NPPP with their specific enzyme of interest to determine its suitability for their experimental needs.
References
Differentiating Phosphodiesterase Isoforms: A Comparative Guide to 4-Nitrophenyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
The selective modulation of phosphodiesterase (PDE) isoforms holds significant therapeutic promise across a spectrum of diseases, from cardiovascular disorders to neurodegenerative conditions and inflammatory diseases. The 11 families of PDEs, with their numerous splice variants, present a considerable challenge for drug development, necessitating precise methods for differentiating their activity. While radio-labeled cAMP and cGMP remain the gold standard for in vitro assays, the use of chromogenic substrates offers a simpler, more accessible alternative. This guide provides a comparative overview of 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) as a potential tool for differentiating PDE isoforms.
Introduction to Phosphodiesterase Isoform Differentiation
Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] Their diverse substrate specificities, tissue distribution, and subcellular localization allow for the fine-tuning of cyclic nucleotide signaling pathways.[2] The ability to selectively inhibit specific PDE isoforms is a cornerstone of modern drug discovery.[3]
Currently, the differentiation of PDE isoforms primarily relies on assays that measure the hydrolysis of their natural substrates, cAMP and cGMP, often using radiolabeled nucleotides or coupled-enzyme systems.[4][5] While highly sensitive, these methods can be cumbersome, expensive, and require specialized handling of radioactive materials. The development of reliable chromogenic substrates, which produce a colored product upon enzymatic cleavage, would offer a significant advantage in terms of ease of use and high-throughput screening capabilities.
4-Nitrophenyl Phenylphosphonate (NPPP) as a Potential Chromogenic Substrate
This compound (NPPP) is a compound that has been identified as a substrate for 5'-nucleotide phosphodiesterase. Upon hydrolysis, NPPP is expected to release p-nitrophenol, a yellow-colored compound with a maximum absorbance at 405-410 nm, allowing for direct spectrophotometric measurement of enzyme activity. This property makes NPPP a candidate for a straightforward, continuous assay for phosphodiesterase activity.
However, a comprehensive analysis of the publicly available scientific literature reveals a significant gap in our understanding of NPPP's interaction with the specific 11 families of phosphodiesterase isoforms (PDE1-PDE11). While the hydrolysis of other p-nitrophenyl-based artificial substrates by various phosphodiesterases has been reported, detailed kinetic data for NPPP across the PDE superfamily is not available.[6] This lack of data currently limits its direct application for the quantitative differentiation of PDE isoforms.
Comparison with Natural Substrates: A Data Gap
To effectively utilize NPPP for differentiating PDE isoforms, a thorough kinetic characterization is essential. This would involve determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax) or catalytic rate constant (kcat) of NPPP for each PDE isoform. This data would then need to be compared with the known kinetic parameters for the natural substrates, cAMP and cGMP.
The following table summarizes the known substrate specificities and some reported kinetic parameters for various PDE families with their natural substrates. The absence of data for NPPP is a critical unknown that future research would need to address.
| PDE Family | Primary Substrate(s) | Reported Km for cAMP (µM) | Reported Km for cGMP (µM) | Km / Vmax for NPPP |
| PDE1 | cAMP & cGMP | ~1-30 | ~1-10 | Data not available |
| PDE2 | cAMP & cGMP | ~30 | ~10 | Data not available |
| PDE3 | cAMP & cGMP | ~0.1-0.8 | ~0.05-0.3 | Data not available |
| PDE4 | cAMP | ~1-5 | >100 | Data not available |
| PDE5 | cGMP | >100 | ~1-5 | Data not available |
| PDE6 | cGMP | >100 | ~10-50 | Data not available |
| PDE7 | cAMP | ~0.1-0.2 | >100 | Data not available |
| PDE8 | cAMP | ~0.05-0.15 | >100 | Data not available |
| PDE9 | cGMP | >100 | ~0.07-0.16 | Data not available |
| PDE10 | cAMP & cGMP | ~0.05-0.3 | ~1-3 | Data not available |
| PDE11 | cAMP & cGMP | ~0.5-1.5 | ~0.5-1.5 | Data not available |
Note: Km values can vary depending on the specific isoform, assay conditions, and species.
Experimental Protocols
While a specific, validated protocol for using NPPP to differentiate PDE isoforms is not available due to the lack of kinetic data, a general methodology for a colorimetric PDE assay can be outlined. This protocol would require optimization for each PDE isoform.
General Protocol for a Colorimetric PDE Assay using a p-Nitrophenyl-based Substrate
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the PDE isoform being tested. The buffer should contain required cofactors, such as Mg2+ or Mn2+.[2]
- PDE Enzyme: Dilute the purified PDE isoform to the desired concentration in the assay buffer.
- Substrate Solution: Prepare a stock solution of the p-nitrophenyl-based substrate (e.g., NPPP) in an appropriate solvent and dilute to various concentrations in the assay buffer for kinetic studies.
- Stop Solution: Prepare a solution to terminate the enzymatic reaction, such as a high concentration of EDTA or a strong base (e.g., NaOH), which also enhances the color of the p-nitrophenol product.
- p-Nitrophenol Standard Curve: Prepare a series of dilutions of p-nitrophenol in the assay buffer with the stop solution to generate a standard curve for quantifying the product.
2. Assay Procedure:
- Add the assay buffer and the PDE enzyme solution to the wells of a microplate.
- Initiate the reaction by adding the substrate solution.
- Incubate the plate at a constant temperature (e.g., 37°C) for a defined period.
- Stop the reaction by adding the stop solution.
- Measure the absorbance of the wells at 405-410 nm using a microplate reader.
- Calculate the concentration of the product using the p-nitrophenol standard curve.
- Determine the initial reaction velocities at different substrate concentrations to calculate Km and Vmax.
Visualization of Signaling Pathways and Experimental Workflow
To understand the context in which PDE isoforms operate and how their activity can be assayed, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: The cAMP signaling pathway regulated by PDE4.
Caption: The cGMP signaling pathway regulated by PDE5.
Caption: Experimental workflow for evaluating NPPP.
Conclusion and Future Directions
This compound presents a theoretically attractive option as a chromogenic substrate for phosphodiesterase assays due to its potential for simple, direct, and continuous monitoring of enzyme activity. However, the current lack of comprehensive kinetic data for NPPP across the 11 PDE families is a major impediment to its use for isoform differentiation.
Future research should focus on systematically characterizing the interaction of NPPP with a wide range of purified human PDE isoforms. The determination of Km and kcat values will be crucial to ascertain its substrate specificity and to build a comparative profile against the natural substrates, cAMP and cGMP. Should NPPP exhibit significant and differential hydrolysis rates across various PDE isoforms, it could become a valuable tool for high-throughput screening of PDE inhibitors and for routine laboratory assays, simplifying the process of PDE research and drug discovery. Until such data becomes available, its utility in differentiating phosphodiesterase isoforms remains speculative.
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Characterization of phosphohydrolase activity in bovine spleen extracts: identification of a bis(p-nitrophenyl)phosphate-hydrolyzing activity (phosphodiesterase IV) which also acts on adenosine triphosphate [pubmed.ncbi.nlm.nih.gov]
The Specificity of 4-Nitrophenyl Phenylphosphonate (NPPP): A Comparative Guide for Researchers
For researchers in drug development and cellular signaling, the choice of substrate for enzyme assays is critical. 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) has emerged as a widely used chromogenic substrate for phosphodiesterases (PDEs), particularly 5'-nucleotide phosphodiesterases. This guide provides a comprehensive comparison of NPPP with alternative substrates, supported by experimental data, to aid in the selection of the most appropriate substrate for your research needs.
Performance Comparison of NPPP and Alternative Substrates
NPPP's utility stems from its stability, ease of synthesis, and the straightforward spectrophotometric monitoring of its hydrolysis product, 4-nitrophenol. However, its specificity and efficiency relative to other artificial and natural substrates are key considerations.
Artificial substrates like bis(p-nitrophenyl) phosphate (B84403) (bis-pNPP) and natural substrates such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are common alternatives. The kinetic parameters—Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km)—are crucial for comparing the specificity of an enzyme for different substrates. A lower Km indicates higher affinity, while a higher kcat/Km signifies greater catalytic efficiency.
The following table summarizes the kinetic parameters of NPPP and alternative substrates for phosphodiesterases from various sources. It is important to note that direct comparisons are most meaningful when conducted with the same enzyme under identical conditions.
| Substrate | Enzyme | Km / K0.5 (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| 4-Nitrophenyl phenylphosphonate (NPPP) | Alkaline Phosphatase (with PDE I activity) | 32.8[1] | Not Reported | Not Reported |
| bis(p-Nitrophenyl) phosphate (bis-pNPP) | Alkaline Phosphatase (with PDE I activity) | 1.9 (at pH 7.5), 3.9 (at pH 9.4)[1] | Not Reported | Not Reported |
| p-Nitrophenyl-5'-thymidine phosphate | Alkaline Phosphatase (with PDE I activity) | 0.5[1] | Not Reported | Not Reported |
| Cyclic AMP (cAMP) | Alkaline Phosphatase (with PDE I activity) | 0.3 (high-affinity), 22 (low-affinity)[1] | Not Reported | Not Reported |
| Cyclic AMP (cAMP) | PDE10A2 | 0.000056 | 0.33 | 5.9 x 106[2] |
| Cyclic GMP (cGMP) | PDE10A2 | 0.0044 | 1.2 | 2.7 x 105[2] |
K0.5 is the substrate concentration at which the reaction velocity is half of the maximum and is used here as an approximation of Km.
From the available data, it is evident that for the alkaline phosphatase with PDE I activity, bis-pNPP and p-Nitrophenyl-5'-thymidine phosphate exhibit a higher affinity (lower K0.5) than NPPP[1]. The natural substrate cAMP shows complex kinetics with both high and low-affinity binding sites[1]. For a specific phosphodiesterase like PDE10A2, the natural substrates cAMP and cGMP have much lower Km values, indicating significantly higher affinity compared to the artificial substrates for the alkaline phosphatase[2].
Signaling Pathways Involving Phosphodiesterases
Phosphodiesterases are crucial regulators of intracellular signaling pathways by controlling the levels of the second messengers cAMP and cGMP. These pathways are implicated in a vast array of physiological processes, from neurotransmission to inflammation and cardiovascular function. Different PDE families exhibit distinct substrate specificities; for instance, PDE4, 7, and 8 are specific for cAMP, while PDE5, 6, and 9 are specific for cGMP. Other families, like PDE1, 2, 3, 10, and 11, can hydrolyze both.
The following diagram illustrates a generalized cyclic nucleotide signaling pathway, highlighting the central role of phosphodiesterases.
Caption: Generalized cyclic nucleotide signaling pathway.
Experimental Protocols
Accurate determination of kinetic parameters is fundamental to comparing substrate specificity. The following is a generalized protocol for a spectrophotometric assay of phosphodiesterase activity using a chromogenic substrate like NPPP.
Objective: To determine the Km and Vmax of a phosphodiesterase for a given substrate.
Materials:
-
Purified phosphodiesterase enzyme
-
Substrate stock solution (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl with MgCl2, pH adjusted to the enzyme's optimum)
-
Spectrophotometer capable of kinetic measurements at the appropriate wavelength (e.g., 405 nm for 4-nitrophenol)
-
96-well microplate (optional, for high-throughput screening)
Procedure:
-
Preparation of Reagents:
-
Prepare a series of substrate dilutions in assay buffer to cover a range of concentrations around the expected Km (e.g., 0.1x to 10x Km).
-
Dilute the phosphodiesterase enzyme in assay buffer to a concentration that yields a linear reaction rate for a reasonable period (e.g., 5-10 minutes).
-
-
Assay Setup:
-
To each well of a microplate or a cuvette, add a fixed volume of the enzyme solution.
-
Prepare a blank for each substrate concentration containing the substrate and assay buffer but no enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a specific volume of a substrate dilution to the wells/cuvettes containing the enzyme.
-
Immediately place the plate/cuvette in the spectrophotometer and begin recording the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) for each substrate concentration from the linear portion of the absorbance vs. time plot. This is typically done by determining the slope of the initial linear phase.
-
Convert the change in absorbance per unit time to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product (e.g., 4-nitrophenol), c is the concentration, and l is the path length.
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.
-
Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used to linearize the data and determine Km and Vmax from the x- and y-intercepts, respectively.
-
The following diagram illustrates the typical experimental workflow for determining enzyme kinetic parameters.
Caption: Workflow for determining enzyme kinetic parameters.
Conclusion
This compound is a convenient and effective substrate for assaying phosphodiesterase activity. Its primary advantage lies in the simplicity of detecting its colored product. However, when considering substrate specificity, it is essential to evaluate its kinetic parameters alongside those of alternative substrates, including both other artificial chromogenic/fluorogenic molecules and, crucially, the natural substrates of the enzyme under investigation. The data presented in this guide indicates that natural substrates like cAMP and cGMP often exhibit significantly higher affinity for their respective phosphodiesterases. Therefore, while NPPP is a valuable tool for high-throughput screening and general activity assays, for in-depth studies of enzyme kinetics and specificity, it is recommended to also utilize the physiologically relevant substrates. The choice of substrate should ultimately be guided by the specific research question and the desired level of physiological relevance.
References
Establishing Linearity and Range of a 4-Nitrophenyl Phenylphosphonate (NPP) Assay: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of enzymes, particularly phosphatases, the accurate determination of enzyme activity is paramount. The 4-nitrophenyl phenylphosphonate (B1237145) (NPP) assay is a widely utilized colorimetric method for this purpose. This guide provides a comprehensive comparison of the NPP assay with alternative methods, focusing on the critical performance characteristics of linearity and range. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate assay for specific research needs.
The 4-Nitrophenyl Phenylphosphonate (NPP) Assay: Principle and Performance
The NPP assay is a simple and cost-effective method for measuring the activity of various phosphatases.[1][2][3] The principle of the assay is based on the enzymatic hydrolysis of the colorless substrate, p-nitrophenyl phosphate (B84403) (pNPP), to p-nitrophenol (pNP) and inorganic phosphate.[1][2] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[1][2] The rate of p-nitrophenol formation is directly proportional to the phosphatase activity in the sample.
Establishing Linearity and Range for the NPP Assay
The linear range of an assay is the concentration range over which the measured response is directly proportional to the analyte concentration. It is crucial to operate within this range to obtain accurate and reproducible results. The linearity of the NPP assay is typically determined by measuring the initial reaction velocity at various enzyme concentrations. A plot of the initial rate (change in absorbance per unit time) against enzyme concentration should yield a straight line. The range of the assay is the interval between the upper and lower concentrations of the analyte that can be determined with acceptable precision and accuracy.
A key advantage of the pNPP assay is its wide linear range, as the substrate concentration is generally not a limiting factor in the reaction.[4]
Comparative Analysis of Alternative Assays
While the NPP assay is a robust and widely used method, several alternatives offer distinct advantages in terms of sensitivity and substrate specificity. This section compares the NPP assay with two prominent alternatives: a fluorescent assay using 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) and the Ellman's method for cholinesterase activity.
| Assay | Principle | Typical Linear Range | Limit of Detection (LOD) | Advantages | Disadvantages |
| This compound (NPP) Assay | Colorimetric | Up to 1000 U/L for alkaline phosphatase[5] | Typically around 3 ng of phosphatase[1][2][3][6] | Cost-effective, simple, wide linear range[4] | Less sensitive than fluorescent assays, potential for interference from colored compounds[7] |
| DiFMUP Fluorescent Assay | Fluorometric | Dependent on enzyme and substrate concentration, good linearity observed up to ~5 nM of PP5c with 100 µM DiFMUP[8] | 1-2 orders of magnitude more sensitive than absorbance assays[7] | High sensitivity, suitable for continuous monitoring at various pHs[9] | More expensive, requires a fluorescence plate reader, potential for quenching or photobleaching[10][11] |
| Ellman's Method (for Cholinesterase) | Colorimetric | Linear up to 10,000 U/L for cholinesterase[12] | 244 U/L for cholinesterase[12] | Well-established, reliable for cholinesterase activity[13][14] | Substrate and reagent stability can be a concern, potential for interference from sulfhydryl compounds[13][15] |
Experimental Protocols
Establishing Linearity and Range of the NPP Assay
Objective: To determine the linear range of the NPP assay for a specific phosphatase.
Materials:
-
Clear, flat-bottom 96-well plate
-
Spectrophotometric microplate reader capable of measuring absorbance at 405 nm
-
Purified phosphatase enzyme of interest
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM MgCl2)
-
Stop solution (e.g., 1 M NaOH)
Procedure:
-
Prepare Enzyme Dilutions: Prepare a series of dilutions of the phosphatase enzyme in the assay buffer. The concentration range should be broad enough to identify the linear portion of the activity curve.
-
Set up the Assay Plate:
-
Add a fixed volume of each enzyme dilution to triplicate wells of the 96-well plate.
-
Include a blank control containing only the assay buffer.
-
-
Initiate the Reaction: Add a fixed volume of the pNPP substrate solution to each well to start the reaction.
-
Incubate: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes). The incubation time should be sufficient to generate a measurable signal but short enough to ensure the reaction rate is still in the initial linear phase.
-
Stop the Reaction: Add a fixed volume of the stop solution to each well to terminate the enzymatic reaction.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Plot the corrected absorbance (or the calculated initial reaction velocity) against the enzyme concentration.
-
The linear range is the range of enzyme concentrations where the plot is a straight line (R² > 0.99).
-
DiFMUP Fluorescent Phosphatase Assay Protocol
Objective: To measure phosphatase activity using the DiFMUP substrate.
Materials:
-
Black, opaque 96-well plate
-
Fluorescence microplate reader (Excitation: ~358 nm, Emission: ~455 nm)
-
Purified phosphatase enzyme
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 0.1 mM CaCl2)[9]
Procedure:
-
Prepare Reagents: Prepare a working solution of DiFMUP in the assay buffer. Prepare dilutions of the phosphatase enzyme.
-
Set up the Assay Plate:
-
Add a fixed volume of each enzyme dilution to triplicate wells.
-
Include a blank control with only assay buffer.
-
-
Initiate the Reaction: Add a fixed volume of the DiFMUP working solution to each well.
-
Incubate and Read: Place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30 minutes) at a constant temperature.
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from the fluorescence readings of the sample wells.
-
Plot the fluorescence intensity against time for each enzyme concentration. The initial reaction velocity is the slope of the linear portion of this curve.
-
Plot the initial reaction velocity against the enzyme concentration to determine the linear range.
-
Ellman's Method for Cholinesterase Activity
Objective: To measure cholinesterase activity.
Principle: This colorimetric assay measures the hydrolysis of acetylthiocholine (B1193921) (or another thiocholine (B1204863) ester) by cholinesterase. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[13][16]
Materials:
-
Clear 96-well plate
-
Spectrophotometric microplate reader
-
Cholinesterase enzyme source (e.g., serum, tissue homogenate)
-
Acetylthiocholine iodide (ATCI) substrate
-
DTNB (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
Procedure:
-
Prepare Reagents: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Set up the Assay Plate:
-
To each well, add the phosphate buffer, DTNB solution, and the enzyme sample.
-
Include a blank containing buffer and DTNB but no enzyme.
-
-
Initiate the Reaction: Add the ATCI solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis:
-
Calculate the rate of change in absorbance over time (ΔAbs/min).
-
The cholinesterase activity is proportional to this rate. To determine linearity, perform the assay with a range of enzyme concentrations and plot the ΔAbs/min against the concentration.
-
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biochemical reaction, the following diagrams are provided.
Conclusion
The this compound assay is a reliable and widely accessible method for determining phosphatase activity. Its primary strengths lie in its simplicity, cost-effectiveness, and broad linear range. However, for applications requiring higher sensitivity, fluorescent assays utilizing substrates like DiFMUP present a superior alternative, albeit at a higher cost and with the need for specialized equipment. The Ellman's method remains a gold standard for the specific measurement of cholinesterase activity. The selection of the most appropriate assay ultimately depends on the specific research question, the nature of the enzyme, the required sensitivity, and the available instrumentation. By carefully considering these factors and validating the chosen method to establish its linear range, researchers can ensure the generation of accurate and reproducible data in their enzymatic studies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. pNPP Phosphatase Assay Kit | ABIN1000337 [antibodies-online.com]
- 4. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. labcluster.com [labcluster.com]
- 12. linear.es [linear.es]
- 13. benchchem.com [benchchem.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
A Researcher's Guide to Essential Control Experiments for 4-Nitrophenyl Phenylphosphonate (NPPP) Assays
For researchers, scientists, and drug development professionals utilizing 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) as a substrate for enzymatic assays, the implementation of rigorous control experiments is paramount for generating reliable and reproducible data. This guide provides a comparative overview of essential control experiments, complete with detailed protocols and data presentation, to ensure the integrity of your NPPP assay results.
The enzymatic hydrolysis of NPPP results in the production of 4-nitrophenol (B140041) (pNP), a chromogenic product that can be quantified spectrophotometrically at approximately 405 nm. This assay is commonly employed to measure the activity of various phosphodiesterases and other hydrolases. However, factors other than enzymatic activity can contribute to the generation of the pNP signal, necessitating a suite of controls to isolate the enzyme-catalyzed reaction.
Comparison of Essential Control Experiments
A well-designed NPPP assay should include a panel of controls to account for non-enzymatic substrate degradation, interfering compounds, and to provide a baseline for enzyme activity. The following table summarizes the key control experiments, their purpose, and expected outcomes.
| Control Experiment | Purpose | Components | Expected Outcome |
| Negative Control (No Enzyme) | To measure the rate of spontaneous, non-enzymatic hydrolysis of NPPP under assay conditions. | All assay components (buffer, NPPP, cofactors) except the enzyme. | A low to negligible rate of p-nitrophenol formation. This value represents the background signal to be subtracted from all other measurements. |
| Vehicle Control | To account for any effect of the solvent used to dissolve the enzyme or test compounds. | All assay components, including the enzyme, plus the vehicle (e.g., DMSO, ethanol) at the same final concentration as in the experimental wells. | Enzyme activity should be comparable to the positive control (enzyme only) if the vehicle has no inhibitory or activating effect. |
| Positive Control (Enzyme Only) | To establish the baseline maximal activity of the enzyme under the specific assay conditions. | All assay components, including the enzyme at a known concentration. | A robust and reproducible rate of p-nitrophenol formation, representing 100% enzyme activity. |
| Inhibitor Control | To confirm that the assay can detect inhibition of the target enzyme. | All assay components, including the enzyme and a known inhibitor of the enzyme. | A significantly reduced rate of p-nitrophenol formation compared to the positive control. |
| Substrate Blank | To determine the intrinsic absorbance of the NPPP substrate at the measurement wavelength. | All assay components except the enzyme and any test compounds. Measured at time zero. | A baseline absorbance reading that can be subtracted from all endpoint measurements. |
| Product Standard Curve | To convert the measured absorbance values into the concentration of the product (p-nitrophenol). | A series of known concentrations of p-nitrophenol in the assay buffer. | A linear relationship between p-nitrophenol concentration and absorbance, allowing for the calculation of reaction rates. |
Experimental Protocols
Below are detailed methodologies for performing the key control experiments in a typical NPPP assay.
General Assay Conditions
-
Substrate: 4-Nitrophenyl phenylphosphonate (NPPP)
-
Enzyme: e.g., 5'-Nucleotide Phosphodiesterase
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Detection Wavelength: 405 nm
-
Temperature: 37°C
Protocol 1: Determining the Rate of Spontaneous NPPP Hydrolysis (Negative Control)
-
Prepare a reaction mixture containing the assay buffer and NPPP at the final desired concentration.
-
Incubate the mixture under the same conditions as the enzymatic reaction (e.g., 37°C).
-
At various time points, measure the absorbance at 405 nm.
-
Plot absorbance against time to determine the rate of spontaneous hydrolysis. This rate should be subtracted from the rates of the enzymatic reactions.
Protocol 2: Establishing Baseline Enzyme Activity (Positive Control)
-
Prepare a reaction mixture containing the assay buffer, NPPP, and the enzyme at a fixed concentration.
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at 405 nm over time.
-
Calculate the initial reaction velocity (rate) from the linear portion of the absorbance versus time plot.
Protocol 3: Validating the Assay with a Known Inhibitor (Inhibitor Control)
-
Prepare a reaction mixture containing the assay buffer, NPPP, the enzyme, and a known inhibitor at a concentration expected to produce significant inhibition (e.g., 5-10 times its IC50).
-
Pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
-
Initiate the reaction by adding NPPP.
-
Monitor the increase in absorbance at 405 nm over time and calculate the reaction rate.
-
Compare the inhibited rate to the uninhibited positive control rate to confirm assay sensitivity to inhibition.
Visualizing the Assay Workflow and Logic
The following diagrams illustrate the enzymatic reaction and the logical relationship between the experimental and control setups.
Figure 1. Enzymatic hydrolysis of this compound (NPPP).
Figure 2. Logical relationships of control experiments in an NPPP assay.
By diligently implementing these control experiments, researchers can confidently interpret their NPPP assay data, ensuring that the observed effects are genuinely attributable to the modulation of enzymatic activity. This rigorous approach is fundamental to the integrity of research and the development of novel therapeutics.
A Researcher's Guide to Chromogenic Substrates for Phosphodiesterase Assays
For researchers, scientists, and professionals in drug development, the selection of an appropriate substrate is a critical step in designing robust and reliable phosphodiesterase (PDE) assays. This guide offers a comparative analysis of commonly used chromogenic substrates for PDE activity, providing available quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways governed by these essential enzymes.
Phosphodiesterases are a superfamily of enzymes that play a crucial role in signal transduction by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Their involvement in a wide array of physiological processes has made them attractive targets for therapeutic intervention in various diseases, including cardiovascular disorders, inflammatory diseases, and neurological conditions. The development of effective PDE inhibitors relies on accurate and efficient high-throughput screening assays, where chromogenic substrates are a valuable tool.
Comparative Analysis of Chromogenic Substrates
The ideal chromogenic substrate for a PDE assay should exhibit high sensitivity, specificity, and a strong molar extinction coefficient for the resulting chromophore, allowing for reliable detection of enzyme activity. Below is a summary of the kinetic parameters for several chromogenic substrates with Phosphodiesterase I (PDE I).
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) |
| p-Nitrophenyl phenylphosphonate (B1237145) | Crotalus atrox venom | 0.29 | Not Reported |
| Bovine Intestine | 0.38 | Not Reported | |
| bis(p-Nitrophenyl) phosphate (B84403) | Crotalus atrox venom | 0.53 | Not Reported |
| Bovine Intestine | 0.45 | Not Reported | |
| p-Nitrophenyl-5'-thymidine phosphate | Rat osseous-plate alkaline phosphatase (acting as PDE I) | 0.5 | Not Reported |
| 5-Bromo-4-chloro-3-indolyl phosphate (in BCIP/NBT) | Not specific to PDE, used for alkaline phosphatase detection | Not Applicable | Not Applicable |
Data for p-Nitrophenyl phenylphosphonate and bis(p-Nitrophenyl) phosphate is derived from a comparative kinetic analysis of six substrates for phosphodiesterase I.[1]Data for p-Nitrophenyl-5'-thymidine phosphate is from a study on the phosphodiesterase activity of alkaline phosphatase.[2]BCIP/NBT is a widely used chromogenic substrate system for alkaline phosphatase, which can be used in coupled PDE assays, but direct kinetic data for PDE is not applicable.
Experimental Protocols
To facilitate the comparative analysis of different chromogenic substrates in your own laboratory setting, a generalized experimental protocol for a colorimetric phosphodiesterase assay is provided below. This protocol is intended as a template and may require optimization for specific PDE isozymes and substrates.
General Protocol for Chromogenic Phosphodiesterase Assay
Objective: To determine the kinetic parameters (Km and Vmax) of a chromogenic substrate for a specific phosphodiesterase.
Materials:
-
Purified phosphodiesterase enzyme
-
Chromogenic substrate (e.g., p-Nitrophenyl phenylphosphonate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromophore.
-
Stop solution (e.g., 0.1 M NaOH for p-nitrophenol-based substrates)
Procedure:
-
Substrate Preparation: Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO). Create a series of dilutions of the substrate in the assay buffer to achieve a range of final concentrations (e.g., 0.1x to 10x the expected Km).
-
Enzyme Preparation: Dilute the purified PDE enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
To each well of a 96-well microplate, add 50 µL of the various substrate dilutions.
-
Include control wells containing assay buffer without the substrate (for blank correction) and wells without the enzyme (to measure non-enzymatic substrate hydrolysis).
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction: Add 50 µL of the diluted enzyme solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at the reaction temperature for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance of each well at the wavelength corresponding to the maximum absorbance of the chromogenic product (e.g., 405 nm for p-nitrophenol).
-
Data Analysis:
-
Subtract the absorbance of the blank from all experimental wells.
-
Convert the absorbance values to the concentration of the product using a standard curve of the chromophore.
-
Plot the initial reaction velocity (V) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, use a linearized plot such as the Lineweaver-Burk plot.
-
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context of phosphodiesterase activity, the following diagrams illustrate the signaling pathways involving key PDE families and a typical experimental workflow for a chromogenic PDE assay.
Caption: Experimental workflow for a chromogenic PDE assay.
Caption: PDE1 signaling pathway activated by Ca2+/Calmodulin.
Caption: PDE2 signaling pathway showing allosteric activation by cGMP.
Caption: PDE3 signaling pathway regulated by PKA and cGMP.
Caption: PDE4 signaling pathway regulated by PKA and ERK.
Caption: PDE5 signaling pathway regulated by PKG.
References
4-Nitrophenyl Phenylphosphonate: A Superior Substrate for Sensitive Enzyme Assays
For researchers, scientists, and drug development professionals seeking enhanced sensitivity and stability in enzyme assays, 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) presents a compelling alternative to conventional p-nitrophenyl substrates. This guide provides a detailed comparison of NPPP with other p-nitrophenyl substrates, supported by experimental data and protocols to facilitate its adoption in your research.
Executive Summary
4-Nitrophenyl phenylphosphonate (NPPP) is a chromogenic substrate that offers distinct advantages, particularly in assays for 5'-nucleotide phosphodiesterases. Published research highlights its superior stability, ease of synthesis, and a higher rate of hydrolysis under saturating conditions compared to other substrates like bis(4-nitrophenyl) phosphate (B84403) and naturally occurring nucleotides. While direct comparative kinetic data with the widely used p-nitrophenyl phosphate (pNPP) for the same phosphatase is limited, the inherent properties of NPPP make it a valuable tool for specific applications. This guide will delve into the known performance characteristics of NPPP, provide a detailed experimental protocol for its use in a phosphatase assay, and offer a comparative overview with pNPP.
Performance Comparison: NPPP vs. p-Nitrophenyl Phosphate (pNPP)
For general phosphatase assays, p-nitrophenyl phosphate (pNPP) is a widely used and well-characterized substrate. The following table summarizes the kinetic parameters of pNPP with a commonly used enzyme, calf intestinal alkaline phosphatase, to provide a baseline for comparison.
Table 1: Kinetic Parameters of p-Nitrophenyl Phosphate (pNPP) with Calf Intestinal Alkaline Phosphatase (CIAP)
| Buffer Condition (at 37°C) | K_m_ (M) | V_max_ (µmoles min⁻¹ unit⁻¹) | k_cat_ (s⁻¹) |
| 50 mM Tris-HCl, pH 11 | 7.6 x 10⁻⁴ | 3.12 | 82.98[1] |
| 100 mM Glycine-NaOH, pH 9.5 | 4.0 x 10⁻⁴ | 1.60 | 42.55[1] |
Note: The kinetic parameters for NPPP with a directly comparable phosphatase are not available in the cited literature. The primary advantage of NPPP, as reported for 5'-nucleotide phosphodiesterase, is its higher rate of hydrolysis under saturating conditions.
Enzymatic Hydrolysis of p-Nitrophenyl Substrates
The enzymatic hydrolysis of both NPPP and pNPP results in the production of p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm. This principle forms the basis of colorimetric assays for various phosphatases.
Caption: Enzymatic hydrolysis of NPPP and pNPP.
Experimental Protocols
Protocol 1: Assay for Phosphatase Activity using this compound (NPPP)
This protocol is adapted from the methodology for measuring the hydrolysis of NPPP by a polynucleotide kinase-phosphatase and can be used as a general assay for phosphatase activity.
Materials:
-
This compound (NPPP)
-
Enzyme solution (e.g., phosphatase of interest)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.0
-
10 mM MnCl₂
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well microplate, prepare a 25 µL reaction mixture containing:
-
50 mM Tris-HCl, pH 7.0
-
0.5 mM MnCl₂
-
10 mM this compound
-
-
Enzyme Addition: Add a specific amount of the enzyme solution (e.g., 1 µg) to each well to initiate the reaction. Include a blank control with no enzyme.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 45°C) for a defined period (e.g., 30 minutes).
-
Stop the Reaction: Stop the reaction by adding a defined volume of stop solution (e.g., 50 µL of 1 M NaOH) to each well.
-
Measure Absorbance: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The amount of p-nitrophenol produced can be calculated using its molar extinction coefficient.
Protocol 2: Standard Assay for Alkaline Phosphatase Activity using p-Nitrophenyl Phosphate (pNPP)
Materials:
-
p-Nitrophenyl phosphate (pNPP)
-
Alkaline Phosphatase
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 11 or 100 mM Glycine-NaOH, pH 9.5
-
Stop Solution: 3 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Solution: Prepare a solution of pNPP in the chosen assay buffer.
-
Reaction Setup: In a microplate well, add the pNPP solution and the enzyme.
-
Incubation: Incubate at 37°C for a specific time.
-
Stop Reaction: Add 3 M NaOH to stop the reaction.
-
Measurement: Read the absorbance at 405 nm.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the performance of different p-nitrophenyl substrates in an enzyme assay.
Caption: Workflow for comparing enzyme substrates.
Suitability for Cholinesterase Assays
Based on the available scientific literature, this compound is not a commonly reported substrate for cholinesterase activity assays. Cholinesterase assays typically utilize substrates that mimic the natural substrate, acetylcholine, such as acetylthiocholine. While some p-nitrophenyl esters have been used in the study of cholinesterase inhibition, NPPP, being a phosphonate, is not a typical substrate. Therefore, a direct comparison of NPPP with other substrates for cholinesterase assays is not applicable based on current knowledge.
Conclusion
This compound (NPPP) stands out as a highly advantageous substrate for specific enzymatic assays, particularly for 5'-nucleotide phosphodiesterases, owing to its enhanced stability and higher rate of hydrolysis. While direct comparative kinetic data against pNPP for a broad range of phosphatases is an area for future research, the provided protocol for NPPP offers a solid foundation for its implementation in phosphatase activity studies. For researchers prioritizing assay stability and sensitivity in specific applications, NPPP is a valuable tool that merits consideration and further investigation.
References
Correlating In Vitro 4-Nitrophenyl Phenylphosphonate Assay Results with In Vivo Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro data from 4-nitrophenyl phenylphosphonate (B1237145) (NPP) and its analogs with corresponding in vivo findings. The NPP assay is a valuable tool for screening compounds, particularly inhibitors of cholinesterases, due to its simplicity and reliance on a colorimetric readout. 4-nitrophenyl phenylphosphonate and its derivatives are frequently used as surrogates for highly toxic organophosphorus compounds, such as nerve agents, allowing for safer initial screening of potential therapeutics.[1][2][3] This guide will delve into the experimental data correlating the in vitro inhibitory potency of these compounds with their in vivo effects on acetylcholinesterase (AChE) activity and overall toxicity.
Quantitative Data Summary
The following tables summarize the in vitro inhibition of acetylcholinesterase by 4-nitrophenyl isopropyl methylphosphonate (B1257008) (NIMP), a sarin (B92409) surrogate, and the corresponding in vivo effects observed in rats. This direct comparison is crucial for understanding the translational relevance of the in vitro assay.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by NIMP
| Enzyme Source | Compound | Inhibition Rate Constant (k_i) (M⁻¹min⁻¹) |
| Rat Brain AChE | NIMP | 1.8 x 10⁶ |
Data sourced from studies on the inhibition kinetics of nerve agent surrogates.[1]
Table 2: In Vivo Effects of NIMP Administration in Rats
| Dose (mg/kg, i.p.) | Resulting Erythrocyte AChE Inhibition (%) | Acute Toxicity Outcome |
| 0.31 | 53% | Sublethal |
| 0.47 | 87% | Sublethal |
| 0.59 | 95% | Near LD50 |
| 0.45 ± 0.002 | ~50% mortality | LD50 |
Data derived from in vivo studies on the toxicological characterization of NIMP in Wistar rats.[2][3]
Experimental Protocols
A clear understanding of the methodologies employed in both in vitro and in vivo studies is essential for accurately interpreting and correlating the results.
In Vitro this compound (NPP) Assay for Cholinesterase Inhibition
This protocol is based on the widely used Ellman's method for determining cholinesterase activity.
Objective: To determine the in vitro potency of a test compound (e.g., NIMP) in inhibiting acetylcholinesterase.
Materials:
-
Purified acetylcholinesterase (from rat brain or human erythrocytes)
-
This compound (or a suitable analog like NIMP) as the inhibitor
-
Acetylthiocholine (B1193921) (ATC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 7.4)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The acetylcholinesterase enzyme is pre-incubated with various concentrations of the test inhibitor (NIMP) in a phosphate buffer for a defined period. This allows the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine (ATC).
-
Detection: In the presence of active AChE, ATC is hydrolyzed to thiocholine (B1204863) and acetate. The thiocholine then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound.
-
Measurement: The rate of TNB formation is monitored by measuring the absorbance at 412 nm using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in the absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from a dose-response curve.
In Vivo Acetylcholinesterase Inhibition Measurement in Rats
Objective: To determine the effect of a test compound (e.g., NIMP) on acetylcholinesterase activity in a living organism.
Materials:
-
Wistar rats
-
Test compound (NIMP) dissolved in a suitable vehicle (e.g., saline)
-
Materials for blood collection (e.g., heparinized tubes)
-
Reagents for AChE activity assay (as described in the in vitro protocol)
-
Spectrophotometer
Procedure:
-
Animal Dosing: A cohort of rats is administered the test compound (NIMP) via a specific route, typically intraperitoneal (i.p.) injection, at varying doses. A control group receives only the vehicle.
-
Blood Sampling: At a predetermined time point after administration, blood samples are collected from the animals.
-
Erythrocyte Preparation: The red blood cells (erythrocytes) are separated from the plasma by centrifugation. The erythrocytes are then lysed to release the acetylcholinesterase.
-
AChE Activity Assay: The acetylcholinesterase activity in the erythrocyte lysate is measured using the Ellman's method, as described in the in vitro protocol.
-
Data Analysis: The AChE activity in the treated animals is compared to that of the control group to determine the percentage of inhibition for each dose.
-
Toxicity Assessment: The animals are monitored for clinical signs of toxicity, and the median lethal dose (LD50) is determined.[2][3]
Visualizations
Cholinergic Synapse Signaling Pathway
The following diagram illustrates the key components and processes at a cholinergic synapse, the primary site of action for compounds evaluated in the this compound assay.
Caption: Cholinergic synapse and the mechanism of acetylcholinesterase inhibition.
Experimental Workflow: From In Vitro Assay to In Vivo Correlation
This diagram outlines the logical flow of research, starting from the initial in vitro screening to the subsequent in vivo validation.
References
A Comparative Guide to the 4-Nitrophenyl Phenylphosphonate Method for Cholinesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 4-Nitrophenyl phenylphosphonate (B1237145) (NPP) method with alternative techniques for the measurement of cholinesterase activity and the screening of its inhibitors. The objective is to offer a clear, data-driven overview to assist researchers in selecting the most appropriate assay for their specific needs, with a focus on reproducibility and robustness.
Introduction to the 4-Nitrophenyl Phenylphosphonate (NPP) Method
The this compound (NPP) method is a colorimetric assay used to determine the activity of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The principle of the assay is based on the enzymatic hydrolysis of the substrate, this compound, by a cholinesterase. This reaction releases 4-nitrophenol (B140041) (p-nitrophenol), a chromogenic product that can be quantified spectrophotometrically by measuring its absorbance at approximately 405-412 nm. The rate of 4-nitrophenol production is directly proportional to the enzyme's activity. In the presence of a cholinesterase inhibitor, the rate of hydrolysis decreases, allowing for the quantification of the inhibitor's potency.
Comparison of Methods
| Feature | This compound (NPP) Method | Ellman's Method | Electrochemical Biosensors | Mass Spectrometry (LC-MS/MS) |
| Principle | Enzymatic hydrolysis of NPP to a colored product. | Enzymatic hydrolysis of acetylthiocholine, followed by reaction with DTNB to produce a colored product. | Direct measurement of enzymatic activity or inhibitor binding through an electrochemical signal. | Direct detection and quantification of the substrate, product, or inhibitor-enzyme adducts. |
| Detection | Colorimetric (Absorbance at ~405-412 nm) | Colorimetric (Absorbance at 412 nm) | Amperometric, Potentiometric, or Conductometric | Mass-to-charge ratio |
| Throughput | High (suitable for 96-well plates) | High (suitable for 96-well plates) | Varies (can be high with array formats) | Lower (requires chromatographic separation) |
| Reproducibility | Data not readily available | Good (Intra-assay CV <10%, Inter-assay CV <15% are generally acceptable).[1] | Generally good, but can be variable depending on the sensor fabrication and stability. | Excellent (CVs typically <15%).[2] |
| Robustness | Data not readily available | Generally robust, but can be affected by compounds that react with DTNB.[3][4] | Can be sensitive to changes in pH, temperature, and ionic strength. Stability of the biological recognition element is a key factor. | Highly robust and specific, less prone to interference from sample matrix. |
| Limit of Detection (LOD) | Data not readily available | Typically in the low micromolar to nanomolar range for inhibitors. | Can be very low (nanomolar to picomolar range for some organophosphates).[5][6] | Very low (nanogram per milliliter to picogram per milliliter range).[2] |
| Advantages | Simple, inexpensive, and amenable to high-throughput screening. | Well-established, widely used, and good sensitivity. | High sensitivity, potential for miniaturization and real-time monitoring. | High specificity, can identify and quantify specific inhibitor-enzyme adducts, considered a gold standard for confirmation.[7][8][9] |
| Disadvantages | Limited data on performance, potential for interference from colored compounds. | Prone to interference from thiol-containing compounds and some oxime reactivators.[3][4] | Can have limited stability and be susceptible to matrix effects. | High cost of instrumentation, requires specialized expertise, lower throughput. |
Experimental Protocols
General Protocol for a Cholinesterase Inhibition Assay using a p-Nitrophenyl Substrate (Adaptable for NPP)
This protocol provides a general framework. Specific concentrations and incubation times may require optimization.
Materials:
-
Cholinesterase enzyme (e.g., human recombinant AChE)
-
This compound (NPP) or other p-nitrophenyl substrate
-
Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-412 nm
Procedure:
-
Prepare a stock solution of the p-nitrophenyl substrate in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it to the working concentration in the assay buffer.
-
Prepare serial dilutions of the test inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the cholinesterase enzyme solution, and the inhibitor solution (or buffer for control wells).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the p-nitrophenyl substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 405-412 nm over time using a microplate reader in kinetic mode.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a solution of DTNB in the assay buffer.
-
Prepare a solution of ATCI in deionized water. This solution should be prepared fresh.
-
Prepare serial dilutions of the test inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, DTNB solution, AChE enzyme solution, and the inhibitor solution (or buffer for control wells).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm in a kinetic mode for a set period (e.g., 5-10 minutes).
-
Determine the reaction rate and calculate the percentage of inhibition and IC50 values as described for the NPP method.[10][11][12]
Visualizations
Caption: Enzymatic hydrolysis of a p-nitrophenyl substrate.
Caption: General workflow for a cholinesterase inhibition assay.
Caption: Key principles of different detection methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A modified para-nitrophenyl palmitate assay for lipase synthetic activity determination in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS-based procedures for monitoring of toxic organophosphorus compounds and verification of pesticide and nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
A Comparative Guide to the Selectivity of Phosphodiesterase-4 (PDE4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the subtype selectivity of prominent phosphodiesterase-4 (PDE4) inhibitors. Understanding the differential inhibitory activity of these compounds against the four PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. The data presented is compiled from various experimental studies and is intended to serve as a valuable resource for researchers in the field of inflammation, respiratory diseases, and beyond.
The Significance of PDE4 Subtype Selectivity
Phosphodiesterase-4 (PDE4) is a critical enzyme family that specifically hydrolyzes the second messenger cyclic AMP (cAMP). Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates various cellular processes, including the inflammatory response. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to multiple splice variants. These subtypes are differentially expressed in various tissues and cell types, and they are implicated in distinct physiological and pathological processes. For instance, PDE4B and PDE4D are predominantly involved in inflammatory responses, while PDE4D has also been associated with emetic side effects of non-selective PDE4 inhibitors. Therefore, developing inhibitors with selectivity for specific PDE4 subtypes is a key strategy to maximize therapeutic benefit while minimizing adverse effects.
Comparative Analysis of PDE4 Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized PDE4 inhibitors against the four PDE4 subtypes. Lower IC50 values indicate higher potency.
| Inhibitor | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Reference(s) |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | [1][2] |
| Rolipram (B1679513) | ~3 | ~130 | Not consistently reported | ~240 | [3][4] |
| Apremilast | 10-100 | 10-100 | 10-100 | 10-100 | [5][6] |
| Crisaborole | 55-340 | 55-340 | 55-340 | 55-340 | [7] |
| Piclamilast | Not specified | 0.041 | Not specified | 0.021 | [1] |
| LASSBio-448 | 700 | 1400 | 1100 | 4700 | [1] |
| Compound 22 | Not specified | 13 (PDE4B2) | Not specified | >5629 (PDE4D2) | [1] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols for Determining PDE4 Subtype Selectivity
A variety of biochemical and cell-based assays are employed to determine the inhibitory activity of compounds against PDE4 subtypes. Below are detailed methodologies for two common approaches.
1. IMAP® Fluorescence Polarization Assay (Biochemical Assay)
This high-throughput biochemical assay directly measures the enzymatic activity of purified recombinant PDE4 subtypes.
-
Objective: To determine the IC50 value of a test compound against specific PDE4 subtypes.
-
Principle: The assay is based on the high-affinity binding of the 5'-monophosphate product of the PDE-catalyzed reaction to nanoparticles functionalized with trivalent metal ions. A fluorescently labeled cAMP substrate is used. When the substrate is hydrolyzed by PDE4 to fluorescently labeled AMP, the product binds to the nanoparticles, leading to a change in the fluorescence polarization signal.
-
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
-
Fluorescently labeled cAMP substrate (e.g., Fl-cAMP).
-
IMAP® Binding Buffer and Binding Reagent (containing nanoparticles).
-
Test compounds serially diluted in an appropriate solvent (e.g., DMSO).
-
384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound dilutions, the respective recombinant PDE4 enzyme, and the assay buffer.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate hydrolysis.
-
Stop the reaction by adding the IMAP® Binding Reagent.
-
Incubate for an additional period to allow for the binding of the fluorescently labeled AMP to the nanoparticles.
-
Measure the fluorescence polarization on a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.[8][9][10]
-
2. CRE-Luciferase Reporter Gene Assay (Cell-Based Assay)
This cell-based assay measures the functional consequence of PDE4 inhibition in a cellular context.
-
Objective: To determine the potency of a test compound in a cellular environment by measuring the increase in cAMP levels.
-
Principle: HEK293 cells are co-transfected with a plasmid encoding a specific PDE4 subtype and a reporter plasmid containing the luciferase gene under the control of a cAMP response element (CRE). Inhibition of the expressed PDE4 subtype leads to an accumulation of intracellular cAMP, which activates the CRE-binding protein (CREB). Activated CREB then drives the expression of the luciferase reporter gene. The resulting luminescence is proportional to the level of PDE4 inhibition.[11][12][13][14]
-
Materials:
-
HEK293 cells.
-
Expression plasmids for human PDE4A, PDE4B, PDE4C, and PDE4D.
-
CRE-luciferase reporter plasmid.
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
Luciferase assay substrate and buffer.
-
A luminometer for measuring light output.
-
-
Procedure:
-
Co-transfect HEK293 cells with a specific PDE4 subtype expression plasmid and the CRE-luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to recover.
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a period to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the dose-dependent increase in luciferase activity to determine the potency of the test compound.[11][12][13][14]
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the characterization of PDE4 inhibitors, from initial screening to cellular activity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 8. moleculardevices.com [moleculardevices.com]
- 9. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bindingdb.org [bindingdb.org]
- 11. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Battle of Substrates: 4-Nitrophenyl Phenylphosphonate Versus Natural Counterparts in Enzyme Kinetics
For Immediate Release
A detailed kinetic comparison reveals the synthetic substrate, 4-Nitrophenyl phenylphosphonate (B1237145) (NPP-PP), as a highly efficient substrate for phosphodiesterases, in some cases outperforming the enzymes' natural targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the kinetic parameters, experimental protocols, and underlying enzymatic mechanisms.
In the realm of enzyme kinetics and drug discovery, the use of artificial substrates is paramount for elucidating enzyme mechanisms and for high-throughput screening of potential inhibitors. 4-Nitrophenyl phenylphosphonate, a chromogenic analog, has proven to be a valuable tool for studying phosphodiesterases (PDEs), a diverse family of enzymes crucial in signal transduction pathways. This report presents a comparative analysis of the kinetic performance of NPP-PP against natural phosphodiesterase substrates such as cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), and adenosine triphosphate (ATP).
Quantitative Kinetic Comparison
The efficiency of an enzyme's catalysis is best described by its kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of substrate affinity, and the catalytic constant (kcat), representing the turnover number or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
The following table summarizes the kinetic parameters for the hydrolysis of this compound and several natural substrates by phosphodiesterases. It is important to note that kinetic parameters can vary depending on the specific enzyme isoform, source, and assay conditions.
| Substrate | Enzyme | Km / K0.5 (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Alkaline Phosphatase (with PDE activity) | 32,800[1] | Not Reported | Not Reported |
| Cyclic AMP (cAMP) | Alkaline Phosphatase (with PDE activity) | 300 (high-affinity) / 22,000 (low-affinity)[1] | Not Reported | Not Reported |
| Cyclic AMP (cAMP) | PDE4 | 1.7[2] | 0.41[2] | 2.4 x 105[2] |
| Cyclic AMP (cAMP) | PDE8A1 | 1.5 (with Mg2+) | 3.9 (with Mg2+) | 2.6 x 106 |
| Cyclic GMP (cGMP) | PDE5 C domain | Not Reported | 0.027 (for mant-cGMP)[3] | Not Reported |
| ATP | Alkaline Phosphatase (with PDE activity) | 700[1] | Not Reported | Not Reported |
Note: K0.5 is reported for enzymes exhibiting non-Michaelis-Menten kinetics and represents the substrate concentration at half-maximal velocity. Data for different PDE families are included for a broader context of natural substrate kinetics.
As indicated in early studies, phosphonate (B1237965) esters like NPP-PP are preferable to more conventional substrates for 5'-nucleotide phosphodiesterases due to their stability and ease of synthesis.[1] Furthermore, under saturating conditions, the rate of hydrolysis of these phosphonate esters is greater than that of conventional substrates like bis(4-nitrophenyl) phosphate (B84403).[1]
Enzymatic Hydrolysis: A Visual Comparison
The following diagram illustrates the enzymatic cleavage of both the artificial substrate, this compound, and a natural substrate, cyclic AMP, by a phosphodiesterase. The hydrolysis of NPP-PP yields p-nitrophenol, a chromogenic product that can be easily quantified spectrophotometrically.
Caption: Enzymatic hydrolysis of an artificial vs. a natural substrate.
Experimental Protocols
Accurate determination of kinetic parameters requires robust experimental design. Below are detailed methodologies for key experiments.
Protocol 1: Spectrophotometric Assay for Phosphodiesterase Activity using this compound
This protocol is adapted for a 96-well plate format suitable for purified enzyme preparations.
Materials:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
This compound (NPP-PP) stock solution (in an appropriate solvent like DMSO)
-
Purified Phosphodiesterase (PDE) solution
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405-412 nm
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of the NPP-PP stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., spanning from 0.1 x Km to 10 x Km). Prepare a working solution of the PDE in cold phosphate buffer.
-
Assay Setup: In each well of the microplate, add the phosphate buffer and the NPP-PP solution. Include control wells with no enzyme to measure the rate of non-enzymatic hydrolysis.
-
Initiate Reaction: To start the reaction, add a small volume of the PDE solution to each well. The final volume in each well should be uniform (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the plate in the microplate reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in absorbance at 405-412 nm over a set period (e.g., 10-15 minutes) at regular intervals (e.g., every 30 seconds). The rate of p-nitrophenol production is proportional to the rate of increase in absorbance.
-
Data Analysis: Calculate the initial velocity (v0) for each substrate concentration from the linear portion of the absorbance vs. time plot. Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
Protocol 2: Coupled Enzyme Assay for Phosphodiesterase Activity using cAMP
This method is used when the product of the primary enzymatic reaction is not chromogenic. It couples the primary reaction to a secondary reaction that produces a measurable change in absorbance.
Materials:
-
Assay Buffer (e.g., Tris-HCl buffer)
-
cAMP stock solution
-
Purified Phosphodiesterase (PDE)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
PDE Reaction: In a microplate well, incubate the PDE with various concentrations of cAMP at the desired temperature.
-
Secondary Reaction: After a set incubation time, add 5'-nucleotidase to the reaction mixture. This enzyme will hydrolyze the 5'-AMP produced in the first reaction to adenosine and inorganic phosphate (Pi).
-
Phosphate Detection: Terminate the reaction and add a phosphate detection reagent. The amount of Pi released is quantified by measuring the absorbance at the appropriate wavelength for the chosen reagent.
-
Data Analysis: A standard curve using known concentrations of phosphate is used to determine the amount of 5'-AMP produced. The kinetic parameters are then calculated as described in Protocol 1.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a phosphodiesterase kinetic assay.
Caption: General workflow for a phosphodiesterase kinetic assay.
Conclusion
The data presented underscores the utility of this compound as a highly effective substrate for phosphodiesterases, exhibiting favorable kinetic properties that, in some instances, surpass those of natural substrates. Its chromogenic nature simplifies assay procedures, making it an invaluable tool for both fundamental enzymatic research and high-throughput screening in drug discovery. The provided protocols offer a solid foundation for researchers to conduct their own comparative kinetic analyses.
References
- 1. Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative kinetic analysis of six substrates widely used for the detection and quantitation of phosphodiesterase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymic hydrolysis of phosphonate esters. Reaction mechanism of intestinal 5'-nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Nitrophenyl phenylphosphonate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical reagents are paramount for ensuring a safe working environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Nitrophenyl phenylphosphonate (B1237145) (CAS Number: 57072-35-2).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Although one Safety Data Sheet (SDS) for 4-Nitrophenyl phenylphosphonate indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle it with care as its toxicological properties are not fully understood.[1] Furthermore, some sources indicate a high water hazard potential, mandating that it should not be allowed to enter sewers or surface water.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Inspect gloves before use and dispose of them properly after handling.
-
Respiratory Protection: For handling the powder form, a NIOSH-approved N95 dust mask or equivalent is recommended to avoid inhalation.[2]
-
Protective Clothing: A standard laboratory coat should be worn to prevent skin and clothing contamination.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[3] Chemical waste generators are responsible for correctly identifying and classifying their waste.[3][4]
Step 1: Waste Characterization and Consultation Despite a non-hazardous GHS classification, it is critical to consult your institution's Environmental Health and Safety (EHS) department.[1] Provide them with the Safety Data Sheet and information about the waste stream (e.g., pure substance, dissolved in solvent). Your EHS office will provide the definitive guidance on whether it is regulated as hazardous waste at your location.
Step 2: Waste Collection and Segregation Collect all waste containing this compound in a designated and compatible waste container.
-
Solid Waste: Collect surplus or spilled powder in a clearly labeled, sealable container. Avoid creating dust during collection.[1]
-
Liquid Waste: If dissolved in a solvent (e.g., DMSO, acetone), collect it in a designated solvent waste container.[5] Do not mix with incompatible waste streams.
-
Contaminated Materials: Any items that have come into direct contact with the chemical, such as pipette tips, gloves, and weighing paper, should be collected as solid chemical waste.
Step 3: Labeling and Storage Properly label the waste container with its contents. The label should include:
-
The words "Hazardous Waste" (or as directed by your EHS office).
-
The full chemical name: "this compound".
-
The CAS Number: "57072-35-2".
-
An indication of the hazards (e.g., "Slightly hazardous for water").[1]
-
The accumulation start date.
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area, following institutional guidelines. Ensure it is stored away from incompatible materials.
Step 4: Arrange for Professional Disposal Coordinate with your institution's EHS department to have the waste collected by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Summary of Chemical and Safety Data
The following table summarizes key quantitative and safety information for this compound.
| Property | Value | Reference |
| CAS Number | 57072-35-2 | [1][5] |
| Molecular Formula | C₁₂H₁₀NO₅P | [5][6] |
| Molecular Weight | 279.2 g/mol | [5][7] |
| Appearance | Powder | |
| Solubility | DMSO, Acetone (50 mg/mL) | [5] |
| Storage Temperature | -20°C | [5] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| GHS Classification | Not classified as hazardous | [1] |
| Water Hazard Class (WGK) | WGK 3 (highly hazardous to water) / WGK 1 (slightly hazardous) | [1][2] |
Note: The conflicting Water Hazard Class ratings highlight the importance of treating the substance with caution and consulting with safety professionals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
